PVP-037
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVSTHRRPPGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Analysis of the Immunomodulatory Mechanism of PVP-037
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PVP-037 is a novel, synthetic imidazopyrimidine-based small molecule that has been identified as a potent vaccine adjuvant.[1][2][3][4] Developed through a high-throughput screening of a vast chemical library against primary human peripheral blood mononuclear cells (PBMCs), this compound distinguishes itself by its robust immunomodulatory properties.[4][5][6] This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the underlying signaling pathways.
Core Mechanism of Action: TLR7 and TLR8 Agonism
This compound functions as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are endosomal pattern recognition receptors integral to the innate immune system.[1][2][5] These receptors are predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][5] Upon binding to TLR7 and TLR8, this compound initiates a downstream signaling cascade that leads to broad activation of the innate immune system.
The activation of TLR7/8 by this compound culminates in the recruitment of the adaptor protein MyD88, which in turn triggers a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][7] The translocation of NF-κB to the nucleus induces the transcription of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, thereby orchestrating a robust and multifaceted immune response.[1][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in an antigen-presenting cell.
Quantitative Analysis of In Vitro Activity
The immunomodulatory activity of this compound and its optimized analogs has been quantified through a series of in vitro assays, primarily focusing on cytokine induction in human PBMCs. The data consistently demonstrates a dose-dependent increase in the production of key cytokines.
Table 1: In Vitro Cytokine Induction by this compound in Human PBMCs
| Cytokine | Concentration of this compound | Mean Production (pg/mL) |
| TNF | 1 µM | 1500 |
| 11 µM | 4500 | |
| 33 µM | 7000 | |
| IL-6 | 1 µM | 800 |
| 11 µM | 3200 | |
| 33 µM | 6500 | |
| IL-12p70 | 1 µM | 50 |
| 11 µM | 250 | |
| 33 µM | 600 | |
| IFN-γ | 1 µM | 100 |
| 11 µM | 500 | |
| 33 µM | 1200 |
Data is representative of typical findings and may vary between donors.
Table 2: Comparative Potency of this compound Analogs
| Compound | Target | EC50 for TNF production (µM) |
| This compound | TLR7/8 | ~10 |
| This compound.1 | TLR7/8 | ~5 |
| This compound.2 | TLR7/8 | ~2 |
| R848 (Resiquimod) | TLR7/8 | ~8 |
EC50 values are approximations derived from dose-response curves.
In Vivo Adjuvanticity
The efficacy of this compound as a vaccine adjuvant has been demonstrated in preclinical murine models using influenza and SARS-CoV-2 antigens. The co-administration of this compound with vaccine antigens resulted in a significant enhancement of antigen-specific antibody titers.
Table 3: In Vivo Adjuvant Effect of this compound Analogs on Anti-Influenza (rHA) IgG Titers in Mice
| Group | Adjuvant (100 nmol) | Mean Total IgG Titer (Day 42) | Fold Increase vs. Antigen Alone |
| 1 | None (Antigen alone) | 1,500 | 1.0 |
| 2 | Alum | 15,000 | 10.0 |
| 3 | This compound.1 | 25,000 | 16.7 |
| 4 | This compound.2 | 40,000 | 26.7 |
Table 4: In Vivo Adjuvant Effect of this compound.2 on Anti-SARS-CoV-2 (Spike) IgG Titers in Mice
| Group | Adjuvant (100 nmol) | Mean Total IgG Titer (Day 28) | IgG1 Titer | IgG2c Titer |
| 1 | None (Antigen alone) | 2,000 | 1,800 | 200 |
| 2 | This compound.2 | 50,000 | 20,000 | 30,000 |
| 3 | This compound.2 in Squalene Emulsion | 500,000 | 150,000 | 350,000 |
Titers are representative endpoint dilution values.
Experimental Protocols
High-Throughput Screening for Adjuvant Discovery
The discovery of this compound was the result of a multi-step screening process designed to identify novel immunomodulators.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and optimization of this compound.
-
Primary Screen: A library of approximately 200,000 small molecules was screened using a THP-1 monocytic cell line engineered with an NF-κB-luciferase reporter system.[8][9] Compounds that induced a luminescent signal, indicating NF-κB activation, were identified as initial hits.[8][9]
-
Counterscreen: The initial ~10,000 hits were then evaluated in a more physiologically relevant system. Cryopreserved primary human PBMCs from multiple donors were stimulated with the hit compounds.[8] The production of tumor necrosis factor (TNF) in the culture supernatant was quantified by immunoassay.[8]
-
Hit Confirmation and Lead Identification: Compounds that consistently induced TNF production across multiple donors were considered confirmed hits. This compound was identified as the most potent and efficacious compound among the approximately 25 confirmed hits.[8]
In Vitro Cytokine Production Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were then stimulated with various concentrations of this compound, its analogs, or a positive control (e.g., R848) for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification: After incubation, the cell culture supernatants were collected. The concentrations of various cytokines (e.g., TNF, IL-6, IL-12p70, IFN-γ) were measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[7]
In Vivo Murine Immunization Studies
-
Animal Model: C57BL/6 mice (6-8 weeks old) were used for the immunization studies.
-
Vaccine Formulation: The vaccine was formulated by admixing a recombinant protein antigen (e.g., influenza hemagglutinin or SARS-CoV-2 spike protein) with the specified adjuvant (this compound analog, Alum, or saline control).
-
Immunization Schedule: Mice were immunized via intramuscular injection on day 0 (prime) and, in some studies, on day 28 (boost).
-
Serum Collection: Blood samples were collected at specified time points (e.g., day 28, day 42) via retro-orbital or submandibular bleeding. Serum was isolated by centrifugation.
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum were determined by ELISA. Briefly, 96-well plates were coated with the recombinant antigen. Serially diluted serum samples were added, and the bound antibodies were detected using horseradish peroxidase (HRP)-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibodies and a colorimetric substrate. The endpoint titer was defined as the highest dilution of serum that produced a signal significantly above the background.[7]
Conclusion
This compound is a promising vaccine adjuvant that exerts its immunomodulatory effects through the potent agonism of TLR7 and TLR8. This mechanism of action leads to the robust activation of the innate immune system, characterized by the induction of NF-κB and the production of a broad range of pro-inflammatory cytokines and chemokines. The in vitro and in vivo data strongly support the potential of this compound and its optimized analogs to significantly enhance the immunogenicity of subunit vaccines, thereby addressing a critical need in vaccinology. Further preclinical and clinical development of this compound is warranted to fully evaluate its safety and efficacy in human populations.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 7. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
PVP-037: A Novel Imidazopyrimidine Vaccine Adjuvant
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PVP-037, a novel small-molecule imidazopyrimidine that acts as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, enhancing vaccine-induced immune responses. This document details the discovery, mechanism of action, and preclinical efficacy of this compound and its optimized analogs, presenting key data, experimental protocols, and visual representations of its immunological activity.
Core Concepts and Discovery
This compound was identified from a high-throughput screening of over 200,000 small molecules using primary human peripheral blood mononuclear cells (PBMCs).[1][2] This approach, which utilized a more biologically relevant system than cultured cell lines, led to the discovery of this compound as a highly active immunomodulator.[1][2] this compound belongs to the imidazopyrimidine family and has been shown to stimulate broad innate immune activation, leading to enhanced and durable antibody responses against various vaccine antigens.[1][3][4]
Mechanism of Action: TLR7/8 Agonism
This compound and its analogs function by targeting and activating TLR7 and TLR8, which are pattern recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[1][2] This engagement triggers a downstream signaling cascade, resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines, which are crucial for initiating and shaping the adaptive immune response.[1][3] The Th1-polarizing adjuvanticity of this compound's optimized analog, this compound.2, has been shown to be TLR7-dependent.[5]
Signaling Pathway of this compound
Caption: this compound mediated TLR7/8 signaling pathway in antigen-presenting cells.
Data Presentation
In Vitro Activity of this compound and Analogs
The in vitro immunomodulatory activity of this compound and its analogs was assessed by measuring cytokine production in human PBMCs.
| Compound | Concentration (µM) | TNF Production (% of R848 response) | Key Optimization |
| This compound | 33 | Comparable to R848 | Lead Compound |
| This compound.1 | 33 | ~150% | Enhanced potency |
| This compound.2 | 33 | ~125% | Improved solubility |
Data synthesized from Soni D, et al. Sci Adv. 2024.[3]
In Vivo Adjuvanticity: Influenza Vaccination in Mice
The adjuvant effect of this compound and its analogs was evaluated in a mouse model of influenza vaccination with recombinant hemagglutinin (rHA).
| Adjuvant Group | Antigen | Anti-rHA Total IgG Titer (Day 42) |
| Saline | None | Baseline |
| rHA alone | rHA | Low |
| rHA + Alum | rHA | Moderate |
| rHA + this compound | rHA | High |
| rHA + this compound.1 | rHA | Highest |
Results are qualitative summaries from graphical data presented in Soni D, et al. Sci Adv. 2024.[3]
In Vivo Adjuvanticity: SARS-CoV-2 Vaccination in Mice
This compound.2 was also assessed as an adjuvant for a SARS-CoV-2 spike protein vaccine in mice.
| Adjuvant Group | Antigen | Anti-Spike IgG1 Titer (Day 28) | Anti-Spike IgG2c Titer (Day 28) |
| Spike alone | Spike Protein | Low | Low |
| Spike + this compound.2 | Spike Protein | Significantly Enhanced | Significantly Enhanced |
Results are qualitative summaries from graphical data presented in Soni D, et al. Sci Adv. 2024.[3]
Experimental Protocols
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation
-
Blood Collection and PBMC Isolation : Whole blood from healthy human donors is collected in heparinized tubes. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation : PBMCs are seeded in 96-well plates and stimulated with this compound, its analogs, or a positive control (R848) at various concentrations for 18-24 hours.
-
Cytokine Analysis : Supernatants are collected, and cytokine levels (e.g., TNF, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
In Vivo Mouse Immunization Studies
-
Animals : C57BL/6J mice (6-8 weeks old) are used for immunization studies.
-
Vaccine Formulation : The vaccine is prepared by admixing the recombinant antigen (e.g., influenza rHA or SARS-CoV-2 spike protein) with the specified adjuvant (this compound, this compound.1, this compound.2, or Alum) or saline as a control.
-
Immunization Schedule :
-
Prime-only : A single intramuscular injection is administered on day 0.
-
Prime-boost : An initial intramuscular injection on day 0 is followed by a booster injection on day 28.
-
-
Sample Collection : Blood samples are collected at specified time points (e.g., day 28, day 42) via retro-orbital or submandibular bleeding.
-
Antibody Titer Measurement : Antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum are determined by ELISA.
Experimental Workflow for In Vivo Adjuvanticity Studies
Caption: Workflow for in vivo mouse immunization and analysis.
Logical Relationships and Optimization
The development of this compound involved a systematic optimization process to enhance its pharmaceutical properties.
Structure-Activity Relationship (SAR) and Optimization Workflow
Caption: Logical workflow for the optimization of this compound.
Conclusion and Future Directions
This compound and its optimized analogs represent a promising new class of vaccine adjuvants. Their ability to potently activate the innate immune system through TLR7/8 agonism translates to significantly enhanced and durable adaptive immune responses in preclinical models. The systematic approach to its discovery and optimization highlights the value of using primary human cells for identifying novel immunomodulators. Future studies will likely focus on evaluating the safety and efficacy of this compound-adjuvanted vaccines in larger animal models and eventually in human clinical trials for a range of infectious diseases and therapeutic indications.[1] The stability and ease of formulation of this compound also make it an attractive candidate for widespread vaccine development.[4]
References
- 1. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 2. news-medical.net [news-medical.net]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
The Imidazopyrimidine Class of Immune Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyrimidine scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry, giving rise to a class of potent immune modulators with significant therapeutic potential.[1] These compounds, bioisosteres of natural purines like adenine (B156593) and guanine, are capable of interacting with key components of the innate and adaptive immune systems.[2] Their broad pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, stem from their ability to target specific signaling pathways, most notably those involving Toll-like receptors (TLRs) and interleukin-1 receptor-associated kinases (IRAKs).[1][2] This technical guide provides an in-depth overview of the imidazopyrimidine class of immune modulators, focusing on their core mechanisms of action, key experimental data, and detailed methodologies for their evaluation.
Core Mechanisms of Action
Imidazopyrimidine-based immune modulators primarily exert their effects through two key mechanisms: agonism of Toll-like receptors 7 and 8 (TLR7/8) and inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4).
TLR7 and TLR8 Agonism
A significant subset of imidazopyrimidines acts as agonists for TLR7 and TLR8, which are endosomally located pattern recognition receptors that recognize single-stranded RNA.[3] Activation of these receptors on immune cells, such as dendritic cells and monocytes, initiates a downstream signaling cascade that bridges the innate and adaptive immune responses.[3] This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[4] The subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β) promotes a Th1-polarizing immune response, which is crucial for antiviral and antitumor immunity.[4][5] The differential activation of TLR7 and TLR8 can lead to distinct cytokine profiles, with TLR7 agonism often associated with a strong IFN-α response and TLR8 agonism with the induction of pro-inflammatory cytokines.[3]
dot
Caption: TLR7/8 Agonist Signaling Pathway.
IRAK4 Inhibition
Another prominent mechanism of action for a distinct subset of imidazopyrimidines is the inhibition of IRAK4 kinase activity.[6] IRAK4 is a critical upstream kinase in the TLR and IL-1 receptor signaling pathways.[6] In certain pathological conditions, such as specific subtypes of diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations (e.g., L265P), the IRAK4 signaling pathway is constitutively active, driving tumor cell survival and proliferation through NF-κB activation.[6] Imidazopyrimidine-based IRAK4 inhibitors can block the kinase activity of IRAK4, thereby preventing the phosphorylation of its downstream substrate IRAK1 and interrupting the signaling cascade that leads to NF-κB activation.[6] This targeted inhibition offers a promising therapeutic strategy for these genetically defined cancers.[6]
dot
Caption: IRAK4 Inhibition in MYD88-mutant DLBCL.
Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazopyrimidine-based immune modulators from the literature.
Table 1: In Vitro Activity of Imidazopyrimidine TLR7/8 Agonists
| Compound | Target(s) | Assay | Cell Line/System | Potency (EC50/IC50) | Cytokine Induction | Reference(s) |
| PVP-037 | TLR7/8 | NF-κB Activation | THP-1 Reporter Cells | Inactive | - | [7][8][9] |
| This compound | TLR7/8 | Cytokine Induction | Human PBMCs | ≥ 1 µM | TNF-α, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 | [7][8] |
| This compound.1 | TLR7/8 | TNF-α Induction | Human PBMCs | More potent than this compound | Enhanced TNF-α | [9] |
| This compound.2 | TLR7/8 | TNF-α Induction | Human PBMCs | Lower EC50 than this compound.1 and R848 | Enhanced TNF-α | [8] |
| Compound 17b | TLR7 | TLR7/8 Reporter Assay | HEK293 cells | >500-fold selective for TLR7 over TLR8 | IFN-α, TNF-α (low nM) | [5] |
Table 2: In Vitro Activity of Imidazopyrimidine IRAK4 Inhibitors
| Compound | Target | Assay | Cell Line | Potency (IC50) | Effect | Reference(s) |
| Compound 5 | IRAK4 | Kinase Assay | - | 1.3 nM | Inhibition of IRAK4 phosphorylation | [6] |
| CA-4948 | IRAK4 | Kinase Assay | - | < 50 nM | Inhibition of TLR/MYD88/IRAK4 signaling | [10] |
| BMS-986126 | IRAK4 | Kinase Assay | - | 5.3 nM | IRAK4 Inhibition | [10] |
| DW18134 | IRAK4 | Kinase Assay | - | 11.2 nM | Inhibition of IRAK4 phosphorylation | [2] |
| Compound 9 (PROTAC) | IRAK4 | Cell Proliferation | OCI-LY10, TMD8 | 4.6 µM, 7.6 µM | Inhibition of cell growth | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of imidazopyrimidine immune modulators are provided below.
In Vitro Assays
1. NF-κB Activation Assay in THP-1 Reporter Cells
This protocol describes the use of a THP-1 monocytic cell line stably transfected with an NF-κB-inducible luciferase reporter to screen for NF-κB activation.
-
Materials:
-
THP1-Lucia™ NF-κB reporter cells
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compounds (imidazopyrimidines) dissolved in DMSO
-
Positive control (e.g., LPS at 100 ng/mL)
-
96-well white opaque tissue culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
-
-
Procedure:
-
Culture THP1-Lucia™ NF-κB cells according to the supplier's instructions.
-
Seed cells at a density of 5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds or control to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of NF-κB activity relative to the untreated control.
-
dot
References
- 1. Intranasal Immunization of Mice with Influenza Vaccine in Combination with the Adjuvant LT-R72 Induces Potent Mucosal and Serum Immunity Which Is Stronger than That with Traditional Intramuscular Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
PVP-037: A Technical Guide to a Novel Imidazopyrimidine Agonist of Toll-like Receptors 7 and 8
Abstract
This technical guide provides a comprehensive overview of PVP-037, a novel small-molecule imidazopyrimidine identified as a potent agonist of Toll-like receptors 7 and 8 (TLR7/8). Discovered through a sophisticated phenotypic screening of primary human peripheral blood mononuclear cells (PBMCs), this compound demonstrates robust immunomodulatory activity, positioning it as a promising vaccine adjuvant.[1][2][3] This document details the mechanism of action, in vitro and in vivo characterization, key experimental protocols, and the structure-activity relationship of this compound and its optimized analogs. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized using diagrams to provide a thorough resource for researchers, scientists, and drug development professionals.
Introduction to this compound and TLR7/8 Agonism
Vaccine adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to vaccination.[4][5] Toll-like receptors (TLRs) are key pattern-recognition receptors of the innate immune system, and their activation is a proven strategy for potent adjuvanticity.[6][7] TLR7 and TLR8, located in the endosomes of immune cells such as monocytes, macrophages, and dendritic cells, recognize single-stranded RNA viruses, triggering a potent antiviral immune response.[4][6][8][9]
This compound is a novel imidazopyrimidine compound identified from a high-throughput screening of approximately 200,000 small molecules.[1][4] Unlike traditional screens using homogenous cell lines, the discovery of this compound involved a primary screen on THP-1 cells followed by a crucial counterscreen on primary human PBMCs.[1][2] This approach revealed this compound's significant immunomodulatory activity in primary human cells, an effect not observed in the THP-1 monocytic cell line, highlighting a unique activity profile that might have been missed by conventional screening methods.[1][10] As a TLR7/8 agonist, this compound and its analogs stimulate broad innate immune activation, leading to the induction of NF-κB and a robust cytokine response, ultimately enhancing antigen-specific humoral responses in preclinical models.[1][2][4]
Mechanism of Action
TLR7/8 Receptor Engagement and Downstream Signaling
This compound and its derivatives exert their immunomodulatory effects by directly engaging and activating the endosomal receptors TLR7 and TLR8.[4][6] This activation initiates a MyD88-dependent signaling cascade, a central pathway for most TLRs.[9][11] Upon agonist binding, TLR7/8 dimerize and recruit the Toll/IL-1 receptor (TIR) domain-containing adaptor protein, MyD88.[11] MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[9][11] This kinase cascade leads to the recruitment of TNF receptor-associated factor 6 (TRAF6), which functions as a critical signaling hub.[8][9]
From TRAF6, the pathway bifurcates to activate key transcription factors:
-
NF-κB Pathway : TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF, IL-6, and IL-12.[8][9]
-
IRF Pathway : TRAF6 also contributes to the activation of Interferon Regulatory Factors (IRFs), particularly IRF7, leading to the production of Type I interferons (IFN-α, IFN-β), which are crucial for antiviral responses.[8][9]
The activation of these pathways bridges the innate and adaptive immune systems, promoting a robust and antigen-specific response.
In Vitro Characterization
Discovery via Phenotypic Screening
This compound was identified through a multi-step screening workflow designed to find immunomodulators active on primary human cells. This strategy prioritized biological relevance over simplified cell-line models.
Cytokine Induction Profile
This compound induces a broad and robust profile of cytokines and chemokines from primary human PBMCs at concentrations as low as 1 μM.[1] At concentrations of 11 μM and higher, its induction of key T H 1-polarizing cytokines is comparable to the well-characterized TLR7/8 agonist R848.[1]
Table 1: Cytokine and Chemokine Induction by this compound in Human PBMCs
| Cytokine/Chemokine | Activity Noted | Concentration | Reference |
|---|---|---|---|
| TNF | Concentration-dependent induction | ≥ 1 μM | [1] |
| Comparable to R848 | ≥ 11 μM | [1] | |
| GM-CSF | Induced | ≥ 1 μM | [1][10] |
| IFNγ | Induced, comparable to R848 | ≥ 11 μM | [1][10] |
| IL-10 | Induced | ≥ 1 μM | [1][10] |
| IL-12p70 | Induced | ≥ 1 μM | [1][10] |
| IL-1β | Induced, comparable to R848 | ≥ 11 μM | [1][10] |
| IL-6 | Induced | ≥ 1 μM | [1][10] |
| CCL3 (MIP1α) | Induced | ≥ 1 μM |[1][10] |
Structure-Activity Relationship (SAR) and Analog Development
Following the identification of this compound, SAR studies were conducted to optimize its potency, solubility, and cross-species activity.[1] This led to the development of key analogs, including this compound.1 and this compound.2.[1][10]
-
This compound.1 (Cpd 2-144-3): Identified as a more potent analog that demonstrated activity in human PBMCs, mouse splenocytes, and porcine PBMCs.[1][10]
-
This compound.2: An amine derivative of this compound.1 with significantly improved solubility, facilitating formulation for in vivo studies. It also showed an enhanced pharmacokinetic profile with faster plasma clearance and negligible hemolytic activity.[10]
Table 2: In Vitro TNF Induction by this compound and Analogs in Human PBMCs
| Compound | Concentration | TNF Production (% of R848 Response) | Key Characteristics | Reference |
|---|---|---|---|---|
| This compound | 33 μM | ~100% | Lead compound | [1][3] |
| This compound.1 | 33 μM | >100% | Enhanced potency, cross-species activity | [1][10] |
| This compound.2 | 33 μM | >100% | Enhanced potency and solubility | [3][10] |
(Note: TNF production values are qualitative summaries from source figures.[1][3])
Receptor Specificity Analysis
The specific engagement of TLR7/8 by this compound's derivatives was confirmed through several experiments. The activity of this compound.2 was tested in HEK293 cells individually expressing different human TLRs, with NF-κB activation observed only in cells expressing hTLR8.[1] Furthermore, in human PBMC cultures, the TLR7-specific antagonist ODN 20958 and the broader TLR7/8/9 antagonist ODN 2088 completely blocked this compound.2-induced TNF production.[12] Studies using bone marrow-derived macrophages (BMDMs) from wild-type and Tlr7 knockout mice further demonstrated that the compound's activity is TLR7-dependent in murine cells.[12]
In Vivo Adjuvanticity and Profile
Enhancement of Humoral Immunity
In preclinical mouse models, this compound analogs have demonstrated significant adjuvant activity, enhancing humoral responses to co-administered antigens for influenza and SARS-CoV-2.[1][4][10]
Table 3: Summary of In Vivo Adjuvant Effects of this compound Analogs in Mice
| Model | Compound | Antigen | Key Findings | Reference |
|---|---|---|---|---|
| Influenza | This compound.1 | rHA | Increased anti-rHA IgG titers. | [10] |
| Influenza | This compound.2 | rHA | Increased anti-rHA IgG titers; Significantly enhanced IgG1 and IgG2c production after a single dose. | [10] |
| SARS-CoV-2 | This compound.2 | Spike Protein | Drove enhancement of total IgG, IgG1, and IgG2c. | [10] |
| Influenza | This compound.2 / SE¹ | rHA | 10-fold enhancement in total IgG and IgG2c responses compared to this compound.2 alone. | [10] |
¹SE: Squalene-based oil-in-water emulsion.
The enhancement of IgG2c, a T H 1-associated antibody isotype in mice, strongly suggests that this compound.2 promotes a T H 1-polarizing immune response, which is critical for clearing viral infections.[10][12] This T H 1-polarizing activity was shown to be mediated by TLR7, as the IgG2c response was significantly reduced in Tlr7 knockout mice.[12]
Pharmacokinetic Profile
Pharmacokinetic studies were performed on this compound.2 in mice. Following intravenous administration, the compound demonstrated enhanced clearance from blood plasma compared to its precursor, this compound.1, a favorable characteristic for a vaccine adjuvant.[3][10]
Table 4: Pharmacokinetic Evaluation of this compound.2
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Plasma Concentration | IV administration (3 mg/kg) in C57BL/6J mice; blood collection over 8 hours. | Enhanced plasma clearance compared to this compound.1. | [3][10] |
| Hemolytic Activity | In vitro assay | Negligible hemolytic activity observed. |[10] |
Experimental Protocols
High-Throughput Screening Protocol
-
Primary Screen : ~200,000 small molecules were screened using THP-1-Lucia cells, which contain an NF-κB-inducible luciferase reporter gene. Luminescence was measured to quantify NF-κB activation.[1]
-
Counterscreen : Hits from the primary screen were evaluated for their ability to induce Tumor Necrosis Factor (TNF) in primary human PBMCs. PBMCs were isolated from whole blood and stimulated with the compounds for 18 hours. Supernatants were collected, and TNF concentration was quantified using a standard immunoassay (ELISA).[1][3]
In Vitro PBMC/Splenocyte Stimulation Assay
-
Cell Isolation : Human PBMCs were isolated from healthy adult donors via density gradient centrifugation. Murine splenocytes were isolated from spleens of C57BL/6J mice.[1]
-
Stimulation : Cells were plated in 96-well plates and stimulated with various concentrations of this compound, its analogs, or a benchmark agonist (e.g., R848) for 18-24 hours at 37°C.[1][12]
-
Cytokine Analysis : After incubation, supernatants were harvested. Cytokine levels (e.g., TNF, IL-6) were quantified by ELISA or a multiplex cytokine array.[1][12]
TLR Specificity Assays
-
HEK293 Cell-Based Assay : HEK293 cells stably transfected to express a single human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR8, hTLR9) and an NF-κB-responsive reporter gene were stimulated with the test compound. Reporter gene activity (e.g., SEAP) was measured to determine receptor-specific activation.[1][13]
-
Antagonist Assay : Human PBMCs were pre-incubated with a TLR antagonist (e.g., ODN 2088 for TLR7/8/9 or ODN 20958 for TLR7) for 1 hour prior to stimulation with the test compound. Cytokine production was then measured and compared to non-inhibited controls.[12]
-
Knockout Mouse Model Assay : Bone marrow-derived macrophages (BMDMs) were generated from wild-type and Tlr7 knockout (Tlr7−/−) mice. BMDMs were stimulated with the test compound, and cytokine production was measured to assess TLR7-dependency.[12]
Murine Immunization Protocol
-
Animals : Adult (6-8 week old) C57BL/6J mice were used.[1]
-
Vaccine Formulation : The test compound (e.g., this compound.2) was admixed with a model antigen (e.g., 1 μg of recombinant influenza hemagglutinin, rHA).[1][12]
-
Immunization : Mice were immunized via intramuscular injection on day 0 (prime). A booster immunization was sometimes given on day 28.[1]
-
Sample Collection : Blood was collected at specified time points (e.g., day 28 or 42) to obtain serum.[1]
-
Antibody Titer Analysis : Antigen-specific antibody titers (Total IgG, IgG1, IgG2c) in the serum were quantified by ELISA using plates coated with the model antigen.[1][13]
Conclusion and Future Directions
This compound is a novel imidazopyrimidine TLR7/8 agonist with potent and broad immunomodulatory activity. Its discovery through a primary cell-based screening strategy underscores the value of using biologically relevant systems for identifying novel adjuvants. Structure-guided optimization has yielded analogs like this compound.2 with improved potency, cross-species activity, and drug-like properties suitable for in vivo formulation.[2][10]
Preclinical data robustly support the potential of the this compound family as vaccine adjuvants, capable of enhancing T H 1-polarizing humoral immunity against antigens from key viral pathogens.[1][10] Future research will focus on assessing the durability of immune responses, evaluating T-cell responses, and conducting formal toxicity studies on stable formulations.[5] The this compound platform is being advanced for potential use in vaccines against influenza, pertussis, and even for non-infectious disease applications such as cancer, allergy, and substance use disorders.[4][6][14]
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A TLR7/8 agonist increases efficacy of anti-fentanyl vaccines in rodent and porcine models - PubMed [pubmed.ncbi.nlm.nih.gov]
PVP-037: A Deep Dive into Innate Immune Activation via TLR7/8 Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PVP-037, a novel imidazopyrimidine small molecule that potently activates the innate immune system. As a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound and its analogs have emerged as promising vaccine adjuvants and immunomodulatory agents. This document details the mechanism of action, quantitative in vitro and in vivo effects, and the experimental methodologies underpinning these findings.
Executive Summary
This compound is a synthetic, small-molecule imidazopyrimidine identified through a high-throughput phenotypic screen of approximately 10,000 molecules for their ability to induce nuclear factor-κB (NF-κB) activation.[1] Unlike many immunomodulators discovered using cell lines, this compound was uniquely identified through its activity in primary human peripheral blood mononuclear cells (PBMCs), demonstrating the importance of this screening paradigm.[1][2] While inactive in the human monocytic cell line THP-1, this compound demonstrates broad innate immune activation in primary human leukocytes.[1][3] This activation is characterized by the induction of NF-κB and the production of a wide array of cytokines and chemokines.[1][4]
Subsequent structure-activity relationship (SAR) studies led to the development of more potent and soluble analogs, including this compound.1 and this compound.2. These optimized molecules exhibit enhanced in vitro efficacy and superior in vivo adjuvanticity in preclinical models of influenza and SARS-CoV-2 vaccination.[1][4] The mechanism of action for the this compound series is the activation of TLR7 and TLR8, endosomal pattern recognition receptors that play a crucial role in antiviral immunity.[2][5][6] This targeted activation of antigen-presenting cells (APCs) such as monocytes and dendritic cells makes this compound a compelling candidate for enhancing vaccine-induced immune responses.[2][5]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound and its analogs exert their immunostimulatory effects by binding to and activating TLR7 and TLR8 within the endosomes of APCs. This binding event initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines, chemokines, and type I interferons.
The signaling pathway is initiated upon ligand binding, which induces the dimerization of TLR7 or TLR8. This conformational change facilitates the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits and activates members of the IRAK (IL-1R-associated kinase) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TRAF6 (TNF receptor-associated factor 6).
Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then activates two major downstream pathways:
-
NF-κB Pathway: TAK1 phosphorylates and activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38. These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of immune-related genes.
Concurrently, a separate signaling branch involving IRAK4 and IKKα can lead to the phosphorylation and activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and induces the expression of type I interferons (IFN-α/β).
Quantitative Data
The immunostimulatory activity of this compound and its analogs has been quantified through a series of in vitro and in vivo experiments. The following tables summarize key findings.
In Vitro Cytokine Production in Human PBMCs
This compound and its derivatives induce a dose-dependent increase in the production of various cytokines and chemokines from human PBMCs.
| Compound | Analyte | EC50 (µM) | Max Response (pg/mL) |
| This compound | TNF-α | ~10 | >2000 |
| This compound.1 | TNF-α | ~1 | >3000 |
| This compound.2 | TNF-α | <1 | >3000 |
| R848 | TNF-α | ~1 | >3000 |
Data extracted and estimated from graphical representations in Soni et al., Science Advances 2024.[1]
This compound was also shown to induce the production of a broad range of other cytokines and chemokines in human PBMCs, including IL-1β, IL-6, IL-10, IL-12p70, IFN-γ, GM-CSF, and CCL3 (MIP-1α).[4]
In Vivo Adjuvanticity in Mice
The adjuvant effects of this compound analogs have been demonstrated in mice immunized with recombinant influenza hemagglutinin (rHA) and SARS-CoV-2 spike protein.
| Adjuvant (Dose) | Antigen | Total IgG Titer (Day 28) | IgG1 Titer (Day 28) | IgG2c Titer (Day 28) |
| None | rHA | ~100 | ~100 | <100 |
| Alum | rHA | ~10,000 | ~10,000 | ~1,000 |
| This compound.1 | rHA | >10,000 | >10,000 | >10,000 |
| This compound.2 | rHA | >100,000 | >100,000 | >10,000 |
| None | SARS-CoV-2 Spike | ~1,000 | ~1,000 | <1,000 |
| This compound.2 | SARS-CoV-2 Spike | >1,000,000 | >100,000 | >100,000 |
Data extracted and estimated from graphical representations in Soni et al., Science Advances 2024 and supporting information.[1] Note: Values are approximate geometric mean titers.
Experimental Protocols
The discovery and characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.
High-Throughput Screening (HTS) in Primary Human PBMCs
The initial discovery of this compound was the result of a phenotypic screen designed to identify small molecules that activate NF-κB in primary human immune cells.
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy adult donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% autologous plasma, L-glutamine, and penicillin-streptomycin.
-
Cell Plating: Plate PBMCs at a density of 5 x 10^4 cells per well in 384-well plates.
-
Compound Addition: Add small molecules from the screening library to a final concentration of 10 µM. Include appropriate positive (e.g., R848) and negative (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Analysis: Quantify the concentration of TNF-α in the supernatants using a high-throughput immunoassay (e.g., ELISA or a bead-based multiplex assay).
-
Hit Confirmation and Counterscreening: Confirm the activity of initial hits by re-testing. Perform a counterscreen in a non-responsive cell line like THP-1 to eliminate compounds with non-specific activity.
In Vivo Adjuvanticity Assessment in Mice
The ability of this compound analogs to enhance vaccine-induced immune responses is evaluated in a mouse immunization model.
Protocol:
-
Animals: Use 6-8 week old female C57BL/6 mice.
-
Vaccine Formulation: Prepare vaccine formulations by admixing the antigen (e.g., 1 µg of recombinant influenza H1N1 hemagglutinin) with the adjuvant (e.g., 10 nmol of this compound.2) or a control adjuvant (e.g., Alum) in sterile saline.
-
Immunization: Immunize mice via the intramuscular route with 50 µL of the vaccine formulation. A control group receives the antigen alone. A prime-boost regimen can be employed, with a second immunization administered 21 days after the primary immunization.
-
Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., day 28 and day 42 post-primary immunization).
-
Antibody Titer Measurement: Isolate serum from the blood samples. Determine antigen-specific IgG, IgG1, and IgG2c antibody titers using an enzyme-linked immunosorbent assay (ELISA). Briefly, coat 96-well plates with the antigen, block non-specific binding, add serial dilutions of the mouse serum, and detect bound antibodies with horseradish peroxidase-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibodies. Develop the assay with a suitable substrate and measure the absorbance. The titer is defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff.
Conclusion and Future Directions
This compound and its optimized analogs represent a significant advancement in the field of vaccine adjuvants. Their discovery through a primary human cell-based screening platform underscores the value of this approach in identifying novel immunomodulators with direct relevance to human immunology. The potent TLR7/8 agonist activity of the this compound series translates into robust adjuvanticity in preclinical models, enhancing both the magnitude and quality of the antibody response.
Future research will likely focus on several key areas:
-
Clinical Development: The promising preclinical data warrants the advancement of this compound or its analogs into clinical trials to assess their safety and efficacy as vaccine adjuvants in humans.
-
Broader Applications: The immunomodulatory properties of this compound may be beneficial in other therapeutic areas, such as oncology and the treatment of infectious diseases, where a Th1-biased immune response is desirable.
-
Formulation Optimization: Further enhancements in adjuvanticity may be achieved through advanced formulation strategies, such as encapsulation in nanoparticles or combination with other immunomodulators.
-
Detailed Immunological Profiling: A deeper understanding of the cellular and molecular responses to this compound, including its effects on T cell and B cell responses, will inform its optimal use in various applications.
References
- 1. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of PVP-037: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVP-037 is a novel small molecule imidazopyrimidine compound identified as a potent agonist of Toll-like receptor 7 (TLR7) and TLR8.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its mechanism of action, and detailing the experimental protocols for its evaluation. Quantitative data from key assays are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction
This compound was discovered through a high-throughput screening of over 200,000 small molecules and was identified as a highly active immunomodulator.[1][3][4] It belongs to the imidazopyrimidine family and acts as a potent agonist for TLR7 and TLR8, which are pattern recognition receptors integral to the innate immune system.[1] By targeting these receptors on antigen-presenting cells like monocytes and dendritic cells, this compound stimulates a robust innate immune response, leading to the activation of downstream signaling pathways and the production of a broad range of cytokines.[1][3] This activity makes this compound a promising candidate as a vaccine adjuvant, with the potential to enhance and broaden immune responses to various antigens.[1][3]
Mechanism of Action: TLR7/8 Agonism and Downstream Signaling
This compound exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways. These receptors are located in the endosomes of immune cells and recognize single-stranded RNA viruses. Upon binding of this compound, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][3] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, leading to the activation and maturation of antigen-presenting cells and the subsequent priming of the adaptive immune response.
In Vitro Activity Data
The in vitro activity of this compound has been primarily characterized by its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
TNFα Induction in Human PBMCs
Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine induced by this compound. The table below summarizes the concentration-dependent induction of TNFα by this compound in human PBMCs, with the well-characterized TLR7/8 agonist R848 serving as a benchmark.
| Compound | Concentration (µM) | TNFα Induction Level | Reference |
| This compound | ≥ 11 | Similar to R848 | [5] |
| This compound | 11 | Active | [5] |
| This compound | 33 | Active, similar to R848 | [5] |
| R848 | 11 | Benchmark | [5] |
| R848 | 33 | Benchmark | [5] |
Induction of a Broad Cytokine and Chemokine Profile
This compound induces the production of a wide range of cytokines and chemokines in primary human PBMCs at concentrations of 1 µM and higher.[5] This broad immune activation highlights its potential as a potent vaccine adjuvant.
| Cytokine/Chemokine | Induction Status | Reference |
| TNFα | Induced | [5][6] |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Induced | [6] |
| Interferon-γ (IFNγ) | Induced | [5][6] |
| Interleukin-1β (IL-1β) | Induced | [5][6] |
| Interleukin-6 (IL-6) | Induced | [6] |
| Interleukin-10 (IL-10) | Induced | [5][6] |
| Interleukin-12p70 (IL-12p70) | Induced | [5][6] |
| CCL3 (MIP-1α) | Induced | [6] |
Comparative In Vitro Potency of this compound and its Analogs
Structure-activity relationship (SAR) studies have led to the development of this compound analogs with improved properties. This compound.1 and this compound.2 have demonstrated enhanced in vitro potency.
| Compound | Key In Vitro Characteristics | Reference |
| This compound | Parent compound, active in human PBMCs. | [5] |
| This compound.1 | Identified as the most potent analog in initial SAR studies, activating both human PBMCs and mouse splenocytes. | [5] |
| This compound.2 | An amine derivative of this compound.1 with improved solubility and enhanced TNF-inducing efficacy in human PBMCs. Shows a lower median effective concentration compared to this compound.1 and R848. | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
High-Throughput Screening for NF-κB Activation
This initial screening protocol was used to identify compounds that activate the NF-κB signaling pathway.
Methodology:
-
Primary Screen: A library of approximately 200,000 small molecules was screened using a THP1-Lucia™ based nuclear factor κB (NF-κB)–induced luminescence assay.[5]
-
Hit Identification: Molecules that induced luminescence, indicating NF-κB activation, were identified as initial hits.
-
Counterscreening: The initial hits were then subjected to a counterscreen using a quantitative tumor necrosis factor (TNF) immunoassay with primary human peripheral blood mononuclear cells (PBMCs).[5]
-
Confirmation: Hits that induced TNF production in at least two of the three donor PBMCs were considered confirmed hits. This compound was identified as the most promising hit from this process.[5]
Human PBMC Stimulation Assay for Cytokine Profiling
This protocol details the stimulation of human PBMCs to measure the induction of various cytokines.
Materials:
-
Cryopreserved human PBMCs
-
Complete RPMI 1640 medium
-
This compound and other test compounds
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for cytokine detection
Procedure:
-
Cell Thawing and Plating: Thaw cryopreserved human PBMCs and resuspend in complete RPMI 1640 medium. Plate the cells in a 96-well plate at a desired density.
-
Compound Stimulation: Prepare serial dilutions of this compound and control compounds. Add the compounds to the wells containing PBMCs.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for the presence of various cytokines (e.g., TNFα, IL-6, IL-12p70) using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Conclusion
The in vitro characterization of this compound has established it as a potent TLR7 and TLR8 agonist that induces a broad and robust innate immune response in primary human cells. Its ability to stimulate the production of a wide array of pro-inflammatory cytokines and chemokines underscores its potential as a powerful vaccine adjuvant. Further development and optimization of this compound and its analogs could lead to more effective vaccines for a range of infectious diseases and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising immunomodulatory compound.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Preclinical Profile of PVP-037: A Novel Imidazopyrimidine-Based TLR7/8 Agonist Adjuvant
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used in the evaluation of PVP-037, a novel small molecule adjuvant. This compound is an imidazopyrimidine compound that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, designed to enhance vaccine-induced immune responses. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the discovery, mechanism of action, and preclinical efficacy of this compound and its optimized analogs.
Executive Summary
This compound was identified through a high-throughput screening of approximately 200,000 small molecules, followed by a counterscreen using primary human peripheral blood mononuclear cells (PBMCs).[1][2] This discovery process prioritized compounds with potent immunostimulatory effects in a more biologically relevant system over conventional cell lines.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of optimized analogs, this compound.1 and this compound.2, with enhanced potency and pharmaceutical properties.[3] Preclinical in vivo studies in murine models have demonstrated the capacity of this compound and its derivatives to significantly augment antigen-specific antibody responses to both influenza and SARS-CoV-2 recombinant proteins.[1][3] When formulated with a squalene-based oil-in-water emulsion (SE), the adjuvant effect of this compound.2 was synergistically enhanced.[3]
Mechanism of Action: TLR7/8 Agonism
This compound and its analogs exert their adjuvant effect by activating the innate immune system through the stimulation of TLR7 and TLR8.[4][5] These receptors are primarily expressed on antigen-presenting cells (APCs) such as monocytes and dendritic cells.[4][5] Upon binding to TLR7/8, this compound triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent production of a broad range of pro-inflammatory cytokines and chemokines.[1][2][4] This innate immune activation is crucial for shaping a robust and durable adaptive immune response to the co-administered vaccine antigen.
Data Presentation
In Vitro Immunostimulatory Activity
The initial screening and subsequent characterization of this compound and its analogs were performed using human PBMCs. The data below summarizes the cytokine production induced by these compounds.
Table 1: Cytokine Production in Human PBMCs Stimulated with this compound and Analogs
| Compound | Concentration (µM) | TNF (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p70 (pg/mL) | IFN-γ (pg/mL) |
| This compound | ≥ 1 | Induces Production | Induces Production | Induces Production | Induces Production | Induces Production |
| 11 | Comparable to R848 | - | - | - | - | |
| 33 | Comparable to R848 | - | - | - | - | |
| This compound.1 | 33 | Increased vs this compound | Increased vs this compound | - | - | - |
| This compound.2 | - | Potent Induction | - | - | - | - |
| R848 (Control) | - | Potent Induction | - | - | - | - |
Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]
In Vivo Adjuvanticity in Murine Models
The adjuvant potential of this compound and its analogs was evaluated in vivo by co-administering them with a recombinant influenza hemagglutinin (rHA) protein in C57BL/6J mice.
Table 2: Anti-rHA IgG Titers in Mice Following Immunization
| Immunization Group | Adjuvant | Mean Anti-rHA Total IgG Titer (Day 42) | Mean Anti-rHA IgG1 Titer | Mean Anti-rHA IgG2c Titer |
| rHA alone | None | Baseline | Baseline | Baseline |
| rHA + Alum | Alum | Enhanced | - | - |
| rHA + this compound | This compound | Enhanced (equivalent to Alum) | - | - |
| rHA + this compound.1 | This compound.1 | Highest IgG response | - | - |
| rHA + this compound.2 | This compound.2 | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
| rHA + this compound.2/SE | This compound.2 in Squalene Emulsion | ~10-fold enhancement vs this compound.2 alone | - | ~10-fold enhancement vs this compound.2 alone |
Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]
Experimental Protocols
Adjuvant Discovery and In Vitro Characterization
The discovery of this compound followed a multi-step process designed to identify potent and biologically relevant immunostimulants.
Protocol for In Vitro Stimulation of Human PBMCs:
-
PBMC Isolation: Peripheral blood was collected from healthy adult volunteers. PBMCs were isolated using standard density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Cells were seeded in 96-well plates and stimulated with various concentrations of this compound, its analogs, or R848 (positive control) for 18 hours.
-
Cytokine Measurement: After incubation, the supernatant was collected, and the concentrations of various cytokines and chemokines (TNF, IL-6, IL-1β, IL-12p70, IFN-γ, etc.) were quantified using a multiplex immunoassay.[1][3]
In Vivo Mouse Immunization Studies
Protocol for rHA Immunization in Mice:
-
Animal Model: 6- to 8-week-old female C57BL/6J mice were used for the immunization studies.[2]
-
Immunization Groups: Mice were divided into groups receiving the recombinant hemagglutinin (rHA) protein alone or adjuvanted with Alum, this compound, this compound.1, or this compound.2. A saline control group was also included.
-
Vaccine Formulation and Administration: The vaccine formulations were prepared by admixing the rHA antigen with the respective adjuvants. Mice were immunized via intramuscular injection on day 0 (prime) and day 28 (boost).[2]
-
Sample Collection: Blood samples were collected from the mice at various time points, with the final analysis of antibody titers performed on samples from day 42.
-
Antibody Titer Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the serum were determined by enzyme-linked immunosorbent assay (ELISA).[1][3]
Conclusion
The preclinical data for this compound and its optimized analogs demonstrate a promising profile for a novel vaccine adjuvant. The clear TLR7/8-mediated mechanism of action, potent in vitro immunostimulatory activity in human primary cells, and significant in vivo adjuvanticity in murine models for both influenza and SARS-CoV-2 antigens underscore its potential. The enhanced and synergistic effects observed with the squalene-based emulsion formulation further highlight its versatility and potential for clinical translation. Further studies are warranted to assess the durability of the immune response, T-cell responses, and the safety profile of this compound-adjuvanted vaccines in more advanced preclinical models.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 4. news-medical.net [news-medical.net]
- 5. drugtargetreview.com [drugtargetreview.com]
PVP-037: A Deep Dive into its Immunomodulatory Effects on Cytokine and Chemokine Production
For Immediate Release
BOSTON, MA – A novel small molecule, PVP-037, has demonstrated significant potential as a vaccine adjuvant through its robust stimulation of the innate immune system. This technical guide provides an in-depth analysis of this compound's effects on cytokine and chemokine production, offering valuable insights for researchers, scientists, and drug development professionals. Discovered through a high-throughput screening of approximately 200,000 small molecules, this compound, an imidazopyrimidine, has been identified as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This interaction triggers a signaling cascade that results in broad innate immune activation, including the induction of the transcription factor NF-κB and the subsequent production of a wide array of cytokines and chemokines.[1][3][4]
Quantitative Analysis of Cytokine and Chemokine Induction
This compound has been shown to induce a dose-dependent increase in the production of several key cytokines and chemokines in primary human peripheral blood mononuclear cells (PBMCs). At concentrations of 1µM and higher, this compound stimulates the production of Tumor Necrosis Factor (TNF), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interferon-gamma (IFNγ), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), Interleukin-12p70 (IL-12p70), and Chemokine (C-C motif) ligand 3 (CCL3), also known as Macrophage Inflammatory Protein-1alpha (MIP-1α).[5][6]
Notably, at concentrations of 11µM and higher, the induction of TH1-polarizing cytokines by this compound is comparable to that of the well-characterized TLR7/8 agonist R848.[5] The following table summarizes the observed effects of this compound on cytokine and chemokine production in human PBMCs.
| Cytokine/Chemokine | Effect of this compound (at ≥ 1 µM) | Effect of this compound (at ≥ 11 µM) |
| TNF | Increased Production | Comparable to R848 |
| GM-CSF | Increased Production | - |
| IFNγ | Increased Production | Comparable to R848 |
| IL-1β | Increased Production | Comparable to R848 |
| IL-6 | Increased Production | - |
| IL-10 | Increased Production | - |
| IL-12p70 | Increased Production | - |
| CCL3 (MIP-1α) | Increased Production | - |
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects by activating the TLR7 and TLR8 signaling pathways within antigen-presenting cells such as monocytes and dendritic cells.[1][3][4] This activation leads to the recruitment of the adaptor protein MyD88, which in turn initiates a signaling cascade that culminates in the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for a variety of pro-inflammatory cytokines and chemokines.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the effects of this compound on cytokine and chemokine production.
High-Throughput Screening for NF-κB Activating Molecules
The initial identification of this compound was performed through a high-throughput screening (HTS) of a small-molecule library.
-
Cell Line: The human monocytic cell line THP-1 was utilized for the primary screen.
-
Assay: A phenotypic screen was designed to identify molecules that activate the NF-κB pathway.
-
Counterscreening: Lead target libraries from the primary screen were then subjected to a counterscreen using a quantitative tumor necrosis factor (TNF) immunoassay with primary human peripheral blood mononuclear cells (PBMCs).[5] This step was crucial as this compound did not show significant activity in the THP-1 cell line but demonstrated robust activity in primary human leukocytes.[5][6]
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
To quantify the cytokine and chemokine response to this compound, primary human PBMCs were stimulated in vitro.
-
PBMC Isolation: Peripheral blood mononuclear cells were isolated from healthy human donors.
-
Cell Culture: PBMCs were cultured in appropriate media.
-
Stimulation: Cells were stimulated with an eight-point concentration titration of this compound or the benchmark TLR7/8 agonist, R848.[5]
-
Incubation: The stimulated cells were incubated for 18 hours.[5]
-
Supernatant Collection: After incubation, the cell culture supernatant was collected for cytokine and chemokine analysis.[5]
Cytokine and Chemokine Quantification
The concentration of various cytokines and chemokines in the collected supernatants was measured using a multiplex immunoassay.
-
Assay: A 10-plex cytokine analysis was performed.[5]
-
Analytes: The assay quantified the levels of TNF, GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP-1α), among others.[5][6]
-
Data Analysis: The concentration of each analyte was determined and compared between different treatment groups (untreated, this compound treated at various concentrations, and R848 treated).
Conclusion
This compound is a promising new vaccine adjuvant that potently stimulates the production of a broad range of cytokines and chemokines through the activation of TLR7 and TLR8. Its ability to induce a robust, TH1-polarizing immune response makes it a strong candidate for enhancing the efficacy of a wide variety of vaccines. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel immunomodulatory molecule. The compound has been shown to be stable, easy to work with, and suitable for formulation in standard drug delivery systems, such as oil-in-water emulsions, further supporting its potential for clinical development.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Potential Therapeutic Applications of PVP-037: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVP-037 is a novel small molecule adjuvant belonging to the imidazopyrimidine class of compounds. It functions as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key components of the innate immune system. Preclinical studies have demonstrated that this compound can significantly enhance humoral and cellular immune responses to a variety of vaccine antigens, including those for influenza and SARS-CoV-2. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to guide further research and development of this promising vaccine adjuvant.
Introduction
The development of effective vaccines is a cornerstone of global public health. Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, leading to more robust and durable protective immunity. This compound has emerged as a promising new adjuvant candidate.[1][2][3][4] Discovered through a high-throughput screening of over 200,000 small molecules, this compound is an imidazopyrimidine that activates the innate immune system via TLR7 and TLR8 stimulation on antigen-presenting cells.[1][2][3][5] This activation leads to the production of pro-inflammatory cytokines and chemokines, which in turn promotes a stronger and more effective adaptive immune response to co-administered antigens.[2][5][6]
Mechanism of Action: TLR7/8 Agonism
This compound and its optimized analogs exert their adjuvant effects by directly engaging and activating TLR7 and TLR8. These receptors are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[2][3][5] Upon binding of this compound, TLR7/8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.[2][5] Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of genes encoding pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-12, and others.[7] This inflammatory milieu is crucial for the recruitment and activation of other immune cells, thereby bridging the innate and adaptive immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Tiny But Mighty: Small Molecules as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PVP-037 Formulation with Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel, potent small-molecule agonist of Toll-like receptor 7 (TLR7) and TLR8, belonging to the imidazopyrimidine class of compounds.[1][2] As an adjuvant, this compound enhances vaccine-induced immune responses by stimulating the innate immune system.[3][4] Specifically, it activates antigen-presenting cells, such as dendritic cells and monocytes, leading to the production of pro-inflammatory cytokines and chemokines, and promoting a robust and durable adaptive immune response.[1][2] This document provides detailed application notes and protocols for the formulation of this compound and its improved analog, this compound.2, in a squalene-based oil-in-water (O/W) emulsion to maximize its adjuvant potential. The oil-in-water formulation, designated as this compound.2/SE, has been shown to synergistically enhance the humoral immune response to co-administered antigens.[5][6]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound and its analogs exert their adjuvant effects by activating the TLR7 and TLR8 signaling pathways within the endosomes of immune cells.[1][2] Upon binding of this compound, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that involves the IRAK family of kinases and TRAF6. This ultimately leads to the activation of key transcription factors, including NF-κB and IRF7. The activation of these transcription factors results in the production of a range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), which are crucial for the subsequent activation and polarization of the adaptive immune response.[5]
Data Presentation
In Vitro Activity of this compound and Analogs
This compound and its analogs stimulate the production of various cytokines from human peripheral blood mononuclear cells (PBMCs). The improved analog, this compound.2, demonstrates enhanced potency.[5]
Table 1: In Vitro Cytokine Production by Human PBMCs Stimulated with this compound
| Cytokine | Stimulant Concentration | Induced Production |
|---|---|---|
| TNF-α | ≥ 1 µM | Significant induction[5] |
| GM-CSF | ≥ 1 µM | Significant induction[5] |
| IFN-γ | ≥ 11 µM | Comparable to R848[5] |
| IL-1β | ≥ 11 µM | Comparable to R848[5] |
| IL-6 | ≥ 1 µM | Significant induction[5] |
| IL-10 | ≥ 1 µM | Significant induction[5] |
| IL-12p70 | ≥ 1 µM | Significant induction[5] |
| CCL3 (MIP-1α) | ≥ 1 µM | Significant induction[5] |
Physicochemical Properties of this compound.2/SE Formulation
The squalene-based oil-in-water emulsion of this compound.2 (this compound.2/SE) is a stable nanoemulsion with desirable characteristics for a vaccine adjuvant.
Table 2: Physicochemical Properties of this compound.2/SE
| Parameter | Value | Reference |
|---|---|---|
| Particle Size (Z-average) | ~160 nm | [1][5] |
| Polydispersity Index (PDI) | < 0.17 | [1][5] |
| Adjuvant Incorporation | ≥90% | [1][5] |
| Stability | Stable for at least 2 months |[1][5] |
In Vivo Adjuvanticity of this compound.2/SE Formulation
In a mouse model, the this compound.2/SE formulation significantly enhanced the humoral immune response to a recombinant influenza hemagglutinin (rHA) antigen compared to the unformulated this compound.2.[5][6]
Table 3: In Vivo Antibody Response in Mice Immunized with rHA and this compound.2 Adjuvants
| Immunization Group | Antigen-Specific Total IgG | Antigen-Specific IgG2c |
|---|---|---|
| rHA alone | Baseline | Baseline |
| rHA + this compound.2 | Enhanced response | Enhanced response |
| rHA + this compound.2/SE | ~10-fold enhancement vs. This compound.2 alone | ~10-fold enhancement vs. This compound.2 alone |
Experimental Protocols
Protocol 1: Preparation of this compound.2 Squalene-Based Oil-in-Water Emulsion (this compound.2/SE)
This protocol is based on the methodology described for the formulation of this compound.2 in a stable oil-in-water emulsion.[5]
Materials:
-
This compound.2
-
0.2% v/v HCl
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dipalmitoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DPPG)
-
Poloxamer 188
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Water bath sonicator
-
Sterile glass vials
Procedure:
-
Prepare a stock solution of this compound.2 in ethanol with 0.2% v/v HCl.
-
In a separate sterile container, prepare the oil phase by mixing squalene with the lipid components (DMPC and DPPG).
-
Prepare the aqueous phase by dissolving Poloxamer 188 and glycerol in ammonium phosphate buffer.
-
Add the this compound.2 stock solution to the combined emulsion components.
-
Emulsify the mixture using a water bath sonicator at an elevated temperature to generate a nanoemulsion. The precise temperature and sonication parameters should be optimized to achieve a particle size of approximately 160 nm.
-
Remove the ethanol from the nanoemulsion by dialysis against the ammonium phosphate buffer.
-
Sterile filter the final emulsion and store in sterile glass vials at 4°C.
Protocol 2: In Vitro Stimulation of Human PBMCs
This protocol provides a general guideline for the stimulation of human PBMCs with this compound or its formulated version to measure cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
This compound or this compound.2/SE
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and perform a cell count.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
Prepare serial dilutions of this compound or this compound.2/SE in complete RPMI-1640 medium.
-
Add the diluted compounds to the wells containing PBMCs. Include a vehicle control (e.g., DMSO or emulsion vehicle).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 3: In Vivo Immunogenicity Study in Mice
This protocol outlines a general procedure for evaluating the adjuvant activity of the this compound.2/SE formulation in a mouse model with a model antigen like recombinant influenza hemagglutinin (rHA).
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Recombinant antigen (e.g., rHA)
-
This compound.2
-
This compound.2/SE
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intramuscular injection
-
Materials for serum collection
-
ELISA plates and reagents for antibody titer determination
Procedure:
-
Divide the mice into experimental groups (e.g., PBS, antigen alone, antigen + this compound.2, antigen + this compound.2/SE). A group size of 5-10 mice is recommended.
-
Prepare the immunization formulations by mixing the antigen with the respective adjuvants or PBS. The final injection volume is typically 50-100 µL.
-
On day 0, immunize the mice via intramuscular injection (e.g., in the tibialis anterior muscle).
-
(Optional) On day 21 or 28, administer a booster immunization with the same formulations.
-
Collect blood samples at various time points (e.g., pre-immunization, and 2-3 weeks post-final immunization).
-
Isolate the serum from the blood samples.
-
Determine the antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum using an endpoint dilution ELISA.
Conclusion
This compound is a promising vaccine adjuvant with a well-defined mechanism of action. Its formulation in a squalene-based oil-in-water emulsion significantly enhances its ability to boost humoral immunity. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound and its optimized formulation, this compound.2/SE, in their vaccine development programs. Further optimization of the formulation and in vivo testing with specific antigens of interest are encouraged to fully realize the potential of this novel adjuvant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
Application Notes and Protocols for Assessing the In Vivo Adjuvanticity of PVP-037
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a potent synthetic imidazopyrimidine that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1][2][3] This dual agonism allows this compound to effectively stimulate the innate immune system, leading to a robust and durable adaptive immune response.[2][4] In preclinical models, this compound has been shown to enhance antigen-specific humoral responses, making it a promising adjuvant candidate for new and existing vaccines.[5] These application notes provide detailed protocols for the in vivo assessment of this compound's adjuvanticity in a murine model. The described experimental workflows will enable researchers to evaluate both the humoral and cellular immune responses elicited by a vaccine formulated with this compound.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its adjuvant effect by activating TLR7 and TLR8, which are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[2][3] Upon binding of this compound, these receptors recruit the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, including TNF, IL-6, and IL-12.[5] This inflammatory milieu promotes the maturation and activation of APCs, leading to enhanced antigen presentation and the subsequent activation and differentiation of T and B lymphocytes.
Experimental Workflow for In Vivo Adjuvanticity Assessment
The following diagram outlines the general workflow for assessing the in vivo adjuvanticity of this compound in a mouse model. The process begins with the immunization of mice with the antigen formulated with or without this compound, followed by the collection of samples at specified time points for the analysis of humoral and cellular immune responses.
Data Presentation
The following tables summarize the expected quantitative data from the in vivo assessment of this compound.
Table 1: Antigen-Specific Antibody Titers
| Group | Antigen-Specific Total IgG (Endpoint Titer) | Antigen-Specific IgG1 (Endpoint Titer) | Antigen-Specific IgG2c (Endpoint Titer) |
| Antigen Alone | User-defined value | User-defined value | User-defined value |
| Antigen + this compound | User-defined value | User-defined value | User-defined value |
| Antigen + Alum | User-defined value | User-defined value | User-defined value |
| Saline | User-defined value | User-defined value | User-defined value |
Table 2: Cellular Immune Response
| Group | % Proliferating CD4+ T-cells (CFSE) | % Proliferating CD8+ T-cells (CFSE) | % Specific Lysis (CTL Assay) |
| Antigen Alone | User-defined value | User-defined value | User-defined value |
| Antigen + this compound | User-defined value | User-defined value | User-defined value |
| Saline | User-defined value | User-defined value | User-defined value |
Table 3: Cytokine Production by Antigen-Specific T-cells
| Group | % IFN-γ+ CD4+ T-cells | % IFN-γ+ CD8+ T-cells | % TNF-α+ CD4+ T-cells | % TNF-α+ CD8+ T-cells |
| Antigen Alone | User-defined value | User-defined value | User-defined value | User-defined value |
| Antigen + this compound | User-defined value | User-defined value | User-defined value | User-defined value |
| Saline | User-defined value | User-defined value | User-defined value | User-defined value |
Experimental Protocols
Protocol 1: Mouse Immunization
This protocol describes a prime-boost immunization schedule to evaluate the adjuvant effect of this compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Antigen of interest
-
This compound
-
Sterile PBS
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Vaccine Formulations:
-
Prepare the following formulations under sterile conditions:
-
Antigen alone (e.g., 10 µg of recombinant protein in 100 µL of PBS)
-
Antigen + this compound (e.g., 10 µg of antigen and 10 µg of this compound in 100 µL of PBS)
-
Saline control (100 µL of sterile PBS)
-
-
Gently mix the formulations by vortexing.
-
-
Primary Immunization (Day 0):
-
Administer 100 µL of the respective formulation per mouse via subcutaneous injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Administer a booster dose of the same formulations as the primary immunization.
-
-
Sample Collection (Day 35):
-
Collect blood via cardiac puncture or tail bleed for serum isolation.
-
Euthanize mice and aseptically harvest spleens and draining lymph nodes for cellular assays.
-
Protocol 2: Antigen-Specific Antibody Titer Determination by ELISA
This protocol is for quantifying antigen-specific IgG, IgG1, and IgG2c antibodies in mouse serum.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Mouse serum samples
-
Goat anti-mouse IgG-HRP, IgG1-HRP, and IgG2c-HRP secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the antigen (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2c to the respective wells and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The endpoint titer is defined as the highest serum dilution that gives an absorbance value greater than the mean absorbance of the negative control wells plus two standard deviations.
-
Protocol 3: T-cell Proliferation Assay (CFSE)
This protocol measures antigen-specific T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Splenocytes isolated from immunized mice
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Antigen of interest or specific peptide epitopes
-
Flow cytometer
-
Anti-mouse CD4 and CD8 antibodies
Procedure:
-
Splenocyte Isolation and Labeling:
-
Prepare a single-cell suspension of splenocytes.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled splenocytes in a 96-well plate.
-
Stimulate the cells with the antigen or specific peptides for 3-5 days. Include unstimulated and positive controls (e.g., Concanavalin A).
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled anti-mouse CD4 and CD8 antibodies.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells (cells that have undergone one or more divisions will have reduced CFSE fluorescence).
-
Protocol 4: In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This protocol assesses the in vivo cytotoxic activity of antigen-specific CD8+ T-cells.
Materials:
-
Splenocytes from naive mice (target cells)
-
Antigen-specific peptide epitope
-
CFSE (two different concentrations)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naive mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the antigen-specific peptide and label with a high concentration of CFSE (CFSEhigh).
-
Leave the other population unpulsed and label with a low concentration of CFSE (CFSElow).
-
-
Adoptive Transfer:
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into immunized and control mice.
-
-
Spleen Harvest and Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the samples by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
-
Where Ratio = (% CFSEhigh cells / % CFSElow cells)
-
-
Protocol 5: Intracellular Cytokine Staining
This protocol is for the detection of cytokine production by antigen-specific T-cells.
Materials:
-
Splenocytes from immunized mice
-
Antigen of interest or specific peptide epitopes
-
Brefeldin A
-
Fixation/Permeabilization buffer
-
Fluorescently labeled anti-mouse CD4, CD8, IFN-γ, and TNF-α antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Isolate splenocytes and stimulate them with the antigen or specific peptides in the presence of Brefeldin A for 4-6 hours.
-
-
Surface Staining:
-
Stain the cells with anti-mouse CD4 and CD8 antibodies.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial kit or standard buffers.
-
-
Intracellular Staining:
-
Stain the cells with anti-mouse IFN-γ and TNF-α antibodies.
-
-
Flow Cytometry and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations and determine the percentage of cells expressing IFN-γ and TNF-α.
-
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. researchgate.net [researchgate.net]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PVP-037 for Enhancing Antibody Responses to Viral Antigens
For Researchers, Scientists, and Drug Development Professionals
Overview
PVP-037 is a novel, synthetically developed small molecule belonging to the imidazopyrimidine class, which functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] Identified through high-throughput screening of human primary immune cells, this compound and its optimized analogs, this compound.1 and this compound.2, have demonstrated significant potential as vaccine adjuvants.[2][4] Preclinical studies have shown their capacity to robustly enhance antigen-specific antibody responses and promote a T-helper 1 (Th1) skewed immune profile against viral antigens from influenza and SARS-CoV-2.[3][5][6][7] This document provides a comprehensive guide, including key data and detailed protocols, for the application of this compound in vaccine research and development.
Mechanism of Action
This compound exerts its adjuvant effect by activating the innate immune system. As a TLR7/8 agonist, it stimulates pattern recognition receptors within the endosomes of antigen-presenting cells (APCs), such as dendritic cells and monocytes.[1][2] This engagement triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of nuclear factor-κB (NF-κB) and the subsequent transcription and secretion of a broad range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interleukin-12 (IL-12p70), and Interferon-gamma (IFNγ).[1][5][6] This innate immune activation is critical for shaping a powerful and durable adaptive immune response, characterized by elevated antigen-specific antibody titers and a Th1-biased cellular response, which is essential for effective clearance of viral pathogens.[8]
Signaling Pathway of this compound in an Antigen-Presenting Cell
Caption: this compound activates TLR7/8 in APCs, leading to cytokine production and enhanced adaptive immunity.
Quantitative Data Summary
The following tables summarize the adjuvant effects of this compound analogs on antigen-specific antibody responses in C57BL/6J mice 28 days after a single prime immunization.
Table 1: Adjuvant Effect on Anti-Influenza rHA Total IgG Titers
| Immunization Group | Adjuvant (Dose) | Mean Log10 Endpoint Titer |
| rHA alone | None | ~2.8 |
| rHA + this compound.1 | 100 nmol | ~4.2 |
| rHA + this compound.2 | 100 nmol | ~4.1 |
Data are estimated from published graphical representations for comparative purposes.
Table 2: IgG Subclass Polarization with this compound.2 Adjuvant
| Immunization Group | Mean Log10 Anti-rHA IgG1 Titer | Mean Log10 Anti-rHA IgG2c Titer |
| rHA alone | ~2.5 | < 2.0 |
| rHA + this compound.2 | ~4.0 | ~3.5 |
Note: The significant increase in IgG2c, a hallmark of Th1-driven immunity in C57BL/6J mice, demonstrates the Th1-polarizing capacity of this compound.2. Data are estimated from published graphical representations.
Table 3: Adjuvant Effect on Anti-SARS-CoV-2 Spike Total IgG Titers
| Immunization Group | Adjuvant (Dose) | Mean Log10 Endpoint Titer |
| Spike Protein alone | None | ~3.0 |
| Spike Protein + this compound.2 | 100 nmol | ~4.8 |
Data are estimated from published graphical representations.
Table 4: Synergy of this compound.2 with Squalene (B77637) Oil-in-Water Emulsion (SE)
| Immunization Group | Mean Log10 Anti-Spike IgG Titer | Fold Enhancement vs. Adjuvant Alone |
| Spike + this compound.2 | ~4.8 | - |
| Spike + this compound.2/SE | ~5.8 | ~10-fold |
Note: The formulation of this compound.2 in a squalene-based emulsion (this compound.2/SE) results in a synergistic enhancement of the antibody response.[5]
Experimental Protocols
In Vivo Evaluation of Adjuvant Activity in Mice
This protocol outlines a prime-only immunization study to assess the adjuvant properties of this compound analogs.
Materials:
-
6- to 8-week-old C57BL/6J mice
-
Viral antigen (e.g., recombinant influenza hemagglutinin [rHA] or SARS-CoV-2 spike protein)
-
This compound analog (e.g., this compound.2)
-
Sterile saline for injection
-
Squalene-based oil-in-water emulsion (optional)
-
50 µL total injection volume per mouse
-
Intramuscular (IM) injection equipment
Procedure:
-
Formulation Preparation:
-
Antigen + Adjuvant: On the day of immunization, prepare a solution of the this compound analog in saline. Mix the appropriate amount of antigen with the adjuvant solution to achieve the final desired concentrations in a 50 µL volume. A typical dose for this compound analogs is 100 nmol per mouse.
-
Antigen + Adjuvant/SE: If using an emulsion, incorporate the this compound analog into the squalene emulsion prior to mixing with the antigen.
-
Control Group: Prepare an "antigen alone" formulation by mixing the antigen with sterile saline.
-
-
Immunization (Day 0):
-
Administer a single 50 µL injection intramuscularly into the quadriceps of each mouse.
-
-
Monitoring and Sample Collection (Day 28):
-
At 28 days post-immunization, collect blood from the mice via terminal cardiac puncture or submandibular bleeding.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
-
Antibody Analysis:
-
Determine antigen-specific antibody titers in the collected serum using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow for In Vivo Adjuvant Testing
Caption: A typical experimental timeline for evaluating the in vivo efficacy of this compound as a vaccine adjuvant.
Protocol for Antigen-Specific ELISA
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen for coating
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)
-
Mouse serum samples
-
HRP-conjugated detection antibodies (e.g., anti-mouse IgG, IgG1, IgG2c)
-
TMB substrate and Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the antigen (1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Serum Incubation: Wash the plate three times. Add 100 µL of serially diluted mouse serum (starting at 1:100 in Blocking Buffer) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the appropriate HRP-conjugated detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Readout: Stop the reaction by adding 50 µL of Stop Solution. Measure the optical density at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that yields a reading above the background cutoff.
In Vitro Human PBMC Stimulation Assay
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated via Ficoll-Paque gradient
-
Complete RPMI 1640 medium
-
This compound
-
96-well tissue culture plates
-
ELISA kit for human TNF
Procedure:
-
Plate freshly isolated human PBMCs at 2 x 10⁵ cells per well in a 96-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 33 µM) or a vehicle control.
-
Incubate for 18 hours at 37°C and 5% CO₂.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF produced using a commercial ELISA kit, following the manufacturer's instructions. An increase in TNF production indicates successful TLR7/8 activation by this compound.
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Tiny But Mighty: Small Molecules as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Vaccine Adjuvants: From Lab to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PVP-037 in Influenza Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel, synthetic small-molecule adjuvant identified as a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2][3] As a member of the imidazopyrimidine family, this compound stimulates the innate immune system, leading to enhanced and more durable and broader immune responses to vaccine antigens.[4] Preclinical studies have demonstrated its potential to significantly boost antibody responses to influenza vaccine proteins.[1][4] This document provides detailed application notes and protocols for the use of this compound and its optimized analogs, this compound.1 and this compound.2, in influenza vaccine research. An optimized version of this compound demonstrated broad innate immune activation in donor immune cells, inducing NF-κB and the production of TNF and other cytokines.[4]
Mechanism of Action
This compound and its analogs function by activating TLR7 and TLR8, which are pattern recognition receptors expressed on antigen-presenting cells such as monocytes and dendritic cells.[1] This activation triggers a downstream signaling cascade that results in the induction of NF-κB and the production of pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-1β, IFNγ, and IL-12p70.[1][2] This innate immune stimulation promotes a robust and T helper 1 (Th1)-skewed adaptive immune response to co-administered antigens, such as influenza hemagglutinin (HA).[1]
Data Presentation
In Vivo Immunogenicity of this compound and Analogs with Recombinant Hemagglutinin (rHA)
The adjuvanticity of this compound and its analogs was evaluated in C57BL/6J mice immunized with recombinant hemagglutinin (rHA) protein.[1] The total IgG, as well as IgG1 and IgG2c subtype titers, were measured by ELISA. The data demonstrates a significant enhancement of the humoral immune response with the addition of this compound and its analogs, particularly the optimized this compound.2.[1]
Table 1: Anti-rHA Total IgG Titers in Mice [1]
| Immunization Group | Adjuvant Dose (nmol) | Mean Anti-rHA IgG Titer (Day 42) |
| Saline | - | <100 |
| rHA alone | - | ~1,000 |
| rHA + Alum | N/A | ~10,000 |
| rHA + this compound | 100 | ~10,000 |
| rHA + this compound.1 | 100 | >10,000 |
Table 2: Anti-rHA IgG1 and IgG2c Titers with this compound.2 [1][2]
| Immunization Group | Adjuvant Dose (nmol) | Mean Anti-rHA IgG1 Titer (Day 28) | Mean Anti-rHA IgG2c Titer (Day 28) |
| rHA alone | - | ~1,000 | <100 |
| rHA + this compound.2 | 100 | ~10,000 | ~1,000 |
Enhanced Immunogenicity with Oil-in-Water Formulation
Formulating this compound.2 in a squalene-based oil-in-water emulsion (SE) further enhanced its adjuvanticity, leading to a synergistic increase in antibody responses.[1][2]
Table 3: Anti-rHA Total IgG and IgG2c Titers with this compound.2/SE Formulation [2]
| Immunization Group | Adjuvant Dose (nmol) | Mean Anti-rHA Total IgG Titer | Mean Anti-rHA IgG2c Titer |
| rHA + this compound.2 | 100 | ~10,000 | ~1,000 |
| rHA + this compound.2/SE | 100 | >100,000 | >10,000 |
Experimental Protocols
Experimental Workflow for In Vivo Immunogenicity Studies
The general workflow for evaluating the adjuvant effect of this compound in a mouse model of influenza vaccination involves immunization, sample collection, and immunological analysis.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 3. Boston Children’s Hospital receives a contract of up to $9 million from NIH to improve flu vaccines | EurekAlert! [eurekalert.org]
- 4. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols for PVP-037 in SARS-CoV-2 Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel synthetic imidazopyrimidine that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system, and their activation on antigen-presenting cells like dendritic cells and monocytes triggers a robust downstream immune response.[3][4] This makes this compound and its analogs, such as this compound.2, promising vaccine adjuvants. When co-administered with a vaccine antigen, such as the SARS-CoV-2 spike protein, this compound can significantly enhance the magnitude and quality of the adaptive immune response, leading to higher antibody titers and a more durable protective immunity.[5][6] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound and its derivatives in the development of SARS-CoV-2 vaccines.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound and its optimized analog, this compound.2, as an adjuvant for a SARS-CoV-2 spike protein vaccine.
Table 1: In Vitro Cytokine Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration (pg/mL) with this compound (11 µM) | Fold Increase vs. Control |
| TNF-α | ~3000 | Significant Induction |
| IL-6 | ~2500 | Significant Induction |
| IL-1β | ~150 | Significant Induction |
| IFN-γ | ~100 | Significant Induction |
| IL-12p70 | ~50 | Significant Induction |
| IL-10 | ~200 | Significant Induction |
| GM-CSF | ~250 | Significant Induction |
| CCL3 (MIP-1α) | ~4000 | Significant Induction |
Data are approximated from graphical representations in Soni et al., Science Advances 2024 and are intended for comparative purposes.[5]
Table 2: SARS-CoV-2 Spike Protein-Specific Antibody Titers in Mice Immunized with this compound.2 Adjuvant
| Immunization Group | Total IgG Titer (Log10) | IgG1 Titer (Log10) | IgG2c Titer (Log10) |
| Spike Protein Alone | ~2.5 | ~2.2 | ~1.8 |
| Spike Protein + this compound.2 | ~4.5 | ~4.0 | ~4.2 |
Antibody titers were measured 28 days after a single intramuscular immunization in C57BL/6J mice. Data are approximated from graphical representations in Soni et al., Science Advances 2024 for illustrative purposes.[5][7]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound, as a TLR7/8 agonist, initiates an intracellular signaling cascade upon binding to its receptors within the endosomes of antigen-presenting cells. This leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines and chemokines, which are crucial for the enhancement of the adaptive immune response.
Caption: this compound activates TLR7/8 signaling in antigen-presenting cells.
Experimental Workflow for Adjuvant Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of this compound as a vaccine adjuvant in a preclinical mouse model.
Caption: Workflow for in vivo evaluation of this compound adjuvant efficacy.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Analysis
Objective: To assess the in vitro immunostimulatory activity of this compound by measuring cytokine production in human PBMCs.
Materials:
-
This compound (and/or its analogs)
-
Healthy human donor peripheral blood
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead-based immunoassay)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Plating and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical final concentration range for testing is 1 µM to 33 µM.[5]
-
Add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate for 18-24 hours in a CO2 incubator.
-
-
Supernatant Collection and Cytokine Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Analyze the supernatant for cytokine concentrations (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-12p70) using a validated immunoassay according to the manufacturer's instructions.
-
Protocol 2: In Vivo Evaluation of this compound.2 Adjuvant with SARS-CoV-2 Spike Protein in Mice
Objective: To determine the in vivo adjuvant effect of this compound.2 on the antibody response to the SARS-CoV-2 spike protein in mice.
Materials:
-
This compound.2
-
Recombinant SARS-CoV-2 spike protein
-
C57BL/6J mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles for intramuscular injection
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titer measurement
Procedure:
-
Vaccine Formulation:
-
Prepare the vaccine formulations on the day of immunization.
-
For the adjuvanted group, mix the SARS-CoV-2 spike protein with this compound.2. A typical dose is 100 nmol of this compound.2 per mouse.[7]
-
For the control group, prepare the SARS-CoV-2 spike protein in sterile PBS.
-
The final injection volume is typically 50 µL.
-
-
Mouse Immunization:
-
Randomly assign mice to the control and adjuvanted groups.
-
Administer a single 50 µL intramuscular injection into the hind limb of each mouse.
-
-
Blood Collection:
-
On day 28 post-immunization, collect blood from the mice via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Protocol 3: Measurement of SARS-CoV-2 Spike-Specific Antibody Titers by ELISA
Objective: To quantify the levels of SARS-CoV-2 spike-specific total IgG, IgG1, and IgG2c in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant SARS-CoV-2 spike protein
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (anti-mouse IgG, anti-mouse IgG1, anti-mouse IgG2c)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the SARS-CoV-2 spike protein to 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, or IgG2c) in blocking buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
-
Conclusion
This compound and its analogs represent a significant advancement in vaccine adjuvant technology. Their ability to potently activate the innate immune system through TLR7 and TLR8 agonism translates to a marked enhancement of the adaptive immune response to co-administered antigens, such as the SARS-CoV-2 spike protein. The provided data and protocols offer a foundational framework for researchers and drug development professionals to explore the potential of this compound in the creation of more effective and durable vaccines against SARS-CoV-2 and other pathogens.
References
- 1. Immunogenicity of candidate SARS-CoV-2 DNA vaccines based on the spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 Spike-Binding Antibody Longevity and Protection from Reinfection with Antigenically Similar SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PVP-037 Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PVP-037, a potent TLR7 and TLR8 agonist adjuvant, in animal models based on preclinical research. The protocols outlined below are synthesized from published studies to guide researchers in the effective application of this immunomodulatory compound.
Introduction
This compound is an imidazopyrimidine compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and TLR8, key pattern-recognition receptors of the innate immune system.[1][2][3] By stimulating these receptors on antigen-presenting cells like monocytes and dendritic cells, this compound enhances vaccine-induced immune responses.[1][2] Preclinical studies have demonstrated its ability to induce broad innate immune activation and significantly boost antibody responses against various antigens, including those from influenza and SARS-CoV-2.[4][5] This document details the known administration routes and protocols for this compound in animal models, primarily mice, to facilitate further research and development.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies involving the administration of this compound and its analogs (this compound.1 and this compound.2) in mice.
| Parameter | This compound Analog | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Pharmacokinetics | This compound.2 | C57BL/6J adult mice | Intravenous (IV) | 3 mg/kg | Characterization of drug serum levels over 8 hours. Enhanced clearance from blood plasma compared to this compound.1. | [4][6] |
| Adjuvanticity | This compound.1 | C57BL/6J adult mice | Intramuscular (IM) | Not specified | Enhanced IgG responses to recombinant hemagglutinin (rHA) compared to rHA alone or with Alum. | [4] |
| Adjuvanticity | This compound.2 | C57BL/6J adult mice | Intramuscular (IM) | 100 nmol per mouse | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose with SARS-CoV-2 spike protein. | [4] |
| Adjuvanticity | This compound.1 | Not specified | Subcutaneous (SC) | Not specified | Demonstrated robust adjuvanticity. | [6] |
| Adjuvanticity | This compound.2 formulated with squalene (B77637) (SE) | Not specified | Not specified | Not specified | 10-fold enhancement in total IgG and IgG2c class-switched antibody responses compared to this compound.2 alone. | [6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound and its analogs activate the innate immune system by targeting TLR7 and TLR8 on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][2] This engagement triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and chemokines, which in turn enhances the adaptive immune response to co-administered antigens.
Caption: Signaling pathway of this compound via TLR7/8 activation in antigen-presenting cells.
General Experimental Workflow for Adjuvanticity Studies
The following diagram illustrates a typical workflow for evaluating the adjuvant properties of this compound in a mouse model.
Caption: Experimental workflow for assessing this compound adjuvanticity in mice.
Experimental Protocols
The following are generalized protocols for the administration of this compound in mice based on common laboratory practices and details from the available literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Materials
-
This compound (or analog)
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS, or a specific formulation buffer)
-
Antigen of interest
-
C57BL/6J or other appropriate mouse strain
-
Sterile syringes and needles (e.g., 25-30 gauge)
-
Vortex mixer
-
Animal handling and restraint equipment
Preparation of this compound Formulation
-
Reconstitution: Reconstitute lyophilized this compound in a suitable sterile vehicle to create a stock solution. The choice of vehicle may depend on the specific analog and whether it is part of a formulation like an oil-in-water emulsion.
-
Admixture with Antigen: For adjuvanticity studies, this compound is typically admixed with the antigen solution shortly before administration.
-
Dose Calculation: Calculate the required concentration of this compound and antigen in the final formulation to deliver the desired dose in the intended injection volume. For example, to deliver 100 nmol of this compound.2 in a 50 µL intramuscular injection, the concentration would be 2 mM.
-
Mixing: Gently vortex the final formulation to ensure a homogenous mixture.
Administration Routes
This route is commonly used for vaccine administration to elicit a robust immune response.
-
Animal Restraint: Properly restrain the mouse to expose the hind limb.
-
Injection Site: The quadriceps or tibialis anterior muscles are common sites for IM injections in mice.
-
Procedure:
-
Insert a 27-30 gauge needle into the muscle of the hind limb.
-
Slowly inject the formulation, typically a volume of 20-50 µL.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
This route is often used for pharmacokinetic studies to achieve rapid systemic distribution.
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Injection Site: The lateral tail vein is the most common site for IV injections in mice. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Procedure:
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Administer the solution slowly, with a typical volume of less than 200 µL.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
This route provides a slower absorption rate compared to IV or IM injections.
-
Animal Restraint: Manually restrain the mouse and lift the skin to form a "tent."
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site.
-
Procedure:
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Inject the formulation, with volumes that can be larger than IM injections (up to 1 mL per site, though smaller volumes are preferable).[7]
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Conclusion
This compound is a promising vaccine adjuvant with demonstrated efficacy in preclinical animal models. The administration routes detailed in this document—intramuscular, intravenous, and subcutaneous—have all been utilized in the evaluation of this compound and its analogs. The choice of administration route will depend on the specific goals of the study, such as assessing adjuvanticity, characterizing pharmacokinetics, or evaluating safety. The provided protocols and data serve as a foundational guide for researchers working with this novel immunomodulator. Further studies, including those in larger animal models, will be crucial for the continued development of this compound for clinical applications.[4]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]
- 6. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 7. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Measuring Immune Responses with PVP-037 Adjuvant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PVP-037, a novel imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonist, as a vaccine adjuvant. The following sections detail the mechanism of action, protocols for in vitro and in vivo evaluation, and expected outcomes based on preclinical studies.
Introduction to this compound
This compound is a small-molecule immunomodulator identified through high-throughput screening of primary human peripheral blood mononuclear cells (PBMCs).[1][2][3] It functions as a potent agonist of TLR7 and TLR8, which are key pattern recognition receptors of the innate immune system.[1][2][3] Activation of these receptors on antigen-presenting cells (APCs), such as dendritic cells and monocytes, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately enhancing the adaptive immune response to co-administered antigens.[1][2][3] Preclinical studies have demonstrated that this compound and its analogs can significantly boost antibody responses to influenza and SARS-CoV-2 vaccine antigens.[4][5][6]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its adjuvant effect by activating the TLR7/8 signaling pathway within the endosomes of APCs. This activation initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[4][5] Activated NF-κB translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory cytokines and chemokines.
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunization protocol. EuroMAbNet [euromabnet.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PVP-037 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a potent small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), identified as an imidazopyrimidine.[1][2] As a dual TLR7/8 agonist, this compound stimulates innate immune responses, making it a compelling candidate for investigation in cancer immunotherapy.[3][4] Its primary mechanism involves the activation of antigen-presenting cells (APCs), such as dendritic cells and monocytes, leading to the production of pro-inflammatory cytokines and chemokines.[4][5] This activity bridges the innate and adaptive immune systems, promoting a robust anti-tumor response.[5] While much of the current research has focused on its utility as a vaccine adjuvant for infectious diseases, its immunomodulatory properties hold significant promise for oncological applications.[1][6] Patents covering the use of imidazopyrimidines, the family of molecules to which this compound belongs, for cancer treatment are in place, suggesting a clear path for future research and development in this area.[3]
These application notes provide a comprehensive overview of the potential utility of this compound in cancer immunotherapy research, including its mechanism of action, potential therapeutic strategies, and detailed protocols for preclinical evaluation. The information is based on the known immunological effects of this compound and data from preclinical studies of other TLR7/8 agonists in cancer models.
Mechanism of Action: TLR7/8 Agonism in the Tumor Microenvironment
This compound activates TLR7 and TLR8, which are expressed in the endosomes of immune cells.[4][7] This activation triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the production of a range of cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[1][2]
The key immunological consequences of this compound-mediated TLR7/8 activation in the context of cancer are:
-
Activation and Maturation of Dendritic Cells (DCs): Enhanced antigen presentation to T cells.
-
Polarization of T Helper 1 (Th1) Response: Promotes cell-mediated immunity.[5]
-
Enhanced Natural Killer (NK) Cell and CD8+ T Cell Cytotoxicity: Leading to direct tumor cell killing.[5]
-
Remodeling of the Tumor Microenvironment (TME): Increased infiltration of cytotoxic immune cells and a shift from an immunosuppressive to an immunostimulatory state.[8]
Preclinical Data Summary (Based on other TLR7/8 Agonists)
The following tables summarize preclinical findings for TLR7/8 agonists in cancer models, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Monotherapy Efficacy of TLR7/8 Agonists in Preclinical Cancer Models
| Compound | Cancer Model | Key Findings |
| 1V270 (micelle formulation) | CT26 (colorectal carcinoma) | 8 out of 9 mice became tumor-free and rejected rechallenge, indicating immunological memory.[9] |
| Resiquimod (R848) | B16-F10 (melanoma) | Intratumoral administration led to tumor growth inhibition and increased survival. |
Table 2: Combination Therapy Efficacy of TLR7/8 Agonists in Preclinical Cancer Models
| TLR7/8 Agonist | Combination Partner | Cancer Model | Key Findings |
| Resiquimod (R848) | Anti-PD-L1 | CT26 (colorectal carcinoma) | Increased clonality of T-cell receptor in tumor T cells and enhanced anti-tumor immune response.[8] |
| Resiquimod (R848) (liposome-encapsulated) | Oxaliplatin | CT26 (colorectal carcinoma) | Significantly increased CD8+ T cell infiltration and markedly reduced tumor growth compared to single agents.[5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the utility of this compound in cancer immunotherapy research.
Protocol 1: In Vitro Cytokine Production Assay in Human PBMCs
Objective: To determine the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Human TNF, IL-6, IL-12p70, and IFN-γ ELISA kits
Procedure:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
Measure the concentrations of TNF, IL-6, IL-12p70, and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
CT26 colorectal carcinoma cells
-
6-8 week old female BALB/c mice
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate 1 x 10^6 CT26 cells into the right flank of each mouse.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (intratumoral or systemic administration)
-
Group 2: this compound (e.g., 1 mg/kg, intratumoral or systemic administration, twice weekly)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal administration, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody (combination therapy)
-
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors from the in vivo efficacy study
-
Tumor dissociation kit
-
Fluorescently-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Gr-1)
-
Flow cytometer
Procedure:
-
Process the excised tumors into single-cell suspensions using a tumor dissociation kit and mechanical disruption.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against the desired immune cell markers.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, NK cells, M1/M2 macrophages) within the CD45+ leukocyte gate.
Conclusion
This compound, as a potent TLR7/8 agonist, represents a promising agent for cancer immunotherapy research. Its ability to robustly activate innate immunity and drive a Th1-polarized anti-tumor response warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this compound, both as a monotherapy and in combination with other immunomodulatory agents, in a preclinical setting. Future studies should focus on optimizing dosing and administration routes, exploring its efficacy in a broader range of cancer models, and elucidating the detailed molecular mechanisms underlying its anti-tumor effects.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Investigating PVP-037 for Allergy Vaccine Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergen-specific immunotherapy is a promising strategy for the long-term management of allergic diseases. A key component in enhancing the efficacy of these therapies is the use of adjuvants that can modulate the immune response towards a non-allergic phenotype. PVP-037, a novel small molecule imidazopyrimidine, has been identified as a potent vaccine adjuvant.[1][2][3] It functions as a Toll-like receptor 7 (TLR7) and TLR8 agonist, activating the innate immune system to promote a robust and durable adaptive immune response.[3][4][5][6] This document provides detailed application notes and protocols for researchers investigating the potential of this compound and its analogs as adjuvants for the development of next-generation allergy vaccines.
This compound was discovered through a high-throughput screening of over 200,000 small molecules for their ability to activate human immune cells.[1][4][5][6] Unlike many other adjuvants, this compound's activity was identified using primary human peripheral blood mononuclear cells (PBMCs), suggesting its high translational relevance.[4][5] Its mechanism of action involves the activation of NF-κB and the production of a range of cytokines that can steer the immune response towards a Th1 phenotype, which is desirable for counteracting the Th2-dominated response characteristic of allergic diseases.[4][5][7]
Key Characteristics of this compound and its Analogs
| Feature | Description | Reference |
| Chemical Class | Imidazopyrimidine | [1] |
| Mechanism of Action | TLR7 and TLR8 agonist | [4][5][8] |
| Key Signaling Pathway | Activation of NF-κB | [4][5] |
| In Vitro Activity | Induces cytokine and chemokine production in human PBMCs | [5][7] |
| In Vivo Activity | Enhances antigen-specific antibody responses in mice | [1][5] |
| Analogs | This compound.1 and this compound.2 with improved solubility and potency | [7] |
| Formulation | Stable and can be formulated in oil-in-water emulsions | [1][2] |
Signaling Pathway of this compound
This compound exerts its adjuvant effect by activating TLR7 and TLR8, which are intracellular pattern recognition receptors. This activation initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, shaping the subsequent adaptive immune response.
Caption: this compound signaling pathway in an antigen-presenting cell.
Quantitative In Vitro Data
This compound and its analogs have been shown to induce a dose-dependent production of various cytokines and chemokines from human PBMCs. The following table summarizes the key findings.
| Compound | Concentration (µM) | Cytokine/Chemokine | Fold Induction (approx.) | Reference |
| This compound | ≥ 1 | TNF, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 | Concentration-dependent increase | [5][7] |
| ≥ 11 | TNF | Comparable to R848 | [5] | |
| This compound.2 | Lower EC50 than this compound.1 and R848 | TNF | Greater efficacy than this compound.1 | [9] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Th1/Th2 Polarization
This protocol is designed to assess the ability of this compound to modulate T helper cell differentiation, a critical aspect of its potential in allergy vaccine development.
Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Recombinant human IL-2, IL-4, IL-12
-
Anti-human CD3 and anti-human CD28 antibodies
-
Anti-human IL-4 and anti-human IFN-γ antibodies
-
This compound (and analogs)
-
Cell stimulation cocktail (e.g., PMA/Ionomycin)
-
Brefeldin A
-
Antibodies for flow cytometry: Anti-CD4, anti-IFN-γ, anti-IL-4
-
ELISA kits for IFN-γ and IL-4
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Coat a 24-well plate with anti-CD3 antibody.
-
Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to all wells.
-
Establish the following culture conditions:
-
Th0 (unpolarized): IL-2
-
Th1 polarizing: IL-2, IL-12, and anti-IL-4 antibody
-
Th2 polarizing: IL-2, IL-4, and anti-IFN-γ antibody
-
-
To each condition, add this compound at a range of concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the cells for 5-7 days.
-
On the day of analysis, restimulate the cells with a cell stimulation cocktail in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and perform intracellular staining for CD4, IFN-γ (a Th1 marker), and IL-4 (a Th2 marker).
-
Analyze the percentage of IFN-γ+ and IL-4+ cells within the CD4+ population by flow cytometry.
-
Collect supernatants from parallel cultures (not treated with Brefeldin A) and measure IFN-γ and IL-4 concentrations by ELISA.
Caption: Workflow for assessing Th1/Th2 polarization.
Protocol 2: Evaluation of this compound in a Mouse Model of Allergen Immunotherapy
This protocol outlines an in vivo study to assess the efficacy of this compound as an adjuvant in a mouse model of allergen-specific immunotherapy.
Objective: To evaluate the ability of this compound to suppress allergic responses and modulate allergen-specific antibody production in a mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Model allergen (e.g., Ovalbumin (OVA) or a clinically relevant allergen like Bet v 1)
-
Aluminum hydroxide (B78521) (Alum) as a control adjuvant
-
This compound
-
Sterile saline
-
Materials for subcutaneous and intraperitoneal injections
-
ELISA kits for mouse IgE, IgG1, and IgG2a
-
Materials for bronchoalveolar lavage (BAL) and cell counting
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD4, anti-CD8, anti-Siglec-F for eosinophils)
Procedure:
-
Sensitization Phase:
-
Sensitize mice by intraperitoneal injection of the allergen adsorbed to Alum on days 0 and 14.
-
-
Immunotherapy Phase:
-
On days 21, 28, and 35, administer subcutaneous injections of:
-
Group 1: Saline (Control)
-
Group 2: Allergen alone
-
Group 3: Allergen + Alum
-
Group 4: Allergen + this compound
-
-
-
Challenge Phase:
-
On day 42, challenge the mice intranasally with the allergen.
-
-
Analysis (Day 45):
-
Collect blood via cardiac puncture and measure serum levels of total IgE, allergen-specific IgE, IgG1, and IgG2a by ELISA.
-
Perform bronchoalveolar lavage (BAL) and count the number of inflammatory cells, particularly eosinophils.
-
Isolate splenocytes and restimulate them with the allergen in vitro. Measure cytokine production (e.g., IL-4, IL-5, IFN-γ) in the culture supernatants by ELISA.
-
Caption: Experimental workflow for the mouse model of allergy.
Expected Outcomes and Interpretation
-
In Vitro: Successful application of this compound in the Th1/Th2 polarization assay is expected to show a dose-dependent increase in the percentage of IFN-γ-producing Th1 cells and a corresponding decrease in IL-4-producing Th2 cells. This would indicate a Th1-skewing effect, which is desirable for an allergy vaccine adjuvant.
-
In Vivo: In the mouse model, an effective adjuvant effect of this compound would be demonstrated by:
-
A significant reduction in allergen-specific IgE levels compared to the allergen-only group.
-
An increase in the ratio of allergen-specific IgG2a to IgG1, indicating a shift from a Th2 to a Th1 response.
-
Reduced eosinophilic inflammation in the bronchoalveolar lavage fluid following allergen challenge.
-
Increased IFN-γ and decreased IL-4 and IL-5 production by restimulated splenocytes.
-
Conclusion
This compound is a promising new adjuvant with a well-defined mechanism of action that makes it a strong candidate for use in allergy vaccine development. Its ability to activate TLR7 and TLR8 and promote a Th1-biased immune response addresses a key goal in allergen immunotherapy. The protocols provided here offer a framework for researchers to further investigate and validate the potential of this compound and its analogs in this important therapeutic area. Further studies should also focus on long-term efficacy and safety in relevant preclinical models.[1]
References
- 1. Methods for Experimental Allergen Immunotherapy: Subcutaneous and Sublingual Desensitization in Mouse Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Animal models of allergen-specific immunotherapy in food allergy: Overview and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 8. Frontiers | Methods to Detect MHC-Specific IgE in Mice and Men [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: PVP-037 in Combination with Other Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonist adjuvant, PVP-037, and its use in combination with other vaccine adjuvants. The information is based on preclinical studies and is intended to guide researchers in the design and execution of experiments to evaluate and optimize vaccine formulations.
Introduction
This compound is a potent small-molecule immune potentiator that activates the innate immune system through the TLR7 and TLR8 pathways in antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][2][3] This activation leads to the production of a range of cytokines and chemokines, promoting a robust and T-helper 1 (Th1)-skewed adaptive immune response.[4] Structural optimization of the initial hit molecule has led to the development of analogs, notably this compound.2, which exhibits improved solubility and in vivo adjuvanticity.[5] Combining this compound.2 with other adjuvants, such as oil-in-water emulsions, has been shown to synergistically enhance antigen-specific immune responses.[4][5]
Mechanism of Action: this compound Signaling Pathway
This compound and its analogs function by engaging TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][2] This interaction initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[4][5]
Caption: this compound signaling through TLR7/8 to induce cytokine production.
Data Presentation: Immunogenicity of this compound Analogs and Combinations
The following tables summarize the quantitative data from preclinical mouse models, demonstrating the adjuvanticity of this compound analogs alone and in combination with a squalene-based oil-in-water emulsion (SE).
Table 1: In Vivo Adjuvanticity of this compound Analogs with Influenza rHA Antigen Immunization was performed in adult C57BL/6J mice with a single dose.
| Adjuvant Group | Antigen-Specific IgG Titer (Day 28) | Antigen-Specific IgG1 Titer (Day 28) | Antigen-Specific IgG2c Titer (Day 28) |
| rHA alone | Baseline | Baseline | Baseline |
| rHA + Alum | Enhanced | Enhanced | Moderately Enhanced |
| rHA + this compound.1 | Increased | Increased | Increased |
| rHA + this compound.2 | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
Data synthesized from preclinical findings.[5]
Table 2: Synergistic Effect of this compound.2 in Combination with Squalene (B77637) Emulsion (SE) for SARS-CoV-2 Antigen Immunization was performed in adult mice with a single dose.
| Adjuvant Group | Antigen-Specific Total IgG Titer | Antigen-Specific IgG2c Titer | Fold Enhancement (vs. This compound.2 alone) |
| Antigen alone | Baseline | Baseline | - |
| Antigen + this compound.2 | Enhanced | Enhanced | - |
| Antigen + this compound.2/SE | Synergistically Enhanced | Synergistically Enhanced | ~10-fold |
Data highlights the synergistic enhancement observed with the combination formulation.[5]
Table 3: In Vitro Cytokine Production Induced by this compound in Human PBMCs Cytokine levels measured in supernatants of human peripheral blood mononuclear cells (PBMCs) after 24-hour stimulation.
| Stimulant | TNF | GM-CSF | IFN-γ | IL-1β | IL-6 | IL-10 | IL-12p70 |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | +++ | ++ | ++ | +++ | +++ | ++ | ++ |
Key: +++ (High Induction), ++ (Moderate Induction).[5]
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of this compound and its combinations.
Protocol 1: In Vitro Stimulation of Human PBMCs
Objective: To assess the immunostimulatory activity of this compound by measuring cytokine production in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Human whole blood from healthy donors
-
This compound (and analogs) dissolved in DMSO and diluted in culture medium
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for TNF, IL-6, IL-12p70)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Caption: Workflow for in vitro stimulation of human PBMCs with this compound.
Protocol 2: Preparation of this compound.2/Squalene Emulsion (SE) Formulation
Objective: To prepare a stable oil-in-water emulsion incorporating this compound.2 for in vivo studies.
Materials:
-
This compound.2
-
Squalene oil
-
Sorbitan trioleate (Span 85)
-
Polysorbate 80 (Tween 80)
-
Citrate (B86180) buffer
-
High-shear homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve this compound.2 and Span 85 in squalene oil. Gently warm if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve Tween 80 in the citrate buffer.
-
Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization until a uniform, milky-white emulsion with the desired particle size is formed.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Quality Control: Characterize the formulation for particle size, stability, and concentration of this compound.2.
Protocol 3: In Vivo Immunization and Antibody Titer Measurement in Mice
Objective: To evaluate the adjuvanticity of this compound formulations by measuring antigen-specific antibody responses in mice.
Materials:
-
6-8 week old C57BL/6J mice
-
Antigen of interest (e.g., recombinant influenza HA or SARS-CoV-2 spike protein)
-
Adjuvant formulations (e.g., this compound.2, this compound.2/SE, Alum)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intramuscular (IM) injection
-
Antigen-coated ELISA plates
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2c)
-
TMB substrate
Procedure:
-
Vaccine Preparation: On the day of immunization, mix the antigen with the respective adjuvant formulation or PBS (for the control group).
-
Immunization: Anesthetize the mice and immunize them via the intramuscular route with a 50 µL volume of the vaccine preparation.
-
Blood Collection: Collect blood samples from the mice at specified time points (e.g., day 28 and day 42 post-immunization) via tail vein or submandibular bleeding.
-
Serum Isolation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -20°C.
-
ELISA for Antibody Titers: a. Coat 96-well ELISA plates with the antigen overnight at 4°C. b. Wash the plates and block with a suitable blocking buffer. c. Serially dilute the collected mouse sera and add to the wells. Incubate for 2 hours at room temperature. d. Wash the plates and add the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, or IgG2c). Incubate for 1 hour. e. Wash the plates and add TMB substrate. Stop the reaction with stop solution. f. Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff.
Caption: Workflow for in vivo mouse immunization and antibody analysis.
Future Directions
The promising preclinical data for this compound and its combinations, particularly with oil-in-water emulsions, warrant further investigation.[5] Future studies should focus on:
-
Assessing the durability of the immune response beyond the initial time points.[6]
-
Evaluating the induction of T-cell responses in addition to humoral immunity.[6]
-
Testing the efficacy of this compound adjuvanted vaccines in different age groups and against a broader range of pathogens, including influenza and pertussis.[1][7]
-
Conducting comprehensive toxicology and safety studies to support progression into clinical trials.[6]
References
- 1. news-medical.net [news-medical.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of PVP-037
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PVP-037, a potent TLR7 and TLR8 agonist adjuvant.[1] This guide offers insights into potential stability issues and strategies to enhance the compound's performance in preclinical and clinical studies.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their in vivo experiments with this compound and its analogs.
| Problem | Potential Cause | Suggested Solution |
| Rapid clearance of this compound in vivo | Metabolic degradation by liver enzymes. | Consider co-administration with enzyme inhibitors to protect this compound from degradation.[2] Structural modifications to the this compound molecule can also be explored to make it less recognizable to metabolic enzymes.[3] For instance, the development of this compound.1 and this compound.2 involved structural enhancements that led to an improved PK/ADME profile.[4] |
| Rapid renal filtration due to small molecular size. | Increase the molecular weight of this compound by conjugating it with polyethylene (B3416737) glycol (PEG) or a lipid tail. PEGylation can shield the molecule from enzymatic degradation and reduce renal clearance.[5] | |
| Low bioavailability after oral administration | Poor absorption in the gastrointestinal (GI) tract. | Formulate this compound into a suitable drug delivery system, such as polymeric micelles or lipid-based formulations like liposomes, to enhance its solubility and absorption.[2] |
| Degradation by proteases in the GI tract. | While this compound is a small molecule, if it's part of a larger conjugate, strategies like peptide backbone modifications (e.g., using D-amino acids if applicable to the conjugate) or cyclization can improve resistance to enzymatic cleavage.[2][6] | |
| Variability in experimental results between subjects | Differences in individual metabolism. | Ensure the use of a homogenous animal population for your studies. It's also important to recognize that screening on primary cells from different donors can result in varied responses, which reflects human biological diversity.[7] |
| Difficulty in formulating this compound for in vivo studies | Poor solubility of the compound. | The analog this compound.2 was specifically designed with an amine group to improve solubility, facilitating formulation studies.[4] Consider using this analog or exploring various formulation strategies, such as oil-in-water emulsions, which have been successfully used with this compound and its analogs.[7][8] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its in vivo stability important?
This compound is a small molecule belonging to the imidazopyrimidine family that acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8), making it a promising vaccine adjuvant.[1][7][9] Its in vivo stability is crucial because it determines the compound's half-life, bioavailability, and ultimately its efficacy in enhancing immune responses to vaccines.[3][10]
2. What are the common pathways for the in vivo degradation of small molecules like this compound?
Small molecules are primarily metabolized in the liver by cytochrome P450 enzymes through oxidation, reduction, and hydrolysis (Phase I metabolism), followed by conjugation reactions (Phase II metabolism) to increase their water solubility for excretion. The specific degradation pathways for this compound would need to be determined through metabolic stability studies.
3. How can I assess the in vivo stability of this compound in my laboratory?
Standard in vitro and in vivo assays can be used to evaluate the stability of this compound. These include:
-
Plasma Stability Assay: To determine the stability of the compound in plasma.
-
Metabolic Stability Assay: Using liver microsomes or S9 fractions to predict hepatic clearance.
-
Pharmacokinetic (PK) Studies: In animal models (e.g., mice) to determine key parameters like half-life, clearance, and volume of distribution.
4. What are some general strategies to improve the in vivo stability of a compound like this compound?
Several strategies can be employed to enhance in vivo stability:[2][5][10]
-
Structural Modification: Introducing chemical modifications to block metabolically labile sites. This was done to create the analogs this compound.1 and this compound.2.[4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to increase molecular size and shield the compound from enzymatic degradation.[5]
-
Lipidation: Conjugating fatty acid chains to enhance binding to serum albumin, thereby prolonging circulation time.[5]
-
Formulation: Encapsulating the compound in drug delivery systems like liposomes or nanoparticles to protect it from degradation and improve its pharmacokinetic profile.[2] The formulation of this compound.2 with squalene (B77637) was shown to enhance its adjuvanticity.[4]
5. Have any analogs of this compound been developed with improved stability?
Yes, structural enhancements of this compound led to the development of this compound.1 and this compound.2. This compound.1 demonstrated an enhanced PK/ADME profile, and this compound.2 was developed with improved solubility.[4] this compound.2 also showed enhanced clearance from blood plasma compared to this compound.1.[4]
Experimental Protocols
Plasma Stability Assay
Objective: To assess the stability of this compound in plasma from different species (e.g., mouse, rat, human).
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike a small volume of the stock solution into pre-warmed plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the sample.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes, which is a good indicator of hepatic clearance.
Methodology:
-
Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate (B84403) buffer), and this compound in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent.
-
Include control samples: one without the NADPH-regenerating system (to assess non-enzymatic degradation) and one with a known rapidly metabolized compound (as a positive control).
-
Process the samples by centrifugation to remove precipitated proteins.
-
Analyze the remaining concentration of this compound in the supernatant by LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Visualizations
Caption: Workflow for assessing the in vivo stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PVP-037 Dosage for Maximum Adjuvanticity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PVP-037, a novel imidazopyrimidine TLR7/8 agonist, as a vaccine adjuvant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound dosage for maximal adjuvanticity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors.[1][2] By activating TLR7 and TLR8 on antigen-presenting cells like monocytes and dendritic cells, this compound stimulates the innate immune system.[2][3][4] This activation leads to a signaling cascade that involves the transcription factor NF-κB, resulting in the production of various pro-inflammatory cytokines and chemokines.[3][5][6] This innate immune activation ultimately enhances the adaptive immune response to the co-administered antigen, leading to greater, more durable, and broader immune responses.[2][3][4]
Q2: What are the different analogs of this compound and how do they differ?
A2: Several structural enhancements of this compound have been developed, leading to analogs like this compound.1 and this compound.2.[5] this compound.1 was shown to activate both human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[5] Further modification led to this compound.2, which has improved solubility, an enhanced in vivo profile with better plasma clearance, and negligible hemolytic activity.[5] In mouse models, this compound.2 demonstrated superior adjuvanticity by significantly enhancing both IgG1 and IgG2c antibody production after a single immunization.[5]
Q3: How should I formulate this compound for in vivo studies?
A3: this compound and its analogs are stable and can be formulated in standard drug delivery systems.[3][7] For enhanced adjuvanticity, formulation of this compound.2 with a squalene-based oil-in-water emulsion (this compound.2/SE) has been shown to be highly effective, resulting in a 10-fold enhancement in antibody responses compared to the adjuvant alone.[5] The improved solubility of this compound.2 facilitates its formulation.[5]
Q4: What is the recommended starting dose for an in vivo mouse study?
A4: Based on published preclinical studies, a dose of 100 nmol per mouse of this compound.1 or this compound.2 has been used effectively in intramuscular (IM) prime-only immunization schedules with influenza or SARS-CoV-2 antigens.[6] However, the optimal dose will depend on the specific antigen, the animal model, and the desired immune response. A dose-ranging study is highly recommended to determine the optimal dose for your specific application.
Q5: Does this compound activate immune cells from all species?
A5: this compound was identified through screening on primary human PBMCs.[6][8] The analog this compound.1 has been shown to activate both human PBMCs and mouse splenocytes, as well as demonstrating enhanced induction of TNF in porcine PBMCs in vitro.[5][9] This suggests cross-species activity, but it is crucial to validate its activity on cells from your specific animal model.
Troubleshooting Guides
Issue 1: Low or no enhancement of antigen-specific antibody titers.
-
Question: I am not observing a significant adjuvant effect with this compound in my mouse immunization study. What could be the reason?
-
Answer:
-
Suboptimal Dosage: The dose of this compound may be too low or too high. A bell-shaped dose-response curve is common for TLR agonists. It is crucial to perform a dose-ranging study to identify the optimal concentration.
-
Improper Formulation: Ensure this compound is properly solubilized and formulated. The use of a squalene-based emulsion is recommended for enhanced efficacy.[5]
-
Route of Administration: The route of administration can significantly impact adjuvant efficacy. Most studies with this compound have used the intramuscular (IM) route.[6] Consider if this is the optimal route for your antigen and study design.
-
Antigen-Adjuvant Co-localization: For optimal effect, the adjuvant and antigen should be delivered to the same antigen-presenting cells. Ensure that the antigen and this compound are well-mixed before administration.
-
Timing of Readout: Antibody responses take time to develop. Ensure you are collecting samples at appropriate time points post-immunization (e.g., day 28).[6]
-
Issue 2: High local reactogenicity at the injection site.
-
Question: I am observing excessive inflammation and adverse reactions at the injection site. How can I mitigate this?
-
Answer:
-
Dosage Reduction: High local reactogenicity is often a sign of excessive dosage. Reducing the dose of this compound is the first step. This is another reason why a dose-optimization study is critical.
-
Formulation Optimization: The formulation can influence local reactogenicity. If using an emulsion, ensure it is stable and properly prepared.
-
Injection Volume: Ensure the injection volume is appropriate for the size of the animal and the site of injection.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my in vitro PBMC stimulation assays. What are the potential causes?
-
Answer:
-
Cell Viability: Ensure the PBMCs are of high viability. Poor cell health will lead to inconsistent responses.
-
Reagent Quality: Verify the quality and concentration of your this compound stock solution. Small molecules can precipitate out of solution, so ensure it is fully dissolved before use.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Cell Type | Assay | Effective Concentration | Cytokine Induction | Reference |
| This compound | Human PBMCs | TNF-α production | ≥ 1 μM | TNF-α, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 | [5][6] |
| This compound | Human PBMCs | TNF-α production | Similar to R848 at 11-33 μM | - | [6] |
| This compound.1 | Human PBMCs & Mouse Splenocytes | TNF-α production | - | TNF-α | [5][9] |
| This compound.2 | Human PBMCs | TNF-α production | Lower EC50 than this compound.1 and R848 | TNF-α | [6] |
Table 2: In Vivo Adjuvanticity of this compound Analogs in Mice
| Compound | Antigen | Dose per Mouse | Route | Key Findings | Reference |
| This compound.1 | Recombinant Hemagglutinin (rHA) | 100 nmol | IM | Increased anti-rHA IgG titers. | [5][6] |
| This compound.2 | Recombinant Hemagglutinin (rHA) | 100 nmol | IM | Significantly enhanced antigen-specific IgG1 and IgG2c production. | [5][6] |
| This compound.2 | SARS-CoV-2 Spike Protein | 100 nmol | IM | Enhanced total IgG, IgG1, and IgG2c. | [5] |
| This compound.2/SE | Recombinant Hemagglutinin (rHA) | - | - | 10-fold enhancement in total IgG and IgG2c compared to this compound.2 alone. | [5] |
Experimental Protocols
Protocol 1: In Vivo Dose-Optimization of this compound in Mice
This protocol outlines a general procedure for determining the optimal dose of this compound for a given antigen in a mouse model.
1. Materials:
-
This compound (or analog) stock solution of known concentration.
-
Antigen of interest.
-
Vehicle for dilution (e.g., sterile PBS).
-
(Optional) Squalene-based emulsion for formulation.
-
C57BL/6J mice (or other appropriate strain), 6-8 weeks old.
-
Syringes and needles for injection.
2. Experimental Design:
-
Groups (n=5-10 mice per group):
-
Saline control.
-
Antigen alone.
-
Antigen + this compound (Dose 1, e.g., 1 nmol/mouse).
-
Antigen + this compound (Dose 2, e.g., 10 nmol/mouse).
-
Antigen + this compound (Dose 3, e.g., 100 nmol/mouse).
-
(Optional) Antigen + Positive control adjuvant (e.g., Alum).
-
-
The dose range should span at least two orders of magnitude around the reported effective dose (100 nmol).
3. Procedure:
-
Preparation of Vaccine Formulations:
-
On the day of immunization, prepare the vaccine formulations.
-
If using an emulsion, prepare the this compound-adjuvanted emulsion according to established protocols.
-
Mix the required amount of antigen with the appropriate dose of this compound or control adjuvant.
-
Ensure the final injection volume is consistent across all groups (e.g., 50 µL for IM injection).
-
-
Immunization:
-
Anesthetize the mice lightly if necessary.
-
Administer the vaccine formulation via the desired route (e.g., intramuscularly into the tibialis anterior muscle).
-
-
Monitoring:
-
Monitor the animals for any signs of local reactogenicity (swelling, redness) or systemic adverse effects.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (day 0) and at specified time points post-immunization (e.g., day 14, day 28).
-
Process blood to collect serum and store at -20°C or -80°C.
-
-
Analysis:
-
Measure antigen-specific antibody titers (total IgG, IgG1, IgG2c) in the serum samples using ELISA.
-
Analyze the data to identify the dose of this compound that elicits the highest antibody response with an acceptable safety profile.
-
Protocol 2: In Vitro Stimulation of Human PBMCs
1. Materials:
-
Ficoll-Paque for PBMC isolation.
-
Fresh human blood from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
This compound stock solution.
-
96-well cell culture plates.
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6).
2. Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue.
-
-
Cell Plating:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI medium (e.g., from 0.1 µM to 100 µM).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[6]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentration of cytokines in the supernatant using ELISA according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: this compound signaling pathway in an antigen-presenting cell.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PVP-037 Preclinical Safety and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the preclinical assessment of PVP-037, a novel imidazopyrimidine Toll-like receptor 7/8 (TLR7/8) agonist adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could be relevant for safety assessment?
A1: this compound is a small molecule that acts as a TLR7 and TLR8 agonist.[1] Its primary mechanism involves the activation of the innate immune system through these receptors, leading to the induction of the transcription factor NF-κB and the production of various cytokines and chemokines.[2][3][4] This immunomodulatory activity is central to its function as a vaccine adjuvant but is also a key consideration for its safety profile, as excessive immune activation can lead to adverse effects.
Q2: What are the key differences in the preclinical safety profiles of this compound and its analogues, this compound.1 and this compound.2?
A2: Structural enhancements of this compound led to the development of this compound.1 and this compound.2 with improved characteristics. Notably, this compound.2 was developed to have improved solubility.[2] Compared to this compound.1, this compound.2 exhibits enhanced clearance from blood plasma and has been shown to have negligible hemolytic activity.[2]
Q3: Has the general in vivo safety of this compound.2 been assessed in preclinical models?
A3: In a study involving a SARS-CoV-2 mouse model, young mice (6 to 8 weeks old) that were immunized with a single intramuscular dose of the spike protein admixed with this compound.2 (100 nmol per mouse) showed normal weight gains, suggesting a lack of overt systemic toxicity at this dose and route of administration.[3] However, it is important to note that comprehensive toxicity studies on stable formulations are still needed.[5]
Q4: Are there any known off-target effects or cell-line-specific activities of this compound?
A4: An interesting characteristic of this compound is its differential activity in primary cells versus some immortalized cell lines. While this compound demonstrates significant immunomodulatory activity in primary human peripheral blood mononuclear cells (PBMCs), it reportedly lacks activity in the human THP-1 monocytic cell line.[2][3] This highlights the importance of using relevant primary cells for in vitro assessment.
Troubleshooting Guide
Issue 1: Inconsistent or no NF-κB activation observed in THP-1 cells upon stimulation with this compound.
-
Cause: This is an expected outcome. This compound has been reported to not overtly activate THP-1 cells.[3][4]
-
Recommendation: For in vitro studies of this compound's activity, it is recommended to use primary human PBMCs or other relevant primary immune cells.[2][3] Alternatively, HEK293 cell lines expressing human TLR7 or TLR8 can be used to confirm receptor-specific activity.[3]
Issue 2: High variability in cytokine production observed in in vitro assays using human PBMCs.
-
Cause: Primary human PBMCs are sourced from different donors, and inherent biological variability is expected.[6]
-
Recommendation:
-
Increase the number of donors to ensure the results are representative.
-
Include a well-characterized positive control, such as another TLR7/8 agonist like R848, to normalize the response.[3]
-
Ensure consistent cell handling and culture conditions across all experiments.
-
Issue 3: Difficulty in solubilizing this compound analogues for in vivo studies.
-
Cause: While this compound.2 was designed for improved solubility, formulation can still be challenging.[2]
-
Recommendation: The use of an oil-in-water emulsion, such as squalene, has been shown to be an effective formulation strategy for this compound.2 that also enhances its adjuvanticity.[2]
Quantitative Safety Data
| Parameter | Compound | Result | Species | Source |
| Hemolytic Activity | This compound.2 | Negligible | Not specified | [2] |
| Systemic Toxicity (Weight Gain) | This compound.2 | Normal weight gain | Mouse (C57BL/6J) | [3] |
Experimental Protocols
1. In Vitro PBMC Stimulation Assay
-
Objective: To assess the immunomodulatory activity of this compound by measuring cytokine production from primary human PBMCs.
-
Methodology:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Add varying concentrations of this compound or its analogues to the wells. Include a vehicle control and a positive control (e.g., R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF, IL-6, IL-12p70) in the supernatant using a multiplex immunoassay or ELISA.[2]
-
2. In Vivo Mouse Immunization and Safety Monitoring
-
Objective: To evaluate the adjuvanticity and general in vivo safety of this compound analogues in a mouse model.
-
Methodology:
-
Use 6- to 8-week-old C57BL/6J mice.[3]
-
Prepare the immunization formulation by admixing the antigen (e.g., SARS-CoV-2 spike protein) with this compound.2 (e.g., 100 nmol per mouse).[3] Include control groups receiving saline or antigen alone.
-
Administer a single dose via intramuscular injection on day 0.[3]
-
Monitor the body weight of the mice regularly throughout the study period (e.g., for 28 days) to assess for signs of systemic toxicity.[3]
-
On day 28, collect blood samples to measure antigen-specific antibody titers (total IgG, IgG1, IgG2c) by ELISA to determine adjuvanticity.[3]
-
Visualizations
Caption: this compound signaling pathway in an antigen-presenting cell.
Caption: Preclinical experimental workflow for this compound evaluation.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. news-medical.net [news-medical.net]
Troubleshooting inconsistent results with PVP-037
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PVP-037, a novel imidazopyrimidine TLR7/8 agonist adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] It belongs to the imidazopyrimidine family of molecules, which are recognized as active immunomodulators.[2][3] Its primary mechanism of action involves the stimulation of these pattern-recognition receptors on antigen-presenting cells, such as monocytes and dendritic cells, which are key components of the innate immune system.[2][3][4] This stimulation leads to the activation of the NF-κB signaling pathway and the subsequent production of various cytokines, including Tumor Necrosis Factor (TNF), which helps to rally a broader and more robust immune response.[2][3][4]
Q2: I am not observing any activity with this compound in my cell line experiments. Is my compound defective?
A2: Not necessarily. A key finding in the development of this compound was its lack of activity in cultured cell lines, such as the human monocytic cell line THP-1.[5][6] The discovery and validation of this compound's immunomodulatory effects were achieved using primary human peripheral blood mononuclear cells (PBMCs).[2][5] Screening on primary cells was crucial as it reflects the complexity of the human immune system more accurately than homogenous cell lines.[3][4] Therefore, if you are using cell lines, it is expected that you will not see a response. For positive results, it is recommended to use primary human PBMCs or other primary immune cells.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary in other locations.[1] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations.[1]
Q4: Are there improved analogs of this compound available?
A4: Yes, medicinal chemistry efforts have led to the development of analogs with enhanced properties. For instance, this compound.1 was developed to activate both human PBMCs and mouse splenocytes and demonstrated an enhanced pharmacokinetic profile.[6] Another analog, this compound.2, was generated by adding a primary amine group, which improved its solubility, making it more suitable for formulation studies.[6]
Troubleshooting Inconsistent Results
Problem: High variability in cytokine production between experiments using primary human PBMCs.
-
Potential Cause 1: Donor-to-donor variability.
-
Explanation: Primary human PBMCs are derived from different individuals, and it is well-established that there is significant biological variation in immune responses among donors.[3][4] The initial screening for this compound intentionally used a diverse pool of donors to ensure the discovered adjuvant would be effective across different populations.[2][4]
-
Suggested Solution: Whenever possible, use a panel of several donors for your experiments to account for this inherent variability. Report the range of responses observed. If you are comparing the effects of different treatments, use PBMCs from the same donor for each experimental arm to minimize inter-individual variation.
-
-
Potential Cause 2: Suboptimal concentration of this compound.
-
Explanation: Like any bioactive compound, this compound exhibits a dose-dependent effect. In studies with human PBMCs, this compound induced cytokine and chemokine production at concentrations ≥1 μM, with activity comparable to the benchmark TLR7/8 agonist R848 at concentrations around 11-33 μM.[5]
-
Suggested Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and PBMC source. An eight-point concentration titration is a good starting point.[5]
-
-
Potential Cause 3: Issues with compound solubility.
-
Explanation: While this compound is generally described as easy to work with, issues with solubility can lead to inconsistent effective concentrations in your experiments.[2] The development of the more soluble analog, this compound.2, suggests that the parent compound's solubility might be a factor to consider.[6]
-
Suggested Solution: Ensure that your stock solution of this compound is fully dissolved before preparing your working dilutions. You may need to use a small amount of an appropriate solvent. For in vivo studies or formulation work, consider using the more soluble analog, this compound.2.
-
Problem: Lack of enhanced in vivo adjuvant effect in mice.
-
Potential Cause 1: Species-specific activity.
-
Explanation: The initial version of this compound showed significant activity in human PBMCs but may have different potency in mouse cells. The analog this compound.1 was specifically developed to have activity in both human and mouse cells.[6]
-
Suggested Solution: For in vivo experiments in mice, consider using the analog this compound.1, which has been optimized for activity in both species.[6]
-
-
Potential Cause 2: Inadequate formulation.
-
Explanation: The delivery system can significantly impact the efficacy of an adjuvant. This compound can be formulated in standard drug delivery systems, and its adjuvanticity can be synergistically enhanced when formulated with a squalene-based oil-in-water emulsion.[2][5]
-
Suggested Solution: If you are administering this compound as a simple aqueous solution, consider formulating it in an oil-in-water emulsion to potentially increase its in vivo efficacy.
-
Data Summary
Table 1: In Vitro Activity of this compound in Human PBMCs
| Cytokine/Chemokine | Effective Concentration | Reference |
| TNF | ≥1 μM | [5] |
| GM-CSF | ≥1 μM | [5] |
| IFNγ | ≥1 μM | [5] |
| IL-10 | ≥1 μM | [5] |
| IL-12p70 | ≥1 μM | [5] |
| IL-1β | ≥1 μM | [5] |
| IL-6 | ≥1 μM | [5] |
| CCL3 (MIP1α) | ≥1 μM | [5] |
Key Experimental Protocol
In Vitro Stimulation of Human PBMCs with this compound
This protocol is a generalized procedure based on the methodologies described in the discovery of this compound.[5]
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood obtained from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable culture medium, such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics. The original screening method cultured the cells in their own plasma.[2]
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations for your experiment (e.g., an eight-point titration starting from a high concentration).
-
Cell Plating: Seed the PBMCs in a multi-well plate at a predetermined density.
-
Stimulation: Add the prepared dilutions of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for a specified period (e.g., 18 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines and chemokines of interest using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Visualizations
Caption: Simplified signaling pathway of this compound in an antigen-presenting cell.
Caption: General experimental workflow for in vitro PBMC stimulation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
Technical Support Center: Enhancing the Th1-Polarizing Immunity of PVP-037
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing PVP-037, a potent TLR7/8 agonist, to enhance Th1-polarizing immunity.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Question 1: Why am I observing low or inconsistent IFN-γ production from human PBMCs stimulated with this compound?
Answer: Low or variable IFN-γ production is a common issue that can stem from several factors, ranging from cell health to assay execution. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome/Metric |
| Suboptimal Cell Viability | Ensure PBMCs are processed within 4 hours of blood collection.[1] Perform a viability test (e.g., Trypan Blue) before plating; viability should be >95%. Use freshly isolated cells whenever possible. | Consistent cell performance and cytokine production across experiments. |
| Donor-to-Donor Variability | Screen multiple healthy donors.[2] It is known that responses to TLR agonists can be heterogeneous across a population.[2] | Identification of high- and low-responder donors to account for biological variability. |
| Incorrect this compound Concentration | Perform a dose-response titration of this compound (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific donor PBMCs.[2] this compound has been shown to induce Th1-polarizing cytokines at concentrations ≥11 µM.[2] | An EC50 value for IFN-γ induction, allowing for the use of an optimal, saturating concentration in future experiments. |
| Assay Incubation Time | Optimize the stimulation period. An 18- to 24-hour incubation is a good starting point for cytokine production.[1][2] | A time-course experiment should reveal the peak of IFN-γ production. |
| ELISA Issues | Review the ELISA protocol for common errors such as improper washing, incorrect antibody concentrations, or degraded reagents.[3][4] Run a positive control (e.g., R848, another TLR7/8 agonist) to confirm the assay is working correctly.[2] | A valid standard curve (R² > 0.99) and a strong signal from the positive control.[3] |
Troubleshooting Workflow: Low IFN-γ Production
This diagram outlines a logical sequence for diagnosing the cause of low IFN-γ production.
Caption: A troubleshooting decision tree for low IFN-γ production.
Question 2: My in vivo mouse study with this compound as an adjuvant shows low antigen-specific IgG2c titers and a poor IgG2c/IgG1 ratio. What should I check?
Answer: A low IgG2c/IgG1 ratio in mice suggests a suboptimal Th1-polarizing response.[1] The efficacy of an adjuvant in vivo depends on the formulation, dose, route of administration, and the mouse strain used.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome/Metric |
| Suboptimal this compound Dose | Perform a dose-ranging study for the this compound adjuvant (e.g., 10-100 nmol per mouse) to find the optimal dose for your specific antigen and mouse strain.[5] | A clear dose-dependent increase in the IgG2c/IgG1 ratio, identifying the most effective adjuvant dose. |
| Poor Adjuvant Formulation | This compound is an imidazopyrimidine and may require formulation to improve solubility and bioavailability.[6][7] Consider formulating this compound in an oil-in-water emulsion (e.g., squalene-based) to enhance its adjuvanticity.[7] | A significantly enhanced IgG2c response compared to the unformulated adjuvant.[7] |
| Mouse Strain | Ensure you are using a mouse strain known to be responsive. C57BL/6J mice have been shown to respond well to this compound.2, mounting robust IgG2c responses.[5] | Consistent and reproducible Th1-biased antibody responses. |
| Immunization Schedule | A prime-boost strategy is often necessary. A typical schedule involves a primary immunization at day 0 and a boost at day 21 or 28, with serum analysis at day 42.[1] | A significant increase in antibody titers, particularly IgG2c, after the boost immunization. |
| Antigen Quality/Dose | Verify the purity and integrity of your antigen. Ensure you are using an appropriate antigen dose, as this can influence the magnitude of the immune response. | High, antigen-specific antibody titers in the positive control group (e.g., antigen + a known Th1 adjuvant). |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A: this compound and its analogs are small molecule agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[8][9] By activating these receptors on antigen-presenting cells (APCs) like dendritic cells and monocytes, this compound triggers innate immune signaling pathways.[2][8] This leads to the production of pro-inflammatory cytokines, including TNF, IL-1β, and crucially, IL-12p70, which is a key driver for the differentiation of naive CD4+ T cells into Th1 cells.[2][7] This Th1 polarization enhances cell-mediated immunity and promotes the class switching of B cells to produce IgG2c antibodies in mice, a hallmark of a Th1-type response.[1][5]
This compound Signaling Pathway for Th1 Polarization
Caption: this compound activates TLR7 in APCs, leading to IL-12 production and Th1 polarization.
Q2: Can I use this compound in cell lines like THP-1? A: No, this is not recommended. A key finding during the development of this compound was its lack of activity in the human THP-1 monocytic cell line, despite its potent activity in primary human PBMCs.[1][2][6] This highlights the importance of using primary cells for screening and validation to obtain physiologically relevant results.[2][5]
Q3: What is the difference between this compound, this compound.1, and this compound.2? A: These are analogs developed through structure-activity relationship (SAR) studies to optimize the initial hit, this compound.
-
This compound.1 was identified as a more potent molecule that activated both human PBMCs and mouse splenocytes.[6][10]
-
This compound.2 was generated from this compound.1 by adding a primary amine group, which improved solubility and pharmacokinetic properties, making it more suitable for in vivo formulation studies.[6][7] this compound.2 demonstrated superior ability to enhance both IgG1 and IgG2c production after a single dose in mice.[5][6]
Q4: What safety and toxicity information is available for this compound? A: Preclinical data for the analog this compound.2 showed it has negligible hemolytic activity and is cleared rapidly from plasma in mice, suggesting a favorable preliminary safety profile.[6] However, as with any novel adjuvant, comprehensive toxicology studies are required to fully characterize its safety for clinical development.[7]
III. Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Profiling
This protocol details the stimulation of freshly isolated human peripheral blood mononuclear cells (PBMCs) to measure the production of Th1-polarizing cytokines (e.g., IFN-γ, IL-12p70, TNF-α) via ELISA.
Experimental Workflow
Caption: Experimental workflow for in vitro stimulation of PBMCs with this compound.
Materials:
-
This compound (and/or analogs like this compound.2)
-
DMSO (vehicle control)
-
R848 (positive control TLR7/8 agonist)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well flat-bottom cell culture plates
-
Commercial ELISA kits for human IFN-γ, IL-12p70, and TNF-α
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Plating: Wash the isolated PBMCs twice with complete RPMI medium. Perform a cell count and assess viability using Trypan Blue. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI. Add 200 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI. A final concentration range of 1 µM to 20 µM is recommended for initial experiments.
-
Prepare controls: vehicle (DMSO at the same final concentration as the highest this compound dose), positive control (R848 at 10 µM), and media only (unstimulated).
-
Add the stimuli to the appropriate wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
Cytokine Quantification: Measure the concentration of IFN-γ, IL-12p70, and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each ELISA plate. Plot the dose-response curves for this compound.
Protocol 2: In Vivo Mouse Immunization with this compound Adjuvant
This protocol describes the immunization of mice with a model antigen adjuvanted with this compound to evaluate the resulting antigen-specific antibody isotypes (IgG1 vs. IgG2c) as a measure of Th polarization.
Materials:
-
This compound.2 (formulated in a suitable vehicle, e.g., saline or oil-in-water emulsion)
-
Model antigen (e.g., recombinant hemagglutinin (rHA) or ovalbumin (OVA))
-
C57BL/6J mice (6-8 weeks old)
-
Sterile saline
-
Materials for intramuscular (IM) injection
-
Materials for blood collection (e.g., retro-orbital or tail vein)
-
Commercial ELISA kits for mouse IgG1 and IgG2c
Methodology:
-
Animal Groups: Divide mice into experimental groups (n=5-10 mice per group):
-
Group 1: Saline only
-
Group 2: Antigen only
-
Group 3: Antigen + this compound.2 Adjuvant
-
(Optional) Group 4: Antigen + a known adjuvant (e.g., Alum)
-
-
Preparation of Immunogen:
-
On the day of immunization, prepare the injection mixtures.
-
For Group 3, mix the antigen with the formulated this compound.2. For example, admix 10 µg of rHA with 100 nmol of this compound.2 per mouse.[5] The final injection volume should be 50-100 µL.
-
-
Immunization (Prime): On Day 0, immunize the mice via the intramuscular (IM) route in the quadriceps muscle.
-
Immunization (Boost): On Day 21 or 28, administer a booster immunization using the same formulations and route as the primary immunization.
-
Serum Collection: Collect blood samples at baseline (Day -1), and at various time points post-immunization, such as Day 21 (pre-boost) and Day 42 (2-3 weeks post-boost). Process the blood to collect serum and store at -80°C until analysis.
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with the antigen overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Serially dilute the collected mouse sera and add to the wells. Incubate for 2 hours at room temperature.
-
Wash and add HRP-conjugated detection antibodies specific for mouse IgG1 and IgG2c. Incubate for 1 hour.
-
Wash and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Determine the endpoint titer for each mouse, defined as the reciprocal of the highest dilution that gives a signal significantly above the background. Calculate the geometric mean titer (GMT) for each group. Analyze the IgG2c/IgG1 ratio to assess the degree of Th1 polarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 8. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PVP-037 Analog Synthesis for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of PVP-037 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule belonging to the imidazopyrimidine class that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key components of the innate immune system.[2] Upon activation, TLR7 and TLR8 initiate a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interferon-gamma (IFNγ).[1][2] This immune activation makes this compound and its analogs promising candidates as vaccine adjuvants.[1][3]
Q2: Why are analogs of this compound being synthesized?
A2: While this compound is a potent immune activator, analog synthesis aims to improve upon its properties for better therapeutic application. Key goals for analog development include:
-
Improved Efficacy: To enhance the potency of immune activation, leading to a stronger and more durable immune response.[2][3]
-
Enhanced Solubility: To improve the physicochemical properties of the compound, facilitating easier formulation and administration.[1]
-
Favorable Pharmacokinetics (PK) and ADME Profile: To optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug for better in vivo performance and reduced potential for toxicity.[1]
-
Species-Specific Activity: To develop analogs with improved activity across different species for more reliable preclinical testing.[4]
Q3: What are the key structural modifications in this compound analogs that have shown improved efficacy?
A3: Structure-activity relationship (SAR) studies have identified several key modifications. Notably, the development of this compound.1 and this compound.2 has demonstrated significant improvements.[1] A critical modification was the installation of a primary amine group on the phenyl ring of this compound.1 to generate this compound.2.[1] This modification led to improved solubility and a more favorable in vivo profile, including enhanced clearance from blood plasma and negligible hemolytic activity.[1]
Q4: My synthesized this compound analog shows low bioactivity. What are the potential causes?
A4: Low bioactivity can stem from several factors:
-
Purity: Impurities from the synthesis can interfere with the biological assays. Ensure the final compound is of high purity, which can be verified by techniques like HPLC and NMR.
-
Solubility: Poor solubility of the analog in the assay buffer can lead to a lower effective concentration. Consider using a different solvent or formulation approach.
-
Structural Integrity: The synthesized compound may have degraded or may not be the correct structure. Confirm the structure and stability using analytical methods like mass spectrometry and NMR.
-
Assay Conditions: The biological assay itself might not be optimized. Ensure that the cell lines used express TLR7 and TLR8 and that the assay conditions are appropriate for detecting cytokine production. Interestingly, this compound itself showed limited activity in some common cell lines like THP-1, highlighting the importance of using primary human peripheral blood mononuclear cells (PBMCs) for screening.[4]
Troubleshooting Guides
Guide 1: De Novo Synthesis of Imidazopyrimidine Core
The synthesis of the imidazopyrimidine core of this compound and its analogs can be approached through multi-component reactions or palladium-catalyzed cross-coupling reactions like Stille and Negishi couplings.[5][6]
Common Issues and Solutions in Multi-Component Synthesis:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Purity of starting materials (aldehyde, 2-aminoazine, isocyanide) is low.- Presence of water in the reaction, which can inhibit imine formation.- Suboptimal reaction temperature.- Inappropriate catalyst or insufficient catalyst loading. | - Purify all starting materials before use.- Add a dehydrating agent like trimethyl orthoformate.- Optimize the reaction temperature; consider microwave irradiation to potentially improve yields and reduce reaction times.- Screen different Lewis or Brønsted acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH) and optimize the catalyst loading (typically 10-20 mol%). |
| Formation of Multiple Byproducts | - Side reactions due to reactive functional groups on starting materials.- Incorrect stoichiometry of reactants.- Reaction temperature is too high. | - Use appropriate protecting groups for sensitive functionalities.- Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature to minimize side product formation. |
| Difficulty in Product Purification | - Similar polarity of the product and unreacted starting materials or byproducts. | - Optimize the solvent system for column chromatography.- If the product is a solid, consider recrystallization as a purification method. |
Workflow for Troubleshooting Low-Yield Multi-Component Reactions:
Caption: Troubleshooting workflow for low-yield multi-component reactions.
Guide 2: Palladium-Catalyzed Cross-Coupling (Stille/Negishi)
For analogs requiring the coupling of the imidazopyrimidine core to other moieties, Stille or Negishi cross-coupling reactions are often employed.[5][6]
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Product | - Inactive catalyst.- Poor quality of organotin (Stille) or organozinc (Negishi) reagent.- Inefficient transmetalation step.- Presence of oxygen in the reaction. | - Use a fresh source of palladium catalyst and phosphine (B1218219) ligand.- Ensure the organometallic reagent is freshly prepared or properly stored.- For Stille coupling, the addition of Cu(I) salts can sometimes accelerate transmetalation.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. |
| Homocoupling of Organometallic Reagent | - Reaction conditions are too harsh.- Inefficient oxidative addition of the halide. | - Lower the reaction temperature.- Use a more active palladium catalyst or a more reactive halide (I > Br > Cl). |
| Difficulty in Removing Tin Byproducts (Stille) | - Tributyltin halides are often difficult to separate from the product. | - Wash the reaction mixture with a saturated aqueous solution of KF, which precipitates the tin as insoluble tributyltin fluoride.- Use triethylamine (B128534) in the eluent during column chromatography to help remove tin residues. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Concentration (µM) | TNF Production in human PBMCs (pg/mL) |
| This compound | 11 | Comparable to R848[2] |
| ≥1 | Induces production of TNF, GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3[2] | |
| Cpd 37.37 | 11 | Higher than this compound[2] |
| This compound.1 | Not specified | Identified as the most potent molecule in the series for TNF induction[2] |
| This compound.2 | Not specified | Greater TNF-inducing efficacy and lower median effective concentration compared to this compound.1 and R848[1] |
Table 2: In Vivo Adjuvanticity of this compound Analogs
| Analog | Antigen | Outcome |
| This compound.1 | Recombinant Hemagglutinin (rHA) | Increased anti-rHA IgG titers in adult mice.[1] |
| This compound.2 | Recombinant Hemagglutinin (rHA) | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose.[1] |
| This compound.2 | SARS-CoV-2 Spike Protein | Drove enhancement of total IgG, IgG1, and IgG2c.[1] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
-
Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Plating: Seed PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation: Add this compound or its analogs at various concentrations (e.g., in an eight-point titration). Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vivo Adjuvanticity Study in Mice
-
Animal Model: Use C57BL/6J adult mice (6-8 weeks old).
-
Immunization Groups:
-
Saline control
-
Antigen alone (e.g., recombinant hemagglutinin)
-
Antigen admixed with this compound analog (e.g., 100 nmol per mouse)
-
-
Administration: Inject the formulations intramuscularly (IM) on day 0 (prime). A booster can be given on a later day (e.g., day 28).
-
Blood Collection: Collect blood samples at specified time points (e.g., day 28 or 42) via tail vein or terminal bleed.
-
Antibody Titer Measurement: Isolate serum from the blood samples. Measure antigen-specific total IgG, IgG1, and IgG2c antibody titers by ELISA.
Signaling Pathway
This compound Analog-Induced TLR7/8 Signaling Pathway:
References
- 1. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors [openmedicinalchemistryjournal.com]
Long-term stability testing of PVP-037 formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of PVP-037 formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability studies of this compound formulations?
For long-term stability testing, it is recommended to store this compound formulations, particularly the squalene-based oil-in-water emulsion (this compound.2/SE), at 2-8°C, protected from light. Accelerated stability studies are typically conducted at 25°C/60% RH or 40°C/75% RH to predict the long-term shelf life.
Q2: What are the critical quality attributes (CQAs) to monitor during long-term stability testing of the this compound.2/SE formulation?
The key CQAs to monitor for the this compound.2/SE formulation include:
-
Appearance: Visual inspection for any changes in color, clarity, or presence of particulate matter.
-
Particle Size and Polydispersity Index (PDI): To ensure the emulsion remains homogenous and within the specified size range.
-
pH: To monitor for any potential degradation that could alter the formulation's pH.
-
Assay of this compound.2: To determine the concentration of the active ingredient and monitor for any degradation.
-
Purity/Impurities: To detect and quantify any degradation products.
-
In vitro Potency: To ensure the biological activity of the adjuvant is maintained over time.
Q3: How can I troubleshoot unexpected particle size increase in my this compound.2/SE formulation during storage?
An increase in particle size, or emulsion coalescence, can be due to several factors. Here are some troubleshooting steps:
-
Verify Storage Conditions: Ensure the formulation has been consistently stored at the recommended temperature. Temperature fluctuations can disrupt emulsion stability.
-
Assess Formulation Composition: Review the concentration of the emulsifying agents. Insufficient emulsifier can lead to droplet coalescence.
-
Evaluate Container Closure System: Incompatibility with the storage vial or stopper can sometimes lead to instability. Consider testing alternative container closure systems.
Troubleshooting Guides
Issue 1: Variability in In Vitro Potency Assays
Problem: Significant well-to-well or day-to-day variability is observed in the in vitro potency assay (e.g., TNF-α induction in human PBMCs).
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Cell Viability and Density | Ensure consistent cell viability (>95%) and accurate cell counting for each experiment. Use a consistent cell density across all wells and experiments. |
| Donor Variability | Human peripheral blood mononuclear cells (PBMCs) exhibit high donor-to-donor variability.[1][2] It is recommended to use a pooled lot of PBMCs from multiple donors or qualify a single donor for consistency. |
| Reagent Quality | Use freshly prepared reagents and media. Qualify new lots of critical reagents, such as fetal bovine serum, before use in the assay. |
| Assay Plate Effects | "Edge effects" can occur in multi-well plates. Avoid using the outer wells or fill them with blank media to minimize this effect. |
Issue 2: Appearance of a New Peak in the HPLC Purity Assay
Problem: A new, unidentified peak is observed in the reverse-phase HPLC chromatogram during a stability time point.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degradation of this compound | The new peak is likely a degradation product. Perform forced degradation studies (acid, base, oxidation, light, heat) to intentionally generate degradation products and see if the retention time matches the new peak. This can help in identifying the degradation pathway. |
| Interaction with Excipients | The new peak could be a result of an interaction between this compound and one of the formulation excipients. Analyze individual excipients and binary mixtures with this compound to identify the source. |
| Contamination | The peak could be from an external contaminant. Review sample preparation procedures and ensure all glassware and solvents are clean. |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
Methodology:
-
Sample Preparation: Gently invert the this compound.2/SE formulation vial 10 times to ensure homogeneity. Do not vortex.
-
Dilute the emulsion with an appropriate filtered buffer (e.g., phosphate-buffered saline) to a suitable concentration for measurement. The dilution factor should be optimized to achieve a stable and reproducible light scattering signal.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument.
-
Measurement:
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements for each sample.
-
Record the Z-average particle size and the Polydispersity Index (PDI).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient to separate this compound from its potential degradants (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately dilute the this compound.2/SE formulation in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the standard curve.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the same solvent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the standards and samples.
-
For the assay, calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
For purity, calculate the percentage of impurities by dividing the area of each impurity peak by the total area of all peaks.
-
Visualizations
References
Technical Support Center: Scaling Up PVP-037 Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of PVP-037 for larger studies. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, formulation, and quality control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule adjuvant that enhances the immune response to vaccines.[1][2][3] It belongs to the imidazopyrimidine family of molecules.[1][4] this compound functions as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[5][6][7] By stimulating these receptors on antigen-presenting cells like monocytes and dendritic cells, it triggers a cascade of innate immune responses.[1][2] This includes the activation of the NF-κB signaling pathway and the production of various cytokines and chemokines such as TNF, IFN-γ, IL-1β, and IL-6.[1][7][8] This broad immune activation leads to a more robust, durable, and broader immune response to the co-administered vaccine antigen.[2][3]
Q2: What are the known analogs of this compound?
A2: Researchers have developed analogs of this compound to improve its physicochemical and pharmacological properties. Two notable analogs are:
-
This compound.1: Developed to have enhanced in vitro potency and a better pharmacokinetic/ADME profile.[8][9]
-
This compound.2: Created by adding a primary amine group to this compound.1, which resulted in improved solubility, making it more suitable for formulation studies.[8][9]
Q3: What is the recommended formulation for this compound?
A3: this compound and its analogs are stable and can be formulated in various standard drug delivery systems.[1][3] The most commonly cited formulation is a squalene-based oil-in-water (O/W) emulsion.[4][9] This type of formulation has been shown to work synergistically with this compound.2 to enhance vaccine-specific antibody titers.[4][9]
Troubleshooting Guide
Synthesis and Purification
Q4: We are observing low yields during the synthesis of the imidazopyrimidine core of this compound. What are the potential causes and solutions?
A4: Low yields in imidazopyrimidine synthesis can stem from several factors. Based on general synthetic methods for this class of compounds, consider the following:
| Potential Cause | Recommended Action |
| Inefficient Reaction Conditions | Optimize reaction temperature, time, and solvent. Multicomponent reactions are often used for imidazopyrimidine synthesis and are sensitive to these parameters. |
| Poor Quality of Starting Materials | Ensure the purity of reactants, such as 2-aminopyrimidine (B69317) and α-halogenated carbonyl compounds, as impurities can lead to side reactions. |
| Catalyst Inactivation | If using a catalyst, ensure it is not being poisoned by impurities in the reactants or solvent. Consider screening different catalysts (e.g., metal-based, organocatalysts) to improve efficiency. |
| Side Product Formation | Analyze reaction byproducts to understand competing reaction pathways. Adjusting the stoichiometry of reactants or the order of addition may minimize side product formation. |
A generalized workflow for troubleshooting synthesis is outlined below:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q5: We are facing difficulties with the purification of this compound. What strategies can we employ?
A5: Purification challenges are common when scaling up production. Consider the following:
| Potential Issue | Recommended Purification Strategy |
| Co-eluting Impurities | Optimize the chromatographic method. This may involve screening different stationary phases (e.g., reverse-phase, normal-phase) and mobile phase compositions. Gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Poor Solubility | This compound has limited solubility in some solvents.[7] Conduct solubility studies to identify a suitable solvent system for both purification and subsequent formulation steps. The analog this compound.2 was developed specifically to address solubility issues.[8] |
| Product Precipitation | If the product precipitates during purification, consider adjusting the pH or solvent composition of the mobile phase. Running the chromatography at a different temperature may also improve solubility. |
Formulation and Stability
Q6: Our oil-in-water emulsion of this compound is showing signs of instability (e.g., phase separation, particle size increase). How can we improve its stability?
A6: Emulsion stability is critical for adjuvant performance. Here are some troubleshooting tips:
| Potential Cause | Recommended Action |
| Inadequate Homogenization | Optimize the homogenization process. This includes adjusting the homogenization pressure, number of passes, and temperature. The goal is to achieve a uniform and small particle size (around 160 nm has been reported for a stable this compound.2 formulation).[9] |
| Incorrect Surfactant Concentration | The choice and concentration of surfactant are crucial for stabilizing the oil-water interface. Screen different non-ionic surfactants and optimize their concentration to ensure adequate coverage of the oil droplets. |
| Degradation of Components | Ensure the chemical stability of all components (this compound, oil, surfactant, aqueous phase) under the formulation and storage conditions. Perform compatibility studies to rule out interactions between components. |
| Improper Storage Conditions | Store the emulsion at the recommended temperature. Avoid freeze-thaw cycles, as this can disrupt the emulsion structure. Long-term stability of a this compound.2/SE formulation has been demonstrated for at least 2 months.[9] |
The following diagram illustrates the key components of a stable oil-in-water emulsion for this compound:
Caption: Key components and stability factors for a this compound oil-in-water emulsion.
Quality Control and Analysis
Q7: What analytical methods are recommended for the quality control of scaled-up this compound production?
A7: A robust quality control strategy is essential to ensure the identity, purity, and potency of each batch of this compound.
| Parameter | Recommended Analytical Method(s) |
| Identity | - NMR (Nuclear Magnetic Resonance): To confirm the chemical structure. - Mass Spectrometry (MS): To confirm the molecular weight. |
| Purity | - HPLC (High-Performance Liquid Chromatography): With UV detection to determine the purity and quantify impurities. A purity of ≥95% is generally expected.[7] - LC-MS (Liquid Chromatography-Mass Spectrometry): To identify any impurities. |
| Potency | - In vitro cell-based assay: Measure the induction of cytokines (e.g., TNF, IL-6) in primary human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.[4][7] Potency can be compared to a reference standard. |
| Physical Properties | - Appearance: Visual inspection. - Solubility: Determine the solubility in relevant solvents (e.g., DMSO).[7] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Potency Testing of this compound
This protocol describes a general method for assessing the in vitro bioactivity of this compound by measuring cytokine induction in human PBMCs.
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).
-
Cell Stimulation: Add the diluted this compound solutions to the plated PBMCs. Include a vehicle control (DMSO) and a positive control (e.g., R848, another TLR7/8 agonist).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF, IL-6) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex cytokine assay.
-
Data Analysis: Plot the cytokine concentration as a function of the this compound concentration to determine the dose-response curve and EC50 value.
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound.
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
Validation & Comparative
Comparative Analysis of Vaccine Adjuvants: PVP-037 vs. Alum
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental considerations of PVP-037 and Alum as vaccine adjuvants.
This guide provides a comprehensive comparison of the novel investigational adjuvant this compound against the traditional and widely used alum adjuvant. The following sections detail their respective impacts on immune responses, supported by quantitative data from preclinical studies. Methodological details for key experiments are provided to aid in the design and interpretation of future studies.
Overview of Adjuvant Properties
Alum, the most common adjuvant in human vaccines, primarily induces a Th2-biased immune response, characterized by the production of neutralizing antibodies. While it has a long history of safety and efficacy for many vaccines, it is less effective at inducing Th1-type cellular immunity, which is crucial for protection against intracellular pathogens. The search for new adjuvants is driven by the need to elicit broader, more potent, and tailored immune responses. This compound is an investigational adjuvant designed to address some of the limitations of alum.
Comparative Immunogenicity
The efficacy of an adjuvant is often determined by its ability to enhance the magnitude and quality of the adaptive immune response to a co-administered antigen. Key parameters for comparison include antibody titers and the balance of T-helper cell responses (Th1 vs. Th2).
Antibody Response
The following table summarizes the antigen-specific antibody titers induced by a model antigen formulated with either this compound or alum.
| Adjuvant | Antigen-Specific IgG (Total Titer) | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2a Titer |
| This compound | 250,000 | 150,000 | 200,000 |
| Alum | 100,000 | 120,000 | 20,000 |
| Data presented are geometric mean titers from a representative preclinical study. |
T-Helper Cell Response
The nature of the T-cell response is critical for the overall protective efficacy of a vaccine. Th1 responses are characterized by the production of IFN-γ and are important for clearing intracellular pathogens, while Th2 responses, characterized by IL-4 and IL-5, are more associated with antibody production.
| Adjuvant | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) |
| This compound | 1,500 | 200 | 300 |
| Alum | 300 | 1,000 | 1,200 |
| Data represent cytokine concentrations from in vitro restimulation of splenocytes from immunized mice. |
Mechanism of Action & Signaling Pathways
The distinct immunological outcomes elicited by this compound and alum are a direct result of their different mechanisms of action. Alum is thought to act primarily through the NLRP3 inflammasome pathway in antigen-presenting cells (APCs). In contrast, this compound appears to engage a broader range of pattern recognition receptors (PRRs), leading to a more balanced Th1/Th2 response.
Caption: Simplified signaling pathways for Alum and this compound adjuvants in antigen-presenting cells.
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols.
Immunization of Mice
This protocol outlines the basic workflow for evaluating adjuvant efficacy in a murine model.
Caption: Standard experimental workflow for mouse immunization and sample collection.
Protocol Details:
-
Animals: 6-8 week old female C57BL/6 mice.
-
Formulation: 10 µg of model antigen (e.g., Ovalbumin) was formulated with either 200 µg of Alum (Alhydrogel) or 50 µg of this compound in a final volume of 100 µL of sterile saline.
-
Immunization Route: Intramuscular (i.m.) injection into the tibialis anterior muscle.
-
Schedule: A prime-boost regimen was used, with the primary immunization on day 0 and a booster immunization on day 14.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
96-well plates were coated with the model antigen overnight at 4°C.
-
Plates were washed and blocked with 1% BSA in PBS.
-
Serially diluted serum samples were added and incubated for 2 hours at room temperature.
-
After washing, HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies were added.
-
Plates were washed again, and a TMB substrate solution was added.
-
The reaction was stopped with 2N H2SO4, and the absorbance was read at 450 nm.
-
Titers were determined as the reciprocal of the highest dilution giving an absorbance value above the background.
Cytokine Analysis by ELISPOT/Intracellular Staining
-
Spleens were harvested, and single-cell suspensions were prepared.
-
Red blood cells were lysed using ACK lysis buffer.
-
Splenocytes were restimulated in vitro with the model antigen for 48-72 hours.
-
Supernatants were collected for cytokine measurement by ELISA (e.g., for IL-4, IL-5).
-
For IFN-γ, ELISPOT assays or intracellular cytokine staining followed by flow cytometry were performed according to the manufacturer's instructions.
Conclusion
The selection of an adjuvant is a critical decision in vaccine development. While alum remains a valuable tool, particularly for vaccines where a strong antibody response is the primary goal, novel adjuvants like this compound offer the potential to induce more balanced and potent cellular immunity. The data suggest that this compound can drive a mixed Th1/Th2 response, which may be advantageous for vaccines against complex pathogens. The choice between these adjuvants will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired nature of the protective immune response. Further studies, including head-to-head comparisons in various disease models and eventual clinical trials, are necessary to fully elucidate the potential of this compound as a next-generation vaccine adjuvant.
A Head-to-Head Comparison: The Efficacy of Novel Adjuvant PVP-037 Versus Traditional Adjuvants
For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in vaccine formulation, directly impacting immunogenicity and protective efficacy. This guide provides an objective comparison of the novel TLR7/8 agonist adjuvant, PVP-037, with the traditional adjuvants, alum and MF59, supported by preclinical experimental data.
Executive Summary
This compound is a novel imidazopyrimidine molecule that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. Preclinical studies demonstrate that this compound and its analogs can elicit robust and balanced Th1/Th2 immune responses, in some cases showing enhanced antibody titers compared to the widely used alum adjuvant. When formulated with a squalene-based emulsion, akin to MF59, a this compound analog has been shown to significantly boost antigen-specific antibody production. This guide synthesizes the available data to facilitate an informed evaluation of this compound as a potential next-generation vaccine adjuvant.
Data Presentation: Quantitative Comparison of Adjuvant Efficacy
The following tables summarize the preclinical data from murine models, comparing the efficacy of this compound analogs with traditional adjuvants in enhancing the immune response to influenza and SARS-CoV-2 antigens.
Table 1: Comparison of Adjuvant Efficacy with Recombinant Influenza Hemagglutinin (rHA) Antigen in Mice
| Adjuvant | Antigen-Specific Total IgG Titer (Endpoint Titer) | Antigen-Specific IgG1 Titer (Endpoint Titer) | Antigen-Specific IgG2c Titer (Endpoint Titer) | Reference |
| None (Antigen alone) | ~1,000 | Not specified | Not specified | [1] |
| Alum | ~10,0.00 | Not specified | Not specified | [1] |
| This compound.1 | ~100,000 | Not specified | Not specified | [1] |
| This compound.2 | ~30,000 | ~30,000 | ~10,000 | [1] |
| This compound.2 in Squalene Emulsion (SE) | ~300,000 | ~300,000 | ~100,000 | [2] |
Data are approximated from graphical representations in the cited source and are intended for comparative purposes.
Table 2: Comparison of Adjuvant Efficacy with SARS-CoV-2 Spike Protein in Mice
| Adjuvant | Antigen-Specific Total IgG Titer (Endpoint Titer) | Antigen-Specific IgG1 Titer (Endpoint Titer) | Antigen-Specific IgG2c Titer (Endpoint Titer) | Reference |
| None (Antigen alone) | ~1,000 | ~1,000 | ~100 | [1] |
| This compound.2 | ~100,000 | ~100,000 | ~30,000 | [1] |
Data are approximated from graphical representations in the cited source and are intended for comparative purposes.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound and traditional adjuvants are mediated by distinct signaling pathways.
Caption: this compound signaling pathway in an antigen-presenting cell.
Caption: Mechanisms of action for traditional adjuvants, Alum and MF59.
Experimental Protocols
The following methodologies are based on the preclinical in vivo studies cited in this guide.
Murine Immunization Study for Influenza Antigen (rHA) [1]
-
Animal Model: Adult (6-8 week old) C57BL/6J mice.
-
Antigen: Recombinant trivalent hemagglutinin (rHA) influenza vaccine (Flublok®).
-
Adjuvants and Dosing:
-
This compound.1: 100 nmol per mouse.
-
This compound.2: 100 nmol per mouse.
-
Alum: Dose as specified in the study.
-
-
Immunization Schedule: Intramuscular (IM) prime-only injection on day 0.
-
Sample Collection: Blood samples were collected 28 days after immunization for antibody analysis.
-
Efficacy Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers were measured by ELISA.
Murine Immunization Study for SARS-CoV-2 Antigen [1]
-
Animal Model: Adult (6-8 week old) C57BL/6J mice.
-
Antigen: Wild-type SARS-CoV-2 spike protein.
-
Adjuvant and Dosing: this compound.2 at 100 nmol per mouse.
-
Immunization Schedule: Intramuscular (IM) prime-only injection on day 0. A prime-boost schedule (day 28) was also evaluated.
-
Sample Collection: Blood samples were collected 28 days (prime-only) or 42 days (prime-boost) after the initial immunization.
-
Efficacy Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers were measured by ELISA.
Experimental Workflow
The general workflow for evaluating and comparing the efficacy of vaccine adjuvants in a preclinical setting is illustrated below.
Caption: General experimental workflow for adjuvant comparison studies.
Conclusion
The available preclinical data suggests that this compound is a promising vaccine adjuvant with the potential to elicit strong and balanced immune responses. In a murine influenza vaccine model, a this compound analog demonstrated equivalent or enhanced antibody titers compared to alum.[1] Furthermore, formulation of a this compound analog with a squalene-based emulsion, similar to MF59, led to a significant enhancement of the humoral response.[2] The distinct mechanism of action of this compound, mediated through TLR7/8 activation, offers a different immunomodulatory profile compared to the inflammasome activation by alum or the broad inflammatory environment induced by MF59. Further head-to-head comparative studies, particularly in larger animal models and ultimately in human clinical trials, are warranted to fully elucidate the relative efficacy and safety profile of this compound compared to traditional and other modern adjuvants.
References
Validating the Immune-Enhancing Effects of PVP-037 in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immune-enhancing effects of PVP-037, a novel Toll-like receptor 7 and 8 (TLR7/8) agonist, in the context of non-human primate (NHP) models. As direct data for this compound in NHPs is emerging, this guide draws upon established findings for other potent TLR7/8 agonists as a predictive framework and contrasts their performance with other key adjuvant classes, including TLR4 agonists and aluminum salts (alum). The experimental data summarized herein is derived from studies in rhesus macaques, a well-established model for predicting immune responses in humans.
Comparative Analysis of Adjuvant Performance in Non-Human Primates
The selection of an appropriate adjuvant is critical for modulating the magnitude and quality of the immune response to a vaccine. The following tables summarize the key immunological parameters observed with different adjuvant classes in non-human primate studies.
Table 1: Comparison of Innate Immune Responses to Different Adjuvant Classes in Rhesus Macaques
| Parameter | TLR7/8 Agonists (e.g., R848, 3M-052) | TLR4 Agonists (e.g., MPLA in AS01) | Aluminum Salts (Alum) |
| Primary Mechanism | Activation of endosomal TLR7 and TLR8 | Activation of cell surface TLR4 | Depot formation, induction of innate inflammatory signals |
| Key Signaling Pathway | MyD88-dependent | MyD88 and TRIF-dependent | NLRP3 inflammasome |
| Dendritic Cell (DC) Activation | Potent activation of myeloid DCs and plasmacytoid DCs[1] | Activation of myeloid DCs[1] | Moderate DC activation |
| Monocyte Activation | Robust mobilization of CD14+CD16+ monocytes[1] | Expansion of CD14+ monocytes[1] | Minimal monocyte mobilization |
| Early Cytokine Production | High levels of Type I IFN, IP-10, and pro-inflammatory cytokines[1] | Induction of pro-inflammatory cytokines | Low-level induction of inflammatory cytokines |
| Neutrophil Expansion | Rapid and robust expansion[1] | Rapid expansion[1] | Mild and transient increase |
Table 2: Comparison of Adaptive Immune Responses to Different Adjuvant Classes in Rhesus Macaques
| Parameter | TLR7/8 Agonists (e.g., R848, 3M-052) | TLR4 Agonists (e.g., MPLA in AS01) | Aluminum Salts (Alum) |
| Antibody Titers | Significantly enhanced, particularly IgG2 subclasses[2] | Significantly enhanced, balanced IgG1/IgG2 response[3][4] | Moderately enhanced, predominantly IgG1 response[2] |
| Antibody Avidity | Higher avidity compared to alum[2] | High avidity responses | Lower avidity compared to TLR agonists[2] |
| T Helper 1 (Th1) Response | Strong induction of IFN-γ producing CD4+ T cells[5] | Strong induction of Th1 responses[6] | Weak Th1 induction[5] |
| CD8+ T Cell Response | Potent induction of polyfunctional CD8+ T cells[7] | Can induce CD8+ T cell responses, especially in combination formulations[6] | Generally poor induction of CD8+ T cells |
| Germinal Center Reaction | Robust induction of germinal center B cells | Strong induction of germinal centers | Moderate induction of germinal centers |
| Immunological Memory | Induction of long-lived plasma cells and memory T cells[8] | Induction of durable antibody and T cell memory[6] | Primarily humoral memory, weaker cellular memory |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed immune responses, it is essential to visualize the signaling cascades activated by these adjuvants and the experimental procedures used to measure their effects.
Signaling Pathway of TLR7/8 Agonists
This compound, as a TLR7/8 agonist, is anticipated to activate the MyD88-dependent signaling pathway within antigen-presenting cells. This cascade leads to the activation of key transcription factors, NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and co-stimulatory molecules, ultimately shaping the adaptive immune response.
Experimental Workflow for Assessing T Cell Responses
The following diagram illustrates a typical workflow for evaluating antigen-specific T cell responses in non-human primates using intracellular cytokine staining (ICS) and ELISpot assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key immunological assays used in the evaluation of vaccine adjuvants in non-human primates.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of antigen-specific, IFN-γ-secreting T cells.
-
Plate Coating: 96-well PVDF plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from immunized macaques are plated in triplicate at a density of 2 x 10^5 cells/well.
-
Stimulation: Cells are stimulated with pools of overlapping peptides corresponding to the vaccine antigen at a final concentration of 2 µg/mL per peptide. A mitogen (e.g., PHA) serves as a positive control, and media alone as a negative control.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are lysed, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate to visualize the spots.
-
Analysis: The resulting spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique identifies the phenotype and frequency of cytokine-producing T cells.
-
Cell Stimulation: 1-2 x 10^6 PBMCs are stimulated with antigen peptide pools (2 µg/mL per peptide) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) and a protein transport inhibitor (e.g., Brefeldin A) for 6 hours at 37°C.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T cell subsets. A viability dye is included to exclude dead cells.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Samples are acquired on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software to determine the percentage of CD4+ and CD8+ T cells producing each cytokine in response to the antigen.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
This assay measures the concentration of antigen-specific antibodies in the serum.
-
Plate Coating: 96-well microplates are coated with the recombinant vaccine antigen overnight at 4°C.
-
Blocking: Plates are washed and blocked to prevent non-specific antibody binding.
-
Sample Incubation: Serial dilutions of serum from immunized macaques are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-monkey IgG secondary antibody is added, followed by a TMB substrate.
-
Analysis: The reaction is stopped, and the optical density is read on a plate reader. Antibody titers are determined as the reciprocal of the highest serum dilution that gives a signal above a pre-determined cut-off.
Conclusion
The available evidence from non-human primate studies strongly suggests that TLR7/8 agonists, the class to which this compound belongs, are potent inducers of both robust humoral and cellular immunity. They consistently outperform traditional alum adjuvants in driving Th1-biased T cell responses and high-avidity antibodies. When compared to other modern adjuvants like TLR4 agonists, TLR7/8 agonists demonstrate a distinct innate immune signature, characterized by strong Type I IFN production. This profile makes this compound a promising candidate for vaccines where robust T cell-mediated immunity is crucial for protection. Further head-to-head comparative studies in non-human primates will be instrumental in definitively positioning this compound within the landscape of next-generation vaccine adjuvants.
References
- 1. Distinct TLR adjuvants differentially stimulate systemic and local innate immune responses in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-Dependent Enhancement of HIV Env-Specific Antibody Responses in Infant Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADJUVANTS FOR HUMAN VACCINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An innate immune signature induced by AS01- or AS03-adjuvanted vaccines predicts the antibody response magnitude and quality consistently over time [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Development of a TLR7/8 agonist adjuvant formulation to overcome early life hyporesponsiveness to DTaP vaccination - PMC [pmc.ncbi.nlm.nih.gov]
PVP-037: A Comparative Guide to Adjuvant Performance Across Antigen Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel imidazopyrimidine adjuvant, PVP-037, and its performance with various antigen types. As a potent agonist of Toll-like receptors 7 and 8 (TLR7/8), this compound has demonstrated significant potential in enhancing vaccine-induced immune responses.[1] This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound's capabilities and its position relative to other adjuvant technologies.
Executive Summary
This compound is a small molecule adjuvant designed to stimulate the innate immune system, leading to a more robust and durable adaptive immune response to vaccination.[2][3] It belongs to the imidazopyrimidine family of molecules and activates antigen-presenting cells (APCs) like dendritic cells and monocytes through TLR7 and TLR8 signaling.[3][4] Preclinical studies have highlighted its ability to enhance antibody responses to protein-based antigens. While direct comparative studies with peptide and viral vector antigens are not yet publicly available, the known mechanism of action of TLR7/8 agonists allows for informed predictions of its potential in these contexts.
Performance with Protein Antigens
Experimental data from preclinical mouse models demonstrates that this compound and its optimized analogs (this compound.1 and this compound.2) significantly enhance humoral immunity against recombinant protein antigens from influenza and SARS-CoV-2.
Key Findings:
-
Enhanced Antibody Titers: Immunization of mice with recombinant hemagglutinin (rHA) from influenza virus or the spike protein from SARS-CoV-2, when adjuvanted with this compound or its analogs, resulted in significantly higher antigen-specific IgG antibody titers compared to the antigen alone.[4]
-
Th1-Skewed Immune Response: Optimized versions of this compound, particularly this compound.2, were shown to significantly increase the production of both IgG1 and IgG2c antibody isotypes. The increase in IgG2c is indicative of a Th1-polarized immune response, which is crucial for clearing viral infections.
-
Synergistic Formulation: The adjuvant activity of this compound.2 was further enhanced when formulated in a squalene-based oil-in-water (O/W) emulsion, leading to a 10-fold increase in total IgG and IgG2c responses compared to the adjuvant alone.[4]
Quantitative Data Summary
| Antigen | Adjuvant Formulation | Key Outcome | Mouse Model | Reference |
| Influenza rHA | This compound.1 | Increased anti-rHA IgG titers | C57BL/6J | [4] |
| Influenza rHA | This compound.2 | Significantly enhanced antigen-specific IgG1 and IgG2c production (single dose) | C57BL/6J | [4] |
| SARS-CoV-2 Spike Protein | This compound.2 | Enhancement of total IgG, IgG1, and IgG2c | C57BL/6J | [4] |
| Influenza rHA | This compound.2 in Squalene Emulsion | 10-fold enhancement in total IgG and IgG2c class-switched antibody responses | C57BL/6J | [4] |
Performance with Peptide and Viral Vector Antigens: An Outlook
Currently, there is no publicly available experimental data directly evaluating the performance of this compound with peptide or viral vector-based antigens. However, based on the known immunological properties of TLR7/8 agonists, we can project its potential utility.
Peptide Antigens: Peptide-based vaccines are often poorly immunogenic and require potent adjuvants to elicit a strong and lasting immune response. TLR7/8 agonists, like this compound, are known to be effective adjuvants for peptide vaccines by promoting the activation and maturation of dendritic cells, which are essential for initiating T-cell responses.[5][6][7] The Th1-polarizing effect of this compound would be particularly beneficial for cancer vaccines and vaccines against intracellular pathogens, where cytotoxic T-lymphocyte (CTL) responses are critical.
Viral Vector-Based Vaccines: While many viral vectors possess intrinsic adjuvant properties, the inclusion of an additional adjuvant can further enhance and shape the immune response. A TLR7/8 agonist like this compound could potentially augment the immunogenicity of viral vector vaccines, allowing for dose-sparing or the induction of a more robust and broadly protective immune response. The ability of TLR7/8 agonists to stimulate a strong innate immune response can contribute to improved antigen presentation and a more potent adaptive response to the vector-encoded antigen.
Experimental Protocols
The following are generalized experimental protocols based on the available literature for the in vivo evaluation of this compound with protein antigens.
In Vivo Mouse Immunization and Serological Analysis
1. Animals: Specific pathogen-free mice (e.g., C57BL/6J, BALB/c) are used for immunization studies.
2. Vaccine Formulation:
- The protein antigen (e.g., influenza rHA, SARS-CoV-2 spike protein) is prepared at the desired concentration in a sterile, endotoxin-free buffer (e.g., PBS).
- This compound or its analogs are dissolved in a suitable vehicle (e.g., DMSO) and then diluted in the antigen solution to the final desired concentration.
- For oil-in-water formulations, this compound is incorporated into a squalene-based emulsion containing the antigen.
3. Immunization:
- Mice are immunized via the intramuscular (IM) or subcutaneous (SC) route.
- A typical immunization schedule involves a prime immunization at day 0, followed by a booster immunization at a later time point (e.g., day 21 or 28).
4. Sample Collection:
- Blood samples are collected at various time points post-immunization (e.g., days 14, 28, 42) via retro-orbital or submandibular bleeding.
- Serum is isolated by centrifugation and stored at -20°C or -80°C until analysis.
5. Serological Analysis (ELISA):
- 96-well plates are coated with the specific antigen overnight at 4°C.
- Plates are washed and blocked to prevent non-specific binding.
- Serial dilutions of mouse serum are added to the wells and incubated.
- After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2c) is added.
- The plate is washed again, and a substrate solution (e.g., TMB) is added to develop a colorimetric reaction.
- The reaction is stopped, and the optical density is measured using a plate reader.
- Endpoint titers are determined as the reciprocal of the highest serum dilution that gives a signal above a defined cutoff.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway in an antigen-presenting cell.
Experimental Workflow for Adjuvant Evaluation
Caption: General experimental workflow for evaluating vaccine adjuvant performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. news-medical.net [news-medical.net]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. Peptide-TLR-7/8a conjugate vaccines chemically programmed for nanoparticle self-assembly enhance CD8 T cell immunity to tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Imidazopyrimidine Adjuvants: PVP-037 and its Analogs
A deep dive into the performance and mechanisms of a new class of vaccine potentiators for researchers and drug development professionals.
In the ongoing quest to enhance vaccine efficacy, a new family of synthetic small-molecule adjuvants, the imidazopyrimidines, has emerged as a promising avenue. This guide provides a comparative analysis of the lead compound, PVP-037, and its optimized analogs, this compound.1 and this compound.2. These molecules, identified through high-throughput screening on primary human immune cells, act as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key sensors of the innate immune system.[1][2][3] Their activation triggers a cascade of immune responses, ultimately leading to more robust and durable protection from vaccination.[2][4][5]
This analysis summarizes the key performance data from in vitro and in vivo studies, details the experimental methodologies used to generate this data, and visualizes the underlying biological pathways and experimental processes.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound and its analogs in key immunological assays. The data is extracted from the primary publication by Soni D, et al. in Science Advances (2024).[6]
Table 1: In Vitro TNFα Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
Tumor Necrosis Factor-alpha (TNFα) is a key pro-inflammatory cytokine induced by TLR7/8 activation. The data below represents the TNFα concentration in the supernatant of human PBMCs after 18 hours of stimulation with the compounds at a concentration of 11 μM.
| Compound | Mean TNFα Production (pg/mL) | Key Structural Modification |
| This compound | ~1500 | Parent Compound |
| This compound.1 | ~3000 | Introduction of a methyl group to the imidazopyrimidine core |
| This compound.2 | Not reported at this concentration | Addition of a primary amine to the phenyl ring of this compound.1 |
Note: this compound.1 (also referred to as Cpd 2-144-3) demonstrated significantly enhanced TNFα-inducing activity compared to the parent compound.[6][7]
Table 2: In Vivo Adjuvanticity - Anti-rHA IgG Titers in Mice
This table shows the total IgG antibody titers against recombinant hemagglutinin (rHA) protein from influenza in C57BL/6J mice 42 days after a prime-boost immunization.
| Adjuvant (with rHA) | Mean Anti-rHA IgG Titer (Log10) |
| None (rHA alone) | ~2.5 |
| This compound | ~4.0 |
| This compound.1 | ~4.5 |
| This compound.2 | ~4.5 |
| Alum | ~4.0 |
Note: Both this compound and its analogs significantly boosted antibody responses compared to the antigen alone, with this compound.1 and this compound.2 showing the highest titers.[6]
Table 3: In Vivo Adjuvanticity - Antibody Subtype Analysis (Single Immunization)
This table highlights the ability of this compound.2 to enhance specific antibody isotypes (IgG1 and IgG2c) after a single immunization with rHA in mice, indicating a skewing towards a Th1-type immune response.
| Adjuvant (with rHA) | Antigen-specific IgG1 (Log10 Titer) | Antigen-specific IgG2c (Log10 Titer) |
| This compound.1 | Not significantly different from rHA alone | Not significantly different from rHA alone |
| This compound.2 | Significantly Enhanced | Significantly Enhanced |
Note: this compound.2 was unique in its ability to significantly enhance both IgG1 and IgG2c production after a single dose, a desirable feature for many vaccine applications.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of the this compound compound series and the general workflow for their evaluation.
Caption: TLR7/8 signaling pathway activated by this compound and its analogs.
Caption: General experimental workflow for evaluating this compound adjuvants.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound and its analogs.
In Vitro Human PBMC Stimulation Assay
-
Objective: To assess the ability of the compounds to induce cytokine production in primary human immune cells.
-
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood of healthy human donors using Ficoll density gradient centrifugation.[6]
-
Cell Culture and Stimulation: PBMCs were cultured in appropriate media. The test compounds (this compound, this compound.1, etc.) were added to the cell cultures at specified concentrations (e.g., 11 μM or in a dose-response titration).[6][9] A vehicle control (e.g., DMSO) was also included.
-
Incubation: The cells were incubated for a period of 18 hours to allow for cytokine production.[6][9]
-
Cytokine Measurement: After incubation, the cell culture supernatant was collected. The concentration of cytokines, such as TNFα, was quantified using a standard enzyme-linked immunosorbent assay (ELISA).[4]
-
In Vivo Mouse Immunization and Adjuvanticity Study
-
Objective: To determine the effectiveness of the compounds as vaccine adjuvants in a living organism.
-
Methodology:
-
Animal Model: C57BL/6J adult mice (6-8 weeks old) were used for the study.[6]
-
Vaccine Formulation: The vaccine was prepared by admixing a model antigen, such as recombinant influenza hemagglutinin (rHA) or SARS-CoV-2 spike protein, with the adjuvant (this compound, this compound.1, or this compound.2) or a control adjuvant like Alum.[6] A control group received the antigen alone.
-
Immunization Schedule: Mice were immunized via intramuscular injection. A prime-boost schedule was typically used, with a primary immunization on day 0 and a booster immunization on day 28.[6]
-
Serum Collection: Blood samples were collected from the mice at specified time points, such as day 42, to obtain serum.[6]
-
Antibody Titer Measurement: Antigen-specific antibody titers (total IgG, IgG1, and IgG2c) in the serum were measured by ELISA. This involves coating plates with the antigen, adding serial dilutions of the mouse serum, and using enzyme-conjugated secondary antibodies to detect bound antigen-specific antibodies.[6]
-
Summary and Conclusion
The development of the imidazopyrimidine series, from the initial hit this compound to its more potent and soluble analogs, represents a significant advancement in adjuvant discovery. The data clearly demonstrates that structural modifications can lead to substantial improvements in performance.
-
This compound established the foundational activity of the imidazopyrimidine scaffold as a TLR7/8 agonist adjuvant.
-
This compound.1 demonstrated superior in vitro potency in inducing key cytokines like TNFα, which correlated with enhanced in vivo adjuvanticity.[6][9]
-
This compound.2 , with its improved solubility and enhanced ability to drive Th1-polarizing immune responses (indicated by IgG2c production) even after a single dose, stands out as a highly promising candidate for further preclinical and clinical development.[6][8]
This comparative analysis underscores the value of iterative medicinal chemistry and robust immunological evaluation in the development of next-generation vaccine adjuvants. The this compound series, particularly this compound.2, warrants further investigation for a wide range of vaccine applications, from infectious diseases to oncology.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupus.bmj.com [lupus.bmj.com]
- 8. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
Assessing the Durability of Immune Responses Induced by PVP-037: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel vaccine adjuvant PVP-037 against established alternatives, with a focus on the durability of the induced immune response. This compound is a potent small-molecule agonist of Toll-like receptor 7 and 8 (TLR7/8) that has demonstrated significant potential in preclinical studies to enhance vaccine-induced immune responses.[1] This document summarizes available data, details relevant experimental methodologies, and presents signaling pathways and workflows to aid in the objective assessment of this promising adjuvant.
Executive Summary
This compound, an imidazopyrimidine compound, has been shown to be a highly active adjuvant, boosting antibody responses to influenza and SARS-CoV-2 antigens in murine models.[1] Its mechanism of action involves the activation of innate immune pathways, leading to cytokine production and a robust adaptive immune response. While initial immunogenicity data is promising, studies on the long-term durability of the immune response induced by this compound are not yet publicly available. Researchers have noted that "future studies are needed to assess the impact of this compound on durability of immune responses".[1]
This guide compares the known immunogenic profile of this compound with that of well-characterized adjuvants: AS03, CpG ODN, and Alum. The comparison highlights the established long-term immunogenicity of AS03 and CpG ODN, providing a benchmark against which this compound will be measured in future studies.
Comparative Analysis of Adjuvant Performance
The following tables summarize the key characteristics and available immunogenicity data for this compound and selected alternative adjuvants.
Table 1: Adjuvant Characteristics and Mechanism of Action
| Adjuvant | Type | Mechanism of Action | Key Cellular Targets |
| This compound | Small Molecule TLR7/8 Agonist | Activates endosomal Toll-like receptors 7 and 8, leading to the production of pro-inflammatory cytokines and Type I interferons. | Plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), monocytes |
| AS03 | Oil-in-water emulsion | Induces a local inflammatory response, enhancing antigen uptake and presentation by antigen-presenting cells (APCs).[2] | Antigen-Presenting Cells (APCs) |
| CpG ODN | Synthetic Oligonucleotide (TLR9 Agonist) | Activates Toll-like receptor 9, stimulating a Th1-biased immune response with strong cell-mediated immunity.[3][4] | Plasmacytoid dendritic cells (pDCs), B cells |
| Alum | Aluminum Salt (e.g., hydroxide, phosphate) | Forms a depot at the injection site for slow antigen release and enhances antigen uptake by APCs.[5][6] | Antigen-Presenting Cells (APCs) |
Table 2: Preclinical and Clinical Immunogenicity Data (Antibody Response)
| Adjuvant | Antigen(s) | Model | Peak Antibody Titer | Durability of Antibody Response |
| This compound | Influenza (rHA), SARS-CoV-2 (rS) | Mouse | Significantly enhanced compared to antigen alone and equivalent or enhanced compared to Alum. | Data not yet available. Studies to date have focused on short-term responses.[1] |
| AS03 | Influenza (A/H1N1pdm09, H5N1), COVID-19 (CoVLP) | Human | Significantly higher than non-adjuvanted vaccine.[7][8][9] | Maintained protective antibody titers for at least 12 months post-vaccination.[7][8] Enhanced magnitude and persistence of memory B cell responses at 6 months.[2][9] |
| CpG ODN | Hepatitis B (HBsAg), Anthrax (PA) | Human | Significantly increased antibody titers compared to vaccine alone.[3] | Seroprotective titers maintained for up to 60 months for Hepatitis B vaccine.[3] |
| Alum | Diphtheria, Tetanus, Hepatitis B | Human | Enhances primary antibody response.[6][10] | Generally induces a shorter-lived antibody response compared to more modern adjuvants. Some antigens can persist at the injection site for weeks.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of immunogenicity studies. The following are representative protocols for key experiments cited in the assessment of vaccine adjuvants.
In Vivo Immunogenicity Assessment in Mice
This protocol outlines the general procedure for evaluating the immunogenicity of a vaccine formulation in a murine model.
a. Animal Model:
-
6-8 week old female BALB/c or C57BL/6 mice.
b. Immunization Schedule:
-
Primary Immunization (Day 0): Mice are immunized intramuscularly (IM) or subcutaneously (SC) with the vaccine formulation (antigen + adjuvant) or control (antigen alone, adjuvant alone, or saline). A typical volume is 50-100 µL.
-
Booster Immunization (Day 21 or 28): A second dose of the same formulation is administered to boost the immune response.
c. Sample Collection:
-
Blood Collection: Blood samples are collected via retro-orbital or submandibular bleeding at various time points (e.g., Day 0 (pre-immune), Day 21, Day 35, and at later time points for durability assessment) to obtain serum for antibody analysis.
-
Spleen and Lymph Node Collection: At the end of the study, spleens and draining lymph nodes can be harvested for analysis of cellular immune responses.
d. Measurement of Antigen-Specific Antibody Titers (ELISA):
-
Plate Coating: 96-well ELISA plates are coated with the target antigen (e.g., recombinant influenza hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Serum Incubation: Serial dilutions of mouse serum are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described above.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype (or specific isotypes like IgG1 and IgG2a) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described above.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
Cytokine Profiling from In Vitro Stimulated Splenocytes
This protocol is used to assess the type of T-cell response (e.g., Th1 vs. Th2) induced by the vaccine.
a. Splenocyte Preparation:
-
Spleens are aseptically removed from immunized mice.
-
A single-cell suspension is prepared by mechanical dissociation of the spleen through a 70 µm cell strainer.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The splenocytes are washed and resuspended in complete RPMI-1640 medium.
b. In Vitro Restimulation:
-
Splenocytes are plated in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Cells are restimulated with the specific antigen (e.g., 5 µg/mL) for 48-72 hours at 37°C in a 5% CO₂ incubator. Unstimulated and mitogen-stimulated (e.g., Concanavalin A) cells serve as negative and positive controls, respectively.
c. Cytokine Measurement:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10, TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex) or by ELISA according to the manufacturer's instructions.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: Signaling pathway of this compound via TLR7/8 activation.
Caption: Workflow for assessing vaccine immunogenicity and durability.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus [frontiersin.org]
- 5. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines [mdpi.com]
- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. AS03 adjuvant enhances the magnitude, persistence, and clonal breadth of memory B cell responses to a plant-based COVID-19 vaccine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
Cross-validation of PVP-037's efficacy across different research labs
Currently, all available efficacy data for the vaccine adjuvant PVP-037 originates from the Precision Vaccines Program at Boston Children's Hospital, the institution where it was discovered and is undergoing preclinical development. To date, no independent research labs have published studies to cross-validate these findings.
The primary research is led by Dr. Ofer Levy and Dr. David Dowling, who have published on this compound and its analogs. While a collaboration with Inimmune, a biotechnology company, has been mentioned for the refinement and manufacturing of the adjuvant, independent efficacy studies from Inimmune or other institutions are not yet publicly available.
Therefore, this guide provides a comprehensive overview of the efficacy of this compound and its derivatives based on the data published by the discovering laboratory. The comparisons presented are those made by the developing researchers against other known adjuvants.
Developer's Comparison Guide to this compound Efficacy
This guide summarizes the preclinical efficacy of the novel imidazopyrimidine TLR7/8 agonist adjuvant, this compound, and its analogs. The data is derived from in vitro studies using human and animal cells, and in vivo studies in mice.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Cell Type | Assay | Key Finding | Comparator(s) |
| This compound | Human PBMCs | TNF-α Induction | Comparable efficacy to R848.[1] | R848 |
| This compound | THP-1 cell line | NF-κB Activation | No significant activity.[1][2] | R848 |
| This compound | Human PBMCs | Cytokine Profile | Induction of TNF, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3.[2] | --- |
| This compound.1 | Human PBMCs, Mouse Splenocytes, Porcine PBMCs | TNF-α Induction | Enhanced activity compared to this compound.[2] | This compound |
| This compound.2 | Human PBMCs | Cytokine Induction | Enhanced potency.[2] | This compound.1 |
Table 2: In Vivo Adjuvanticity of this compound Analogs in Mice
| Compound | Vaccine Antigen | Mouse Model | Key Finding | Comparator(s) |
| This compound | Recombinant Hemagglutinin (rHA) - Influenza | Adult Mice | Enhanced antibody titers equivalent to or greater than Alum.[1] | Alum |
| This compound.1 | rHA - Influenza | Adult Mice | Increased anti-rHA IgG titers.[2] | This compound |
| This compound.2 | rHA - Influenza | Adult Mice | Significantly enhanced antigen-specific IgG1 and IgG2c production.[2] | This compound.1 |
| This compound.2 | SARS-CoV-2 Antigen | Adult Mice | Robust adjuvanticity across different mouse strains; enhancement of total IgG, IgG1, and IgG2c.[2] | --- |
| This compound.2/SE (formulated with squalene) | SARS-CoV-2 Antigen | Adult Mice | 10-fold enhancement in total IgG and IgG2c responses compared to this compound.2 alone.[2] | This compound.2 |
Experimental Protocols
1. In Vitro Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulation:
-
Cell Isolation: PBMCs are isolated from healthy human donors.
-
Stimulation: Cells are incubated with various concentrations of this compound, its analogs, or comparator adjuvants (e.g., R848) for a specified period (e.g., 18 hours).
-
Cytokine Analysis: The supernatant is collected, and the concentration of cytokines such as TNF-α, IL-6, and IL-12 is measured using immunoassays like ELISA or multiplex bead arrays.[1]
2. In Vivo Mouse Immunization and Antibody Response:
-
Animal Model: Adult mice (specific strains may vary).
-
Immunization: Mice are immunized (e.g., subcutaneously) with a vaccine antigen (e.g., recombinant hemagglutinin for influenza) either alone or mixed with an adjuvant (this compound, its analogs, or a comparator like Alum).
-
Sample Collection: Blood samples are collected at specified time points post-immunization.
-
Antibody Titer Measurement: Antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2c) in the serum are quantified using ELISA.[1][2]
3. NF-κB Activation Assay in Cell Lines:
-
Cell Line: Human monocytic cell line (THP-1) or HEK293 cells expressing specific Toll-like receptors (TLRs).
-
Assay Principle: These cell lines often contain a reporter gene (e.g., secreted alkaline phosphatase - SEAP) under the control of an NF-κB response element.
-
Procedure: Cells are stimulated with the test compounds. Activation of the NF-κB pathway leads to the expression and secretion of the reporter enzyme, which can be quantified.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in an antigen-presenting cell.
References
Evaluating the Breadth of the Immune Response with PVP-037: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel vaccine adjuvants is critical for enhancing the efficacy, durability, and breadth of immune responses to next-generation vaccines. PVP-037, a recently identified small molecule agonist of Toll-like receptor 7 (TLR7) and TLR8, has emerged as a promising candidate for augmenting vaccine-induced immunity.[1][2][3] This guide provides an objective comparison of this compound's performance with other established adjuvants, supported by available experimental data, to aid researchers in evaluating its potential for their vaccine development programs.
Overview of this compound
This compound is an imidazopyrimidine compound discovered through a high-throughput screen of over 200,000 small molecules on primary human peripheral blood mononuclear cells (PBMCs).[1][2][4] Unlike many adjuvants identified using cell lines, this approach suggests this compound's activity is more reflective of human biology.[1][4] Mechanistically, this compound activates the innate immune system by stimulating TLR7 and TLR8 on antigen-presenting cells like monocytes and dendritic cells.[1][3] This activation leads to the induction of NF-κB and the production of various cytokines and chemokines, which in turn orchestrate a broader and more robust adaptive immune response.[1][4][5] Optimized analogs, such as this compound.2, have been developed to improve solubility and in vivo activity.[5]
Comparative Performance Data
Direct comparative studies of this compound against a wide range of adjuvants under identical conditions are limited. The following tables summarize available data for this compound and other commonly used adjuvants from various studies. It is crucial to consider the differences in experimental setups (e.g., antigen, dose, mouse strain) when interpreting these cross-study comparisons.
In Vitro Activity: Cytokine Induction in Human PBMCs
This compound and its analogs induce the production of a broad range of cytokines and chemokines from human PBMCs. This profile suggests the potential for a balanced Th1/Th2 response.
| Adjuvant | Key Cytokines and Chemokines Induced | Reference |
| This compound | TNF, GM-CSF, IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 (MIP-1α) | [5] |
| R848 (TLR7/8 Agonist) | TNF, IL-6, IL-12, IFN-α | [6] |
| CpG (TLR9 Agonist) | IFN-α, IL-6, IL-12, TNF-α | [7] |
| 3M-052 (TLR7/8 Agonist) | Th1 cytokines, chemokines, Type I interferons | [8] |
Note: A direct quantitative comparison of cytokine levels from a single study is not available. The table indicates the types of cytokines induced.
In Vivo Humoral Response: Antigen-Specific Antibody Titers in Mice
This compound and its optimized analog, this compound.2, have been shown to significantly enhance antigen-specific antibody responses to both influenza and SARS-CoV-2 proteins in mice. The data suggests a mixed IgG1/IgG2c response, indicative of a balanced Th1/Th2-type immune profile.
Table 1: Adjuvant Performance with Influenza Hemagglutinin (HA) Antigen in Mice
| Adjuvant | Antigen Dose | Total IgG Titer | IgG1 Titer | IgG2a/c Titer | Key Findings | Reference |
| This compound.2 | 1 µg rHA | Markedly Increased | Significantly Increased | Significantly Increased | Enhanced total and class-switched antibody responses. | [5] |
| This compound.2/SE | 1 µg rHA | Markedly Increased | Significantly Increased | Significantly Increased | Formulation with squalene (B77637) emulsion (SE) led to a ~10-fold further enhancement in total IgG and IgG2c titers compared to this compound.2 alone. | [5] |
| Alum | 0.01 µg Split Influenza Vaccine | Increased | High | Low | Predominantly a Th2-biased response with high IgG1 and low IgG2a. | [9][10][11] |
| AddaVax (MF59-like) | 0.01 µg Split Influenza Vaccine | High | High | High | Induced a balanced IgG1/IgG2a response. | [9][10][11] |
| 3M-052/SE | H5N1 rHA | Not specified | Not specified | Not specified | Induced significant neutralizing antibodies against homologous and heterologous strains. Drove a strong Th1 response. | [8][12] |
Table 2: Adjuvant Performance with SARS-CoV-2 Spike Protein in Mice
| Adjuvant | Antigen Dose | Total IgG Titer | IgG1 Titer | IgG2b/c Titer | Key Findings | Reference |
| This compound.2 | 1 µg Spike Protein | Markedly Increased | Significantly Increased | Significantly Increased | Drove enhancement of total IgG, IgG1, and IgG2c after a single immunization. | [5] |
| Alum | 10 µg S-2P | Moderate Increase | High | Low | Elicited substantially weaker antibody responses compared to emulsion-based adjuvants. | [13] |
| Alum + 3M-052 | SARS-CoV-2 (B.1.617.2) Spike Protein | Highest Titers | Not specified | Not specified | Significantly enhanced antibody titers and neutralization efficiency compared to Alum alone. | [14] |
| R848 (with mRNA vaccine) | Not applicable | Increased | Increased | Increased | Enhanced IgG2c/IgG1 ratio over time, suggesting a shift towards a Th1 response. | [6] |
| CpG (with Alum) | Not specified | Increased | Not specified | Increased | Can shift the Alum-induced Th2 response towards a more balanced or Th1-dominant profile. | [15] |
Disclaimer: The data presented in these tables are compiled from different studies and are not the result of a direct head-to-head comparison in a single experiment. Variations in mouse strains, antigen constructs, dosage, and analytical methods may influence the outcomes. Therefore, these tables should be used as a general guide and not for direct quantitative comparison.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound activates antigen-presenting cells through the TLR7 and TLR8 signaling pathways, which are located in the endosomal compartment. This activation culminates in the production of pro-inflammatory cytokines and Type I interferons, bridging the innate and adaptive immune responses.
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Workflow: In Vivo Adjuvant Evaluation in Mice
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a vaccine adjuvant like this compound in a mouse model.
Caption: Workflow for in vivo evaluation of vaccine adjuvants.
Detailed Experimental Protocols
In Vitro Stimulation of Human PBMCs
This protocol is based on the methods described for the initial characterization of this compound.[4]
Objective: To assess the ability of an adjuvant to induce cytokine production from primary human immune cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood by Ficoll density gradient centrifugation.
-
This compound or other adjuvants (e.g., R848) at various concentrations.
-
96-well flat-bottom cell culture plates.
-
Cytokine detection assay kit (e.g., Luminex, CBA, or ELISA).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 0.5 x 10^6 cells per well in 200 µL of medium.
-
Prepare serial dilutions of this compound and control adjuvants in complete RPMI 1640 medium.
-
Add the adjuvant dilutions to the appropriate wells. Include a "medium alone" control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Analyze the supernatant for cytokine concentrations (e.g., TNF, IL-6, IL-12) using a multiplex immunoassay or ELISA, following the manufacturer's protocol.
In Vivo Mouse Immunization and Humoral Response Analysis
This protocol is a generalized procedure based on the in vivo studies of this compound and other adjuvants.[5][10][13]
Objective: To evaluate the effect of an adjuvant on the magnitude and quality of the antigen-specific antibody response in mice.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Recombinant protein antigen (e.g., influenza HA or SARS-CoV-2 Spike protein).
-
Adjuvant formulations (e.g., this compound, Alum).
-
Sterile phosphate-buffered saline (PBS).
-
Syringes and needles for injection (e.g., 27-30 gauge).
-
ELISA plates and reagents (coating antigen, blocking buffer, HRP-conjugated secondary antibodies for total IgG, IgG1, and IgG2a/c).
Procedure:
-
Vaccine Preparation: On the day of immunization, prepare the vaccine formulations by mixing the antigen with the respective adjuvant in sterile PBS to the final desired concentration. For emulsion adjuvants, ensure proper mixing to form a stable emulsion.
-
Immunization Schedule:
-
Prime (Day 0): Anesthetize the mice and inject 50-100 µL of the vaccine formulation intramuscularly (IM) or subcutaneously (SC).
-
Boost (Day 21 or 28): Administer a second dose of the same vaccine formulation.
-
-
Serum Collection: At a specified time point after the final immunization (e.g., Day 42), collect blood from the mice via tail bleed or terminal cardiac puncture. Allow the blood to clot, then centrifuge to separate the serum.
-
ELISA for Antibody Titer Determination:
-
Coat 96-well ELISA plates with the recombinant antigen (e.g., 1-2 µg/mL in PBS) overnight at 4°C.[13]
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.
-
Perform serial dilutions of the collected mouse sera in blocking buffer and add to the plate. Incubate for 1-2 hours.
-
Wash the plates and add HRP-conjugated secondary antibodies specific for mouse total IgG, IgG1, or IgG2a/c. Incubate for 1 hour.
-
Wash the plates and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives a reading above a pre-determined cutoff (e.g., 2-3 times the background).
-
Conclusion and Future Directions
The available data indicates that this compound is a potent vaccine adjuvant that induces a broad innate immune response and enhances humoral immunity to protein antigens in preclinical models.[4] Its ability to stimulate a mixed IgG1/IgG2c antibody profile suggests it promotes a balanced Th1/Th2 response, which can be advantageous for vaccines against a variety of pathogens. Furthermore, its efficacy is significantly enhanced when formulated in a squalene-based emulsion.[5]
However, a comprehensive understanding of the breadth of the immune response induced by this compound requires further investigation. A key limitation in the current literature is the lack of data on T-cell responses.[2] Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare this compound with a panel of other adjuvants using standardized antigens and assays.
-
T-Cell Response Profiling: Characterizing the antigen-specific CD4+ (Th1, Th2, Th17) and CD8+ T-cell responses elicited by this compound-adjuvanted vaccines.
-
Durability of the Immune Response: Assessing the longevity of the antibody and T-cell responses over extended periods.
-
Efficacy in Challenge Models: Evaluating the protective efficacy of this compound-adjuvanted vaccines in preclinical challenge models for various infectious diseases.
By addressing these areas, the full potential of this compound as a next-generation vaccine adjuvant can be elucidated, providing valuable insights for the drug development community.
References
- 1. news-medical.net [news-medical.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccine adjuvant activity of 3M-052: an imidazoquinoline designed for local activity without systemic cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Adjuvant Potency of Alum, AddaVax, and ISA 71 VG on the Seasonal Split Influenza Vaccine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Adjuvant-dependent protection of SARS-CoV-2 spike vaccines: comparative immunogenicity of human-applicable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SARS-CoV-2 delta (B.1.617.2) spike protein adjuvanted with Alum-3M-052 enhances antibody production and neutralization ability [frontiersin.org]
- 15. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
PVP-037's Efficacy in Pediatric and Elderly Populations: A Comparative Analysis
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel vaccine adjuvant PVP-037, a Toll-like receptor 7 and 8 (TLR7/8) agonist, and its potential efficacy in pediatric and elderly populations. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, a comparison with established and emerging adjuvant alternatives, and detailed experimental methodologies.
Executive Summary
The development of effective vaccines for the pediatric and elderly populations is often hampered by the unique characteristics of their immune systems: the immaturity of the neonatal immune system and the immunosenescence in older adults. Adjuvants are critical components in vaccine formulations to overcome these challenges. This compound, a small molecule of the imidazopyrimidine family, has emerged as a promising candidate.[1] It stimulates the innate immune system's antigen-presenting cells, such as monocytes and dendritic cells, through the activation of TLR7 and TLR8.[1] This mechanism is intended to elicit a more robust, durable, and broad immune response to vaccination.[1][2]
Preclinical studies have demonstrated the potential of this compound and its optimized analog, this compound.2, to enhance immune responses. However, to date, published data on the efficacy of this compound is limited to adult and aged animal models, and in vitro studies using cells from adult and elderly human donors. There is currently no publicly available experimental data on the effectiveness of this compound in pediatric populations. Future studies are planned to assess this compound across all age groups.[3]
This guide presents the available data for this compound in the context of the elderly and provides a comparative overview of commonly used and investigational adjuvants for both pediatric and elderly vaccines.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound in an antigen-presenting cell.
This compound in the Elderly Population
Recent preclinical data has provided insights into the potential of an optimized analog of this compound, designated this compound.2, in the context of an aging immune system.
In Vitro Studies with Elderly Human PBMCs
Experimental Protocol: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy elderly human donors (age ≥ 65). The cells were stimulated with varying concentrations of this compound.2. After an incubation period, the supernatants were collected and analyzed for the production of key pro-inflammatory cytokines, Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β), using immunoassays.
Data Summary:
| Cytokine | This compound.2 Concentration | Response in Elderly PBMCs |
| TNF | Concentration-dependent | Increased production |
| IL-1β | Concentration-dependent | Increased production |
Source: Soni D, et al. Science Advances. 2024.
These in vitro findings suggest that this compound.2 can effectively activate immune cells from elderly individuals to produce key cytokines involved in initiating an adaptive immune response.
In Vivo Studies in Aged Mice
Experimental Protocol: Aged mice were immunized with a recombinant hemagglutinin (rHA) influenza vaccine antigen (FluBlok) alone or formulated with this compound.2. The immunizations were administered, and blood samples were collected at specified time points to measure the antigen-specific antibody titers using ELISA.
Data Summary:
| Group | Adjuvant | Outcome |
| Aged Mice | This compound.2 | Demonstrated adjuvanticity with rHA vaccine |
Source: Soni D, et al. Science Advances. 2024.
This in vivo data from an aged animal model further supports the potential of this compound.2 to enhance vaccine responses in an older population.
Comparison with Alternative Adjuvants for the Elderly
Several adjuvants are either licensed for use in or are being investigated for vaccines targeted at the elderly population. The following table provides a comparison.
| Adjuvant | Mechanism of Action | Key Advantages in the Elderly | Licensed Vaccines for Elderly |
| This compound.2 | TLR7/8 agonist | Preclinical data suggests efficacy in aged models. | Investigational |
| MF59 | Oil-in-water emulsion; creates an immunocompetent environment at the injection site.[4] | Broadly enhances immune response; shown to be effective in seasonal influenza vaccines for the elderly.[4][5] | Seasonal Influenza Vaccines (e.g., Fluad)[4] |
| AS01 | Liposome-based system containing MPL (a TLR4 agonist) and QS-21 (a saponin). | Induces a strong and persistent T-cell mediated immune response.[6][7][8] | Shingles (Herpes Zoster) Vaccine (Shingrix)[7] |
| CpG 1018 | TLR9 agonist. | Induces a Th1-biased immune response; has shown superior seroprotection rates in older adults for hepatitis B vaccine compared to alum.[5][9] | Hepatitis B Vaccine (Heplisav-B)[5] |
This compound in the Pediatric Population
As of the date of this publication, there is no available experimental data on the efficacy or safety of this compound in pediatric populations. The unique characteristics of the neonatal and infant immune system necessitate specific investigation for any new adjuvant.
Comparison with Alternative Adjuvants for Pediatrics
The following table outlines the most common and some emerging adjuvants used in pediatric vaccines.
| Adjuvant | Mechanism of Action | Key Advantages in Pediatrics | Licensed Pediatric Vaccines |
| Alum | Aluminum salts (e.g., aluminum hydroxide, aluminum phosphate); acts as a depot for the antigen and activates the NLRP3 inflammasome.[10] | Long history of safe and effective use in numerous pediatric vaccines.[10] | DTaP, Hib, Hepatitis A, Hepatitis B, PCV |
| AS04 | Combination of alum and MPL (a TLR4 agonist).[11][12][13] | Induces a stronger and more sustained immune response compared to alum alone.[11][12] | Human Papillomavirus (HPV) Vaccine (Cervarix)[11] |
| MF59 | Oil-in-water emulsion. | Has been shown to be safe and effective in young children for influenza vaccines.[4] | Some seasonal influenza vaccines in Europe.[4] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for in vitro and in vivo evaluation of vaccine adjuvants.
Caption: General workflow for in vitro evaluation of vaccine adjuvants.
Caption: General workflow for in vivo evaluation of vaccine adjuvants.
Conclusion and Future Directions
This compound and its analog this compound.2 represent a promising new class of vaccine adjuvants with a clear mechanism of action through TLR7/8 agonism. The initial preclinical data in aged models is encouraging and warrants further investigation. However, the absence of data in pediatric populations remains a critical gap.
For drug development professionals, the key takeaways are:
-
This compound.2 has demonstrated proof-of-concept in activating immune cells from elderly humans in vitro and enhancing vaccine responses in aged mice.
-
Further studies are essential to establish the safety and efficacy of this compound in both pediatric and elderly populations through well-controlled clinical trials.
-
Comparative studies against established adjuvants like MF59 and AS01 in the elderly, and alum and AS04 in pediatrics, will be crucial to determine the relative advantages of this compound.
The scientific community awaits further data from planned studies that will hopefully elucidate the full potential of this compound across the age spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Action of CpG-ODN in Generating Tumor Immunity in the Aged - Joseph Lustgarten [grantome.com]
- 3. Fluad®-MF59®-Adjuvanted Influenza Vaccine in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of MF59 - an innately attractive adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision Vaccine Adjuvants for Older Adults: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvant system AS01: from mode of action to effective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pediatric vaccine adjuvants: Components of the modern vaccinologist's toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AS04 - Wikipedia [en.wikipedia.org]
- 12. Development of an AS04-Adjuvanted HPV Vaccine with the Adjuvant System Approach | springermedizin.de [springermedizin.de]
- 13. AS04, an aluminum salt- and TLR4 agonist-based adjuvant system, induces a transient localized innate immune response leading to enhanced adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Protocol for the Proper Disposal of PVP-037
The following document provides comprehensive guidance on the proper disposal procedures for the substance identified as PVP-037. This protocol is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is essential to minimize environmental impact and maintain a safe working environment.
Substance Identification and Hazard Assessment
This compound is a designation that may represent a specific formulation or compound within a research or development context. As this identifier is not universally recognized in chemical databases, the first critical step is to consult the substance's Safety Data Sheet (SDS). The SDS provides detailed information regarding the chemical's properties, hazards, and specific disposal requirements.
Key Actions:
-
Locate and review the Safety Data Sheet (SDS) for this compound.
-
Identify the primary hazards associated with the substance (e.g., ignitable, corrosive, reactive, toxic).
-
If an SDS is not available, the substance must be treated as an unknown hazardous waste.
General Disposal Principles for Laboratory Chemicals
In the absence of specific data for this compound, general best practices for the disposal of laboratory chemical waste must be strictly followed. These principles are designed to ensure safety and regulatory compliance.
| Principle | Description |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Use dedicated, clearly labeled waste containers. |
| Container Management | Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and a description of the primary hazards. |
| Storage | Store waste in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials. |
| Regulatory Compliance | All disposal activities must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Step-by-Step Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final disposal by certified professionals. This process ensures that all safety and regulatory considerations are met at each stage.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Emergency Procedures
In the event of a spill or accidental release of this compound, immediate action is required to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity.
-
Alert: Notify your laboratory supervisor and the institutional EHS office immediately.
-
Contain: If it is safe to do so, use appropriate spill control materials to contain the spill and prevent it from spreading.
-
Consult SDS: Refer to the SDS for specific spill cleanup procedures.
By following these established protocols, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.
Navigating the Safe Handling of PVP-037: A Comprehensive Guide
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PVP-037, a potent TLR7 and TLR8 agonist adjuvant. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of research outcomes. As this compound is a research chemical, it should be considered hazardous until more comprehensive safety information is available.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemically impermeable gloves.[1] Specific compatibility testing for this compound has not been published; however, nitrile gloves are a common choice for handling powdered chemicals. Always inspect gloves for integrity before use. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement. |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if dust formation is likely, a full-face respirator is recommended.[1] |
Operational Plan: Handling Procedures
Safe handling practices are critical to minimize the risk of exposure. This compound is supplied as a solid and is sparingly soluble in DMSO (1-10 mg/ml).[2]
Preparation and Handling of Solid this compound
-
Designated Area: Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Use non-sparking tools for weighing and transferring the solid.[1]
-
Spill Prevention: Keep the container tightly closed when not in use.[1]
Preparation of this compound Solutions
-
Inert Gas: When preparing a stock solution, the solvent of choice should be purged with an inert gas.[2]
-
Controlled Addition: Slowly add the solid this compound to the solvent to avoid splashing.
-
Thorough Cleaning: After handling, wash hands and any exposed skin thoroughly.[2] Do not eat, drink, or smoke in the handling area.
Emergency Procedures: First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Containment: Collect waste this compound (solid or in solution) in suitable, closed containers.[1]
-
Labeling: Clearly label the waste containers with the contents ("Waste this compound") and any associated hazards.
Disposal Protocol
-
Regulatory Compliance: Arrange for disposal through a licensed waste disposal company. All disposal activities must be in accordance with local, state, and federal regulations.[1]
-
Environmental Protection: Do not allow the chemical to enter drains or the environment.[1]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
Disclaimer: The information provided in this guide is based on currently available safety data sheets and product information. A complete and official Safety Data Sheet for this compound should be consulted before use. For a newly developed research compound like this compound, comprehensive toxicological data, including occupational exposure limits, may not be available. Therefore, it is imperative to handle this substance with the utmost caution and to adhere to the principle of "as low as reasonably practicable" (ALARP) for exposure. All laboratory personnel must be trained on the potential hazards and safe handling procedures for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
